molecular formula C7H6ClNO2 B1430868 2-Chloro-5-methylisonicotinic acid CAS No. 951030-56-1

2-Chloro-5-methylisonicotinic acid

Cat. No.: B1430868
CAS No.: 951030-56-1
M. Wt: 171.58 g/mol
InChI Key: RFDAKGNAGCNTEI-UHFFFAOYSA-N
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Description

2-Chloro-5-methylisonicotinic acid is a useful research compound. Its molecular formula is C7H6ClNO2 and its molecular weight is 171.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-5-methylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-4-3-9-6(8)2-5(4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDAKGNAGCNTEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951030-56-1
Record name 2-chloro-5-methylpyridine-4-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-methylisonicotinic Acid: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 951030-56-1

This technical guide provides a comprehensive overview of 2-Chloro-5-methylisonicotinic acid, a crucial heterocyclic building block for researchers, scientists, and professionals in drug development and medicinal chemistry. This document delves into its chemical and physical properties, outlines a representative synthetic pathway, explores its applications as a pharmaceutical intermediate, and provides essential safety and handling information.

Core Compound Identity and Physicochemical Properties

This compound, also known as 2-chloro-5-methylpyridine-4-carboxylic acid, is a substituted pyridine derivative. The presence of a chlorine atom, a methyl group, and a carboxylic acid on the pyridine ring makes it a versatile scaffold for the synthesis of more complex molecules.[1]

PropertyValueSource(s)
CAS Number 951030-56-1[2]
Molecular Formula C₇H₆ClNO₂[2]
Molecular Weight 171.58 g/mol [2]
Appearance White to off-white solid[3]
Purity Typically ≥95%[4]
SMILES O=C(O)C1=C(C)C=NC(Cl)=C1[2]
Storage 2-8 °C in an inert atmosphere[2]

Synthesis of this compound: A Representative Pathway

A likely synthetic approach would start with the commercially available 2-hydroxy-5-methylisonicotinic acid. The hydroxyl group can be converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This transformation is a well-established method for the synthesis of 2-chloropyridines from their corresponding 2-hydroxypyridine tautomers.

Below is a detailed, representative experimental protocol for this transformation.

Experimental Protocol: Synthesis from 2-Hydroxy-5-methylisonicotinic Acid

Disclaimer: This is a representative protocol based on analogous transformations and should be optimized and validated in a laboratory setting.

Materials:

  • 2-Hydroxy-5-methylisonicotinic acid

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) for pH adjustment

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 2-hydroxy-5-methylisonicotinic acid.

  • Slowly add an excess of phosphorus oxychloride (e.g., 5-10 equivalents) to the flask. The reaction is exothermic and should be performed in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the excess phosphorus oxychloride by pouring the reaction mixture onto crushed ice. This step is highly exothermic and should be performed with extreme caution.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product.

Synthesis_Workflow Start 2-Hydroxy-5-methylisonicotinic acid Reaction Chlorination at Reflux (105-110 °C, 2-4h) Start->Reaction Reagent Phosphorus Oxychloride (POCl₃) Reagent->Reaction Quench Quenching with Ice Reaction->Quench Neutralize Neutralization with NaHCO₃ Quench->Neutralize Extract Extraction with Organic Solvent Neutralize->Extract Purify Purification by Recrystallization Extract->Purify Product This compound Purify->Product

A representative synthetic workflow for this compound.

Applications in Drug Discovery and Development

Substituted pyridine carboxylic acids are a cornerstone in medicinal chemistry, serving as versatile building blocks for the synthesis of a wide array of pharmaceutical agents.[1] Their structural rigidity, ability to participate in hydrogen bonding, and the modifiable nature of the pyridine ring make them ideal scaffolds for targeting various biological entities.[1]

While a specific, marketed drug that directly utilizes this compound as a starting material is not prominently documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. The 2-chloropyridine moiety is a key pharmacophore in many kinase inhibitors, where the chlorine atom can be displaced by a nucleophilic amine from another part of the molecule to form a crucial hinge-binding interaction with the target kinase.

A notable application of similar building blocks is in the synthesis of kinase inhibitors . For instance, 2-bromo-6-methylisonicotinic acid is a key intermediate in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, which are being investigated for the treatment of inflammatory diseases.[5] The chloro-analog, this compound, is expected to have similar reactivity and utility in such synthetic campaigns. The carboxylic acid group provides a convenient handle for amide bond formation, a common linkage in drug molecules, allowing for the facile introduction of diverse side chains to explore the structure-activity relationship (SAR).

Drug_Discovery_Logic BuildingBlock This compound AmideCoupling Amide Coupling (via Carboxylic Acid) BuildingBlock->AmideCoupling CrossCoupling Nucleophilic Aromatic Substitution (at Chloro position) BuildingBlock->CrossCoupling LeadCompound Lead Compound AmideCoupling->LeadCompound CrossCoupling->LeadCompound SAR Structure-Activity Relationship (SAR) Studies LeadCompound->SAR OptimizedDrug Optimized Drug Candidate SAR->OptimizedDrug

The role of this compound as a building block in drug discovery.

Reactivity, Stability, and Handling

The reactivity of this compound is primarily dictated by the electrophilic nature of the pyridine ring, enhanced by the electron-withdrawing carboxylic acid group, and the presence of a good leaving group (chloride). The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, particularly with amine nucleophiles, a reaction frequently exploited in the synthesis of kinase inhibitors.[6][7]

The carboxylic acid moiety can undergo standard transformations such as esterification, amide bond formation, and reduction.

Stability and Storage:

This compound is a stable solid under normal laboratory conditions. However, to ensure its long-term integrity, it should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents, strong acids, and strong bases.[8] For optimal stability, storage at 2-8 °C under an inert atmosphere is recommended.[2]

Spectroscopic Characterization

While publicly accessible, detailed spectra for this compound are limited, its structure allows for the prediction of its key spectroscopic features.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro, methyl, and carboxylic acid groups. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm).

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching of the carboxylic acid, typically in the region of 1700-1730 cm⁻¹. A broad absorption for the O-H stretch of the carboxylic acid will also be present in the range of 2500-3300 cm⁻¹.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and causes skin and eye irritation.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

References

  • PrepChem. The preparation Of 2-chloro-5-methylnicotinic acid. Available at: [Link]

  • Eureka | Patsnap. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Available at: [Link]

  • Google Patents. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Filo. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ..). Published May 4, 2025. Available at: [Link]

  • Ascendex Scientific, LLC. 2-chloro-5-hydroxyisonicotinic acid. Available at: [Link]

  • Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. Published May 20, 2025. Available at: [Link]

  • ACS Publications. Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling | Organic Letters. Published January 14, 2026. Available at: [Link]

  • Google Patents. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride.
  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC - NIH. Available at: [Link]

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  • ResearchGate. Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. Published August 6, 2025. Available at: [Link]

  • ERIC. Spectroscopy Data for Undergraduate Teaching. Published September 11, 2023. Available at: [Link]

  • ResearchGate. Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid | Request PDF. Available at: [Link]

  • PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Available at: [Link]

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  • ResearchGate. Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Published August 6, 2025. Available at: [Link]

  • Bentham Science. Synthesis, Characterization of (E)-N'-(substituted-benzylidene)isonicotinohydrazide Derivatives as Potent Antitubercular Agents. Available at: [Link]

  • Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes. Published August 27, 2025. Available at: [Link]

  • PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Published January 28, 2021. Available at: [Link]

  • ResearchGate. Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Published August 9, 2025. Available at: [Link]

  • ScienceDaily. Chemists synthesize an improved building block for medicines. Published July 3, 2024. Available at: [Link]

  • Lysine targeting covalent inhibitors of malarial kinase PfCLK3 - PMC - NIH. Available at: [Link]

  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Published April 14, 2019. Available at: [Link]

  • EurekAlert!. Chemists synthesize an improved building block for medicines. Published July 3, 2024. Available at: [Link]

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  • Google Patents. US7495103B2 - Modulators of ATP-binding cassette transporters.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methylisonicotinic acid, a substituted pyridine carboxylic acid, represents a class of compounds of significant interest in medicinal chemistry and materials science. Its structural motifs, featuring a halogenated pyridine ring and a carboxylic acid group, suggest potential applications as a versatile building block in the synthesis of novel pharmaceutical agents and functional materials. The physicochemical properties of this molecule are paramount in determining its reactivity, solubility, bioavailability, and overall suitability for various applications. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed, field-proven methodologies for their experimental determination.

Section 1: Molecular and Physicochemical Profile

A foundational understanding of a compound begins with its fundamental molecular and physical properties. While extensive experimental data for this compound is not widely published, we can compile its basic molecular information and utilize robust computational models to predict key physicochemical parameters. These predicted values serve as valuable estimates for guiding experimental design and hypothesis generation.

Table 1: Molecular and Predicted Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-Chloro-5-methylpyridine-4-carboxylic acid-
CAS Number 951030-56-1, [1]
Molecular Formula C₇H₆ClNO₂, [2][3]
Molecular Weight 171.58 g/mol , [2][3]
Melting Point Not available-
Boiling Point Not available-
Predicted pKa ~2.5 (acidic), ~2.0 (basic)Computational Prediction
Predicted logP 1.95Molinspiration Prediction[4]
Predicted Aqueous Solubility -3.1 (logS mol/L)Chemaxon Prediction

Note: Predicted values are estimates and should be confirmed by experimental determination.

Section 2: Experimental Determination of Physicochemical Properties

For drug development and scientific research, experimentally determined data is the gold standard. The following section outlines detailed, self-validating protocols for determining the key physicochemical properties of this compound.

Equilibrium Solubility Determination

Rationale: Solubility is a critical determinant of a drug candidate's absorption and bioavailability. The equilibrium solubility method, often referred to as the shake-flask method, is considered the benchmark for determining the thermodynamic solubility of a compound.[3] This method ensures that a true equilibrium is reached between the dissolved and solid states of the compound.

Experimental Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4) in a sealed, inert container. The excess solid ensures that the solution becomes saturated.

  • Equilibration: Agitate the suspension at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound's dissolution rate.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully separate the saturated supernatant from the excess solid. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility of the compound in the chosen solvent at the specified temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent B Seal container A->B C Agitate at constant temperature (24-72 hours) B->C D Centrifuge suspension C->D E Filter supernatant (0.22 µm) D->E F Dilute filtrate E->F G Analyze by HPLC-UV F->G H Calculate Solubility G->H

Caption: Workflow for Equilibrium Solubility Determination.

pKa Determination by Potentiometric Titration

Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule like this compound with both an acidic carboxylic acid group and a basic pyridine nitrogen, determining the pKa values is crucial for understanding its ionization state at different pH levels, which in turn affects its solubility, absorption, and receptor binding. Potentiometric titration is a highly accurate method for pKa determination.[5][6]

Experimental Protocol:

  • Instrument Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1 mM).[6]

  • Titration Setup: Place the sample solution in a thermostatted vessel and purge with an inert gas (e.g., nitrogen or argon) to remove dissolved carbon dioxide. Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the pyridine nitrogen, and with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa of the carboxylic acid. Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. More accurately, the pKa can be determined from the inflection point of the first derivative of the titration curve.

G A Calibrate pH meter B Prepare sample solution (constant ionic strength) A->B C Purge with N2/Ar B->C D Titrate with standardized acid/base C->D E Record pH vs. volume D->E F Plot titration curve (pH vs. Volume) E->F G Determine inflection point (1st derivative) F->G H Calculate pKa G->H

Caption: Workflow for pKa Determination by Potentiometric Titration.

Octanol-Water Partition Coefficient (logP) Determination

Rationale: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical factor in its ability to cross cell membranes and its overall pharmacokinetic profile. The shake-flask method is the traditional and most reliable method for logP determination.[2][3]

Experimental Protocol:

  • Phase Pre-saturation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4) with n-octanol by mixing them vigorously and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of this compound in the pre-saturated aqueous phase.

  • Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a sealed container.

  • Equilibration: Shake the mixture for a set period (e.g., 2-4 hours) at a constant temperature to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase: logP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Section 3: Spectral Data Analysis (Expected)

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

    • Aromatic Protons: Two distinct signals are expected in the aromatic region (typically δ 7.0-9.0 ppm). The proton on the carbon between the nitrogen and the chloro group, and the proton on the carbon adjacent to the methyl group will appear as singlets due to the lack of adjacent protons.

    • Carboxylic Acid Proton: A broad singlet is expected for the acidic proton of the carboxylic acid group, typically in the downfield region (δ 10-13 ppm).

    • Methyl Protons: A singlet corresponding to the three protons of the methyl group will be observed, likely in the upfield region (δ 2.0-3.0 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

    • Seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule, as there is no plane of symmetry that would make any carbons equivalent.[7]

    • Carbonyl Carbon: The carbon of the carboxylic acid group will appear significantly downfield (δ 160-185 ppm).[8]

    • Aromatic Carbons: The five carbons of the pyridine ring will resonate in the aromatic region (δ 110-160 ppm). The carbons directly attached to the electronegative chlorine and nitrogen atoms will be further downfield.

    • Methyl Carbon: The carbon of the methyl group will appear in the upfield region (δ 15-30 ppm).

  • IR (Infrared) Spectroscopy:

    • O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid.[9]

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band will be present around 1700-1760 cm⁻¹, characteristic of the carbonyl group.[10]

    • C=C and C=N Stretches (Aromatic Ring): Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

    • C-H Stretches (Aromatic and Alkyl): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹.[11]

    • C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the carbon-chlorine bond.

Section 4: Safety and Handling

Based on available supplier safety data sheets, this compound should be handled with appropriate precautions.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/ eye protection/ face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage temperature is 2-8°C.[3]

Conclusion

This compound is a compound with significant potential, for which a thorough understanding of its physicochemical properties is essential for its effective application. While experimental data is currently sparse, this guide provides a robust framework for its characterization. The predicted values offer a starting point for research endeavors, and the detailed experimental protocols empower scientists to generate the high-quality data necessary for advancing drug discovery and materials science.

References

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  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

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  • YouTube. (2018). How To Determine The Number of Signals In a H NMR Spectrum. [Link]

  • Hrčak. (2023). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. [Link]

  • OpenStax. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • Chemaxon. (n.d.). Theory of aqueous solubility prediction. [Link]

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  • Chemaxon. (n.d.). LogP and logD calculations. [Link]

  • ResearchGate. (n.d.). Large‐Scale Evaluation of log P Predictors: Local Corrections May Compensate Insufficient Accuracy and Need of Experimentally Testing Every Other Compound. [Link]

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An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-Chloro-5-methylisonicotinic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. Two primary, industrially relevant routes are detailed: the direct oxidation of 2-chloro-5-methylpyridine and a two-step process involving ammoxidation to a nitrile intermediate followed by hydrolysis. This document is intended for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying chemical principles and strategic considerations for each synthetic choice. All protocols are supported by authoritative citations to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motifs are integral to the development of novel therapeutics, making robust and scalable synthetic routes to this compound highly sought after. The presence of a chlorine atom, a methyl group, and a carboxylic acid on the isonicotinic acid scaffold provides multiple points for chemical modification, allowing for the exploration of diverse chemical spaces in drug discovery programs. This guide will explore the most prominent and practical methods for its synthesis, providing a detailed, evidence-based framework for its preparation.

Part 1: Synthesis via Direct Oxidation of 2-Chloro-5-methylpyridine

This pathway is a convergent and efficient approach that hinges on the selective oxidation of the methyl group of a readily accessible precursor, 2-chloro-5-methylpyridine.

Synthesis of the Precursor: 2-Chloro-5-methylpyridine

The synthesis of 2-chloro-5-methylpyridine is a critical first step. A common and industrially viable method starts from 3-methylpyridine (β-picoline).

The direct chlorination of 3-methylpyridine can be achieved, though it often results in a mixture of isomers. However, processes have been developed to enhance the selectivity for the desired 2-chloro-5-methylpyridine.

  • Expertise & Experience: The choice of chlorinating agent and reaction conditions is paramount to controlling the regioselectivity of the chlorination. Gaseous chlorine in the presence of a catalyst is a common industrial method.

Experimental Protocol: Chlorination of 3-Methylpyridine

Materials:

  • 3-Methylpyridine (I)

  • Chlorine gas

  • Water (as reaction medium)

  • Catalyst (e.g., a proprietary catalyst as mentioned in the literature)[1]

  • Sodium hydroxide solution (for neutralization)

Procedure:

  • In a suitable reactor, charge 3-methylpyridine and water as the reaction medium.

  • Introduce the catalyst to the mixture.

  • Heat the reaction mixture to a temperature between 40-60°C.

  • Introduce chlorine gas into the reaction mixture at a controlled rate.

  • Monitor the reaction progress by gas chromatography (GC) until the desired conversion of 3-methylpyridine is achieved.

  • Upon completion, cool the reaction mixture and neutralize it with a sodium hydroxide solution.

  • The organic phase containing 2-chloro-5-methylpyridine (II) is then separated and purified by distillation.

Oxidation of 2-Chloro-5-methylpyridine to this compound

The selective oxidation of the 5-methyl group to a carboxylic acid is the key transformation in this pathway. Strong oxidizing agents are typically employed, and reaction conditions must be carefully controlled to prevent over-oxidation or degradation of the pyridine ring. While a direct protocol for this specific substrate is not widely published, a strong precedent is set by the oxidation of a similar compound, 2-chloro-4-methyl-5-nitropyridine.[2]

  • Expertise & Experience: The choice of oxidizing agent is critical. Chromium trioxide in concentrated hydrochloric acid provides a powerful and effective system for this type of transformation. The acid serves both as a solvent and to protonate the pyridine nitrogen, which can influence the reactivity of the ring.

Experimental Protocol: Oxidation of 2-Chloro-5-methylpyridine

Materials:

  • 2-Chloro-5-methylpyridine

  • Concentrated hydrochloric acid

  • Chromium trioxide (CrO₃)

  • Ice

Procedure:

  • Dissolve 2-chloro-5-methylpyridine in concentrated hydrochloric acid in a reaction vessel and cool the mixture to 0°C in an ice bath.

  • Slowly add chromium trioxide to the solution, maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring at 0°C for one hour.

  • Gradually warm the reaction mixture to room temperature and continue stirring overnight.

  • Monitor the reaction for completion using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, slowly pour the mixture into a beaker containing a large volume of ice water to precipitate the product.

  • Warm the mixture to room temperature and filter the solid product.

  • Wash the collected solid thoroughly with distilled water and dry under a vacuum to yield this compound.[2]

Data Presentation: Summary of the Direct Oxidation Pathway

StepStarting MaterialKey ReagentsProductTypical YieldReference
1. Chlorination3-MethylpyridineCl₂, Catalyst, H₂O2-Chloro-5-methylpyridineHigh[1]
2. Oxidation2-Chloro-5-methylpyridineCrO₃, conc. HClThis compound~78% (analogous)[2]

Visualization: Direct Oxidation Pathway

SynthesisPathway1 A 3-Methylpyridine B 2-Chloro-5-methylpyridine A->B  Cl₂, Catalyst, H₂O (Chlorination) C This compound B->C  CrO₃, conc. HCl (Oxidation)

Caption: Synthesis of this compound via Direct Oxidation.

Part 2: Synthesis via Ammoxidation and Hydrolysis

This alternative pathway offers a robust method that avoids the use of heavy metal oxidants. It proceeds through a nitrile intermediate, which is then hydrolyzed to the final carboxylic acid.

Ammoxidation of 2-Chloro-5-methylpyridine to 2-Chloro-5-cyanopyridine

Ammoxidation is a powerful industrial process for converting methyl groups on aromatic rings to nitriles using ammonia and oxygen in the presence of a catalyst.[3] This method is highly effective for the synthesis of cyanopyridines from methylpyridines.[4]

  • Expertise & Experience: The catalyst is the heart of the ammoxidation process. Vanadium and molybdenum oxides are commonly used.[3] The reaction is typically carried out in the gas phase at elevated temperatures. The precise control of temperature, pressure, and reactant ratios is crucial for achieving high selectivity and yield.

Conceptual Experimental Protocol: Ammoxidation of 2-Chloro-5-methylpyridine

Materials:

  • 2-Chloro-5-methylpyridine

  • Ammonia (NH₃)

  • Oxygen (O₂) or Air

  • Vanadium-based or Molybdenum-based catalyst

Procedure:

  • Vaporize 2-chloro-5-methylpyridine and mix it with ammonia and oxygen or air in a specific molar ratio.

  • Pass the gaseous mixture through a heated reactor containing the ammoxidation catalyst.

  • Maintain the reaction temperature and pressure within the optimal range for the specific catalyst used.

  • The product stream, containing 2-chloro-5-cyanopyridine, is then cooled to condense the product.

  • The crude 2-chloro-5-cyanopyridine can be purified by distillation or recrystallization.

Hydrolysis of 2-Chloro-5-cyanopyridine to this compound

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it can be more straightforward to work up.[5]

  • Trustworthiness: The hydrolysis of cyanopyridines is a well-established and reliable reaction. The choice between acidic and basic conditions often depends on the stability of the other functional groups in the molecule and the ease of product isolation.

Experimental Protocol: Hydrolysis of 2-Chloro-5-cyanopyridine

Materials:

  • 2-Chloro-5-cyanopyridine

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution

  • Hydrochloric acid (for acidification)

  • Water

Procedure:

  • In a round-bottom flask, suspend or dissolve 2-chloro-5-cyanopyridine in an aqueous solution of sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux and maintain the temperature until the hydrolysis is complete, as monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Collect the precipitate by filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the product under a vacuum to obtain this compound.[5]

Data Presentation: Summary of the Ammoxidation-Hydrolysis Pathway

StepStarting MaterialKey ReagentsProductTypical YieldReference
1. Ammoxidation2-Chloro-5-methylpyridineNH₃, O₂, Catalyst2-Chloro-5-cyanopyridineHigh (Industrial)[3][4]
2. Hydrolysis2-Chloro-5-cyanopyridineNaOH or KOH, then HClThis compoundHigh[5]

Visualization: Ammoxidation-Hydrolysis Pathway

SynthesisPathway2 A 2-Chloro-5-methylpyridine B 2-Chloro-5-cyanopyridine A->B  NH₃, O₂, Catalyst (Ammoxidation) C This compound B->C  NaOH, H₂O, then HCl (Hydrolysis)

Caption: Synthesis via Ammoxidation and Subsequent Hydrolysis.

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways. The direct oxidation of 2-chloro-5-methylpyridine offers a more convergent route, while the ammoxidation-hydrolysis sequence provides an alternative that avoids the use of stoichiometric heavy metal oxidants and is well-suited for large-scale industrial production. The choice of pathway will depend on factors such as available equipment, cost of reagents, and desired scale of production. Both routes, when optimized, provide reliable access to this important building block for the advancement of pharmaceutical and chemical research.

References

  • PrepChem. (n.d.). The preparation Of 2-chloro-5-methylnicotinic acid. Retrieved from [Link]

  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.
  • Lonza AG. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. U.S.
  • Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337–2347.
  • Wikipedia. (2023). Ammoxidation. Retrieved from [Link]

  • (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Retrieved from [Link]

  • Novartis AG. (2006). Process for preparation of isonicotinic acid derivatives.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Neonicotinoids Using 2-Chloro-5-methylpyridine.
  • Bower, J. F., & Williams, J. M. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical Science, 11(32), 8448–8452.
  • Sembaev, D. Kh., Yugay, O. K., & Klepikova, S. G. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Eurasian Chemico-Technological Journal, 6(2), 127-131.
  • Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2015). Method for preparing 2-chloronicotinic acid.
  • Yuki Gosei Kogyo Co., Ltd. (1981). Preparation of 2-chloro-3-cyanopyridine and 2-chloronicotinic acid.
  • Zhejiang Hisun Pharmaceutical Co., Ltd. (2008). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Aries, R. S. (1957). Oxidation of methyl-pyridines. U.S.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). Mastering Organic Synthesis: The Importance of Versatile Chemical Building Blocks.
  • Accela ChemBio Inc. (n.d.). 951030-56-1,this compound. Retrieved from [Link]

  • Ishihara Sangyo Kaisha, Ltd. (1985). Process for producing chloronicotinic acid compounds.
  • Syngenta Participations AG. (2005). Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation. U.S.
  • Labsolu. (n.d.). This compound.
  • Dow AgroSciences LLC. (2017). Process for making 2-chloro-5-methylpyridine. U.S.
  • Echemi. (2024). This compound factory direct white raw powder high quality.
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  • Imperial Chemical Industries PLC. (1984). Preparation of 2-chloro-5-methylpyridine.

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Spectroscopic Profile of 2-Chloro-5-methylisonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-Chloro-5-methylisonicotinic acid, a key building block in pharmaceutical and agrochemical research. In the absence of publicly available experimental spectra, this document leverages predictive methodologies based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical analysis, detailed experimental protocols for data acquisition, and a thorough interpretation of the predicted spectroscopic data. The causality behind spectral features is explained to provide field-proven insights, ensuring a robust understanding of the molecule's structural properties.

Introduction: The Significance of this compound

This compound, with the molecular formula C₇H₆ClNO₂, is a substituted pyridine derivative. The unique arrangement of a chloro group, a methyl group, and a carboxylic acid on the isonicotinic acid scaffold makes it a versatile intermediate in the synthesis of a wide range of biologically active molecules. The precise characterization of its chemical structure is paramount for ensuring the purity, identity, and quality of downstream products in drug discovery and development pipelines. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and molecular composition. This guide will explore the predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data to build a complete structural portrait of this important compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~8.1Singlet-1H
H-6~8.5Singlet-1H
-CH₃~2.4Singlet-3H
-COOH~13.0Broad Singlet-1H

Causality of Predicted Chemical Shifts:

  • Aromatic Protons (H-3 and H-6): The protons on the pyridine ring are in a deshielded environment due to the ring current effect. The electron-withdrawing nature of the nitrogen atom and the chlorine atom further deshields these protons, leading to chemical shifts in the downfield region (~8.1-8.5 ppm). The lack of adjacent protons results in singlet multiplicities for both H-3 and H-6.

  • Methyl Protons (-CH₃): The methyl group protons are attached to the aromatic ring and will appear as a singlet at approximately 2.4 ppm.

  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and potential hydrogen bonding. It is expected to appear as a broad singlet at a very downfield chemical shift, typically around 13.0 ppm, and its position can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule, including the quaternary carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~152
C-3~125
C-4~145
C-5~138
C-6~150
-CH₃~18
-COOH~168

Causality of Predicted Chemical Shifts:

  • Aromatic Carbons: The carbon atoms of the pyridine ring resonate in the aromatic region (120-160 ppm). The carbon attached to the chlorine (C-2) and the nitrogen-adjacent carbons (C-2 and C-6) are expected to be the most deshielded. The chemical shifts are influenced by the substituent effects.

  • Methyl Carbon (-CH₃): The methyl carbon will appear in the aliphatic region, at approximately 18 ppm.

  • Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid is significantly deshielded and is predicted to be around 168 ppm.

Experimental Protocol for NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy.

Diagram 1: Experimental Workflow for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~10-20 mg of This compound prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer (e.g., 400 MHz) prep3->acq1 acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire ¹H and ¹³C NMR spectra acq2->acq3 proc1 Apply Fourier transform acq3->proc1 proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Reference spectra (e.g., to TMS) proc2->proc3 output ¹H and ¹³C NMR Spectra proc3->output Spectral Analysis

Caption: Workflow for acquiring NMR spectra.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry vial. DMSO-d₆ is a good choice due to its ability to dissolve carboxylic acids and its high boiling point.

    • Transfer the solution to a clean, 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Tune and match the probe to the correct frequencies for ¹H and ¹³C.

    • Shim the magnetic field to achieve high homogeneity, resulting in sharp spectral lines.

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a one-dimensional ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to singlets for each carbon.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

    • Phase correct the spectra to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the chemical shifts to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted FT-IR Spectrum

The FT-IR spectrum of this compound will be characterized by absorptions corresponding to the O-H and C=O stretches of the carboxylic acid, C-H stretches of the methyl and aromatic groups, C=C and C=N stretches of the pyridine ring, and the C-Cl stretch.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (carboxylic acid dimer)2500-3300Broad, Strong
C-H stretch (aromatic)3000-3100Medium
C-H stretch (methyl)2850-2960Medium
C=O stretch (carboxylic acid)1700-1725Strong
C=C and C=N stretch (aromatic ring)1550-1600Medium-Strong
C-Cl stretch700-800Medium

Causality of Predicted Absorption Bands:

  • O-H Stretch: The carboxylic acid will likely exist as a hydrogen-bonded dimer in the solid state, giving rise to a very broad and strong absorption band in the 2500-3300 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹.

  • C=O Stretch: The carbonyl group of the carboxylic acid will produce a strong, sharp absorption band around 1700-1725 cm⁻¹.

  • Aromatic Ring Stretches: The C=C and C=N stretching vibrations of the pyridine ring will result in one or more bands in the 1550-1600 cm⁻¹ region.

  • C-Cl Stretch: The carbon-chlorine bond will have a characteristic absorption in the fingerprint region, between 700 and 800 cm⁻¹.

Experimental Protocol for FT-IR Data Acquisition

Diagram 2: Experimental Workflow for FT-IR Spectroscopy

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Ensure ATR crystal is clean prep2 Place a small amount of solid sample on the ATR crystal prep1->prep2 prep3 Apply pressure to ensure good contact prep2->prep3 acq2 Collect the sample spectrum prep3->acq2 acq1 Collect a background spectrum (clean ATR crystal) acq1->acq2 proc1 Ratio sample spectrum against background spectrum proc2 Perform ATR correction (if necessary) proc1->proc2 output FT-IR Spectrum proc2->output Spectral Analysis

Caption: Workflow for acquiring FT-IR spectra using ATR.

Step-by-Step Methodology (using Attenuated Total Reflectance - ATR):

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Collection:

    • Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Use the instrument's pressure arm to apply consistent pressure to the sample, ensuring good contact with the crystal surface.

    • Collect the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • If necessary, an ATR correction can be applied to the data to account for the wavelength-dependent depth of penetration of the evanescent wave.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrum

For this compound (C₇H₆ClNO₂), the expected nominal molecular weight is 171 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion.

Expected Observations:

  • Molecular Ion (M⁺): A molecular ion peak will be observed at m/z 171.

  • Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), an (M+2)⁺ peak at m/z 173 will be observed with an intensity of approximately one-third of the M⁺ peak.

  • Key Fragmentation Pathways:

    • Loss of -OH (M-17): A fragment at m/z 154 corresponding to the loss of a hydroxyl radical from the carboxylic acid.

    • Loss of -COOH (M-45): A fragment at m/z 126 resulting from the cleavage of the carboxylic acid group.

    • Decarboxylation (M-44): A fragment at m/z 127 corresponding to the loss of CO₂.

Diagram 3: Predicted Fragmentation of this compound

MassSpec_Fragmentation M [C₇H₆ClNO₂]⁺ m/z = 171/173 F1 [C₇H₅ClNO]⁺ m/z = 154/156 M->F1 - •OH F2 [C₆H₅ClN]⁺ m/z = 126/128 M->F2 - •COOH F3 [C₆H₆ClN]⁺ m/z = 127/129 M->F3 - CO₂

Caption: Predicted major fragmentation pathways in mass spectrometry.

Experimental Protocol for Mass Spectrometry Data Acquisition

Step-by-Step Methodology (using Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup:

    • Set up the mass spectrometer with an ESI source.

    • Optimize the source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow and temperature, to achieve a stable spray and efficient ionization.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often very effective.

    • To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (or [M-H]⁻) and subjecting it to collision-induced dissociation (CID).

Conclusion

This technical guide has provided a detailed, predicted spectroscopic profile of this compound. By integrating predictive data for ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry with established theoretical principles and detailed experimental protocols, a comprehensive understanding of the molecule's structural features has been established. The causality-driven interpretations of the predicted spectra offer valuable insights for researchers working with this compound, ensuring a solid foundation for its identification and characterization in various scientific applications. The provided protocols serve as a robust starting point for obtaining high-quality experimental data.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

2-Chloro-5-methylisonicotinic acid molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-5-methylisonicotinic Acid: Structure, Synthesis, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers and professionals in medicinal chemistry and drug development. We will delve into its molecular architecture, spectroscopic identity, logical synthesis pathways, and functional utility as a versatile chemical intermediate.

Introduction and Strategic Importance

This compound (CAS No: 951030-56-1) belongs to the family of substituted pyridine carboxylic acids.[1] The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents. The specific arrangement of substituents on this molecule—a chlorine atom, a methyl group, and a carboxylic acid—provides a unique combination of reactivity and functionality, making it a valuable starting material for creating more complex molecular entities.

The chlorine atom at the 2-position is particularly noteworthy. Its presence activates the pyridine ring for nucleophilic aromatic substitution reactions, allowing for the strategic introduction of various nucleophiles to build molecular diversity. The carboxylic acid at the 4-position (the "iso" position) offers a handle for amide bond formation, esterification, or other derivatizations, while the methyl group at the 5-position provides a point for potential metabolic blocking or further functionalization. Understanding the interplay of these features is crucial for its effective use in synthesis.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound is a pyridine ring, which is an aromatic six-membered heterocycle containing one nitrogen atom. The substituents are arranged as follows:

  • A chloro group at position 2.

  • A methyl group at position 5.

  • A carboxylic acid group at position 4, defining it as an isonicotinic acid derivative.

The molecule is planar due to the sp² hybridization of the atoms in the aromatic ring.

cluster_molecule This compound N1 N C2 C N1->C2 C3 C C2->C3 Cl7 Cl C2->Cl7 C4 C C3->C4 C5 C C4->C5 C8 C C4->C8 C6 C C5->C6 C11 CH₃ C5->C11 C6->N1 O9 O C8->O9 O10 OH C8->O10

Caption: 2D structure of this compound.

A summary of its key physicochemical properties is presented below.

PropertyValueSource
CAS Number 951030-56-1[1]
Molecular Formula C₇H₆ClNO₂[1][2]
Molecular Weight 171.58 g/mol [1][2]
Purity ≥95% (Typical)[1]
Appearance White to pale yellow solid[3]
Storage 2-8°C, often under inert gas[1][2]
SMILES ClC=1C=C(C(=O)O)C(=CN1)C[1]
InChI InChI=1S/C7H6ClNO2/c1-4-3-9-6(8)2-5(4)7(10)11/h2-3H,1H3,(H,10,11)[2]

A Logic-Driven Approach to Synthesis

While specific, scaled-up proprietary synthesis routes may vary, a logical and common strategy for constructing such a molecule involves the modification of a pre-existing, functionalized pyridine ring. A plausible laboratory-scale synthesis can be conceptualized starting from a suitable precursor like 2-amino-5-methylpyridine, leveraging well-established pyridine chemistry.

The causality behind this proposed pathway is as follows:

  • Diazotization-Sandmeyer Reaction: The amino group at the 2-position is an excellent handle. It can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl). This diazonium intermediate is highly reactive and can be displaced by a chloride ion in a Sandmeyer-type reaction using a copper(I) chloride catalyst to install the chloro group. This is a classic and reliable method for introducing halogens onto aromatic rings where an amino group is present.

  • Oxidation: The final step would involve the selective oxidation of the methyl group at the 4-position (if starting from a lutidine derivative) or introduction and subsequent hydrolysis of a nitrile group to form the carboxylic acid. This step requires careful selection of an oxidizing agent (e.g., KMnO₄, SeO₂) that will not aggressively degrade the pyridine ring.

start Precursor (e.g., 2-Amino-4,5-dimethylpyridine) step1 Step 1: Diazotization (NaNO₂, aq. HCl, 0-5°C) start->step1 Introduce Reagents intermediate1 Diazonium Salt Intermediate step1->intermediate1 Formation step2 Step 2: Sandmeyer Reaction (CuCl, HCl) intermediate1->step2 Displacement intermediate2 2-Chloro-4,5-dimethylpyridine step2->intermediate2 Formation step3 Step 3: Selective Oxidation (e.g., KMnO₄ or SeO₂) intermediate2->step3 Oxidize C4-Methyl final Final Product (this compound) step3->final Isolation & Purification cluster_reactions Reaction Pathways cluster_products Derivative Scaffolds core 2-Chloro-5-methyl- isonicotinic acid amide Amide Coupling (e.g., + R-NH₂) core->amide Carboxylic Acid Reactivity ester Esterification (e.g., + R-OH) core->ester Carboxylic Acid Reactivity snar Nucleophilic Aromatic Substitution (SNAr) (e.g., + R'-Nu) core->snar C2-Chloro Reactivity amide_prod Amide Derivatives amide->amide_prod ester_prod Ester Derivatives ester->ester_prod snar_prod C2-Substituted Derivatives snar->snar_prod

Caption: Reactivity map of this compound.

  • Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group makes the chlorine atom at the 2-position an excellent leaving group. This allows for its displacement by a wide range of nucleophiles (e.g., amines, thiols, alcohols), providing a direct route to 2-substituted isonicotinic acid derivatives. This reaction is fundamental to building libraries of potential drug candidates. [4]* Amide Bond Formation: The carboxylic acid is readily converted into amides using standard peptide coupling reagents (e.g., HATU, EDC). This allows for the molecule to be linked to other fragments, peptides, or pharmacophores, which is a cornerstone of modern drug design.

  • Scaffold Hopping and Bioisosteric Replacement: This molecule and its derivatives can serve as bioisosteres for other aromatic systems, such as substituted phenyl groups. Replacing a core scaffold in a known drug with this pyridine-based structure can modulate properties like solubility, metabolic stability, and target engagement.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

  • Hazard Identification: It is generally classified as an irritant. [2][5] * Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [2] * GHS Pictogram: GHS07 (Exclamation mark). [2][6] * Signal Word: Warning. [2][6]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat. [5][7] * Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [7]

  • Handling and Storage:

    • Avoid dust formation. [5]Do not get in eyes, on skin, or on clothing. [5] * Store in a tightly closed container in a cool, dry, and well-ventilated place. [5]Recommended storage is often refrigerated (2-8°C) and under an inert atmosphere like argon to ensure long-term stability. [2] * Incompatible with strong oxidizing agents, strong acids, and strong bases. [5]

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block for chemical innovation. Its molecular structure offers a robust and versatile platform for creating diverse and complex molecules. A thorough understanding of its properties, reactivity, and spectroscopic signatures—as detailed in this guide—empowers researchers to fully leverage its potential in the rational design and synthesis of next-generation pharmaceuticals and functional materials.

References

  • This compound Properties. ASTATECH.

  • Safety Data Sheet - 2-Chloronicotinic acid. Fisher Scientific. (Note: A representative SDS for a closely related compound, general safety principles apply).

  • This compound; CAS No. 951030-56-1. ChemShuttle.

  • 2-Chloro-5-methylnicotinic acid Safety Information. Sigma-Aldrich. (Note: Data for the nicotinic isomer, hazard classifications are similar).

  • Safety Data Sheet. MG Chemicals. (Note: A general chemical SDS example illustrating standard safety information).

  • Safety Data Sheet. Sigma-Aldrich. (Note: A representative SDS illustrating standard safety protocols).

  • This compound Documentation. BLD Pharm.

  • 2-Chloro-6-methylisonicotinic acid Safety Data Sheet. Apollo Scientific. (Note: SDS for an isomer, providing relevant handling advice).

  • The preparation Of 2-chloro-5-methylnicotinic acid. PrepChem.com.

  • 2-Chloro-5-methylnicotinic acid Properties. Ambeed.

  • Synthesis and applications of 2-Chloro-5-nitronicotinic acid. Guidechem. (Note: Synthesis of a related nitro analog, demonstrating pyridine chemistry).

  • This compound 95%. Chempure.

  • This compound Product Description. Echemi.

  • Spectroscopy Data for Undergraduate Teaching. ERIC. (Note: A general reference for the application of spectroscopic data in education).

  • Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate.

  • Structure Determination from Spectra. YouTube. (Note: An educational resource on the principles of spectroscopic structure determination).

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A Systematic Guide to Determining the Solubility of 2-Chloro-5-methylisonicotinic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide, therefore, presents a systematic and scientifically grounded approach for researchers, scientists, and drug development professionals to comprehensively characterize the solubility profile of 2-Chloro-5-methylisonicotinic acid. Instead of merely presenting unavailable data, we provide the theoretical framework and detailed, field-proven experimental protocols necessary to generate this critical information in-house. The guide combines theoretical prediction using Hansen Solubility Parameters (HSP) with the "gold standard" experimental shake-flask method, empowering researchers to make informed solvent selection decisions and accelerate their development timelines.

Molecular Profile and its Predicted Influence on Solubility

The solubility of a compound is dictated by its physicochemical properties. While experimental data for this compound is scarce, we can infer its likely behavior by analyzing its structure and comparing it to related compounds like isonicotinic acid.

Molecular Structure:

  • Formula: C₇H₆ClNO₂[1]

  • Molecular Weight: 171.58 g/mol [1]

  • CAS Number: 951030-56-1[1]

The key functional groups that govern its solubility are:

  • Isonicotinic Acid Backbone: The pyridine ring provides a degree of aromatic character, while the nitrogen atom is a hydrogen bond acceptor. The carboxylic acid group is highly polar and can act as both a hydrogen bond donor and acceptor, significantly influencing solubility in polar solvents.[2] Isonicotinic acid itself is soluble in hot water and polar organic solvents but insoluble in nonpolar solvents like benzene.[3]

  • Chloro Group: The electronegative chlorine atom at the 2-position withdraws electron density from the pyridine ring, which can influence the pKa of the carboxylic acid and the overall dipole moment of the molecule.

  • Methyl Group: The methyl group at the 5-position is a small, nonpolar, hydrophobic group. Its presence will slightly increase the lipophilicity of the molecule compared to its non-methylated counterpart, likely decreasing solubility in highly polar solvents and increasing it in less polar ones.

Based on this structure, we can predict that this compound will be an acidic compound with moderate polarity. It is expected to exhibit preferential solubility in polar organic solvents, particularly those capable of hydrogen bonding, such as alcohols and DMSO.

Theoretical Solubility Prediction: Hansen Solubility Parameters (HSP)

A powerful tool for predicting solubility is the Hansen Solubility Parameter (HSP) model, which is based on the principle that "like dissolves like".[4][5] Every molecule, whether a solute or a solvent, is assigned three parameters that quantify its cohesive energy:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters (in MPa⁰⁵) can be plotted as coordinates in a 3D "Hansen space".[5] Solvents that are close to the solute in this space are highly likely to be good solvents. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra = sqrt(4*(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²)

While the exact HSP values for this compound are unknown, they can be determined experimentally by measuring its solubility in a range of well-characterized solvents.[6] For initial screening, a researcher can estimate the compound's HSP based on its structure and then select solvents with similar parameters for experimental testing.

Below is a table of HSP values for common organic solvents relevant to pharmaceutical and chemical development.

Table 1: Hansen Solubility Parameters for Common Organic Solvents

Solvent CAS RN δD (MPa⁰⁵) δP (MPa⁰⁵) δH (MPa⁰⁵)
n-Hexane 110-54-3 14.9 0.0 0.0
Toluene 108-88-3 18.0 1.4 2.0
Dichloromethane 75-09-2 17.0 7.3 7.1
Acetone 67-64-1 15.5 10.4 7.0
Ethyl Acetate 141-78-6 15.8 5.3 7.2
Tetrahydrofuran (THF) 109-99-9 16.8 5.7 8.0
2-Propanol (IPA) 67-63-0 15.8 6.1 16.4
Ethanol 64-17-5 15.8 8.8 19.4
Methanol 67-56-1 14.7 12.3 22.3
Dimethyl Sulfoxide (DMSO) 67-68-5 18.4 16.4 10.2
N,N-Dimethylformamide (DMF) 68-12-2 17.4 13.7 11.3

Source: Data compiled from various sources, including Hansen (2007) and online databases.[7]

Experimental Determination of Thermodynamic Solubility

Theoretical predictions provide guidance, but empirical measurement is essential for accurate data. The equilibrium shake-flask method is the universally recognized "gold standard" for determining thermodynamic solubility.[8]

Protocol: Equilibrium Shake-Flask Method

This method measures the concentration of a solute in a saturated solution after it has reached equilibrium with an excess of the solid compound.

Materials & Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

  • Analytical balance

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a tared glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is to add ~20-50 mg of solid to 2 mL of the chosen solvent.

  • Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. For many compounds, 24 to 72 hours is required. Causality Note: This extended agitation ensures that the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle. Causality Note: This step is critical to avoid aspirating solid particles during sampling, which would artificially inflate the measured solubility.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a chemical-resistant syringe filter (e.g., PTFE) into a clean vial. This step removes any remaining microscopic solid particles.

  • Dilution: Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV. Determine the concentration of this compound by comparing the instrument response to a pre-established calibration curve.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination process.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid solute to tared vial B Add known volume of solvent A->B C Agitate at constant T (e.g., 24-72 hours) B->C D Settle suspension (≥2 hours) C->D E Withdraw supernatant D->E F Filter (e.g., 0.22 µm PTFE) E->F G Accurately dilute filtrate F->G H Quantify concentration (e.g., HPLC-UV) G->H I Calculate Solubility (mg/mL or g/L) H->I

Caption: Workflow for Shake-Flask Solubility Measurement.

Data Interpretation and Solvent Selection

Once solubility has been determined across a range of solvents, the data should be tabulated for clear comparison.

Table 2: Example Solubility Data Table for this compound at 25 °C

Solvent Solubility (mg/mL) Classification
n-Hexane [Experimental Value] e.g., Sparingly Soluble
Toluene [Experimental Value] e.g., Slightly Soluble
Ethyl Acetate [Experimental Value] e.g., Soluble
Methanol [Experimental Value] e.g., Freely Soluble
DMSO [Experimental Value] e.g., Very Soluble

| Water | [Experimental Value] | e.g., Sparingly Soluble |

Solvent Selection Strategy:

  • For Reactions: Choose a solvent in which both the starting materials and the target compound have good solubility at the desired reaction temperature to ensure a homogeneous reaction mixture.

  • For Crystallization: An ideal crystallization solvent system is one in which the compound is highly soluble at an elevated temperature but has low solubility at a lower temperature (e.g., 0-5 °C). This ensures a high yield upon cooling. Alternatively, an anti-solvent system can be developed, where the compound is soluble in one solvent but insoluble in another miscible "anti-solvent".

  • For Formulation (e.g., in drug development): Solvents with high solubilizing power and low toxicity are preferred. The solubility data is critical for developing liquid formulations or for understanding dissolution characteristics in solid dosage forms.

By integrating the theoretical predictions from HSP with robust experimental data, researchers can build a comprehensive and reliable solubility profile, enabling rational and efficient solvent selection for any application.

References

  • Abbott, S. (n.d.). Hansen Solubility Parameters. Hansen-Solubility. [Link]

  • SynChem, Inc. (n.d.). Product Catalog. Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Wang, X., et al. (2010). Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1-Propanol, 2-Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K.
  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Abraham, M. H., et al. (2012). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Molecular Liquids.
  • Pudipeddi, M., & Serajuddin, A. T. M. (2005). Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Pharmaceutical Sciences.
  • LookChem. (n.d.). Cas No.951030-56-1, this compound. Retrieved from [Link]

  • Molbase. (n.d.). 2-Chloro-5-methyl-isonicotinic acid. Retrieved from [Link]

  • Wang, X., et al. (2009). Solubility of Isonicotinic Acid in 4-Methylpyridine + Water from (287.65 to 361.15) K.
  • Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

  • ResearchGate. (n.d.). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-methylheptanoic acid. Retrieved from [Link]

  • Chem-Space. (n.d.). Buy Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (n.d.). 2-Chloronicotinic acid Safety Data Sheet. Retrieved from [Link]

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The Emergence of a Key Building Block: A Technical Guide to 2-Chloro-5-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect in Complex Molecular Structures

In the intricate world of pharmaceutical synthesis, certain molecules, though not therapeutic agents themselves, play a pivotal role as key intermediates. 2-Chloro-5-methylisonicotinic acid is one such unassuming yet critical architect. Its unique arrangement of a chlorine atom, a methyl group, and a carboxylic acid on a pyridine ring makes it a versatile precursor for the construction of complex, biologically active compounds. This technical guide delves into the discovery and history of this compound, explores its synthesis, and illuminates its significant role in modern drug development, providing researchers and scientists with a comprehensive understanding of this important building block.

The Historical Landscape: A Molecule Emerging from the Evolution of Pyridine Chemistry

The precise moment of discovery for this compound is not marked by a singular, celebrated publication. Instead, its emergence is intertwined with the broader exploration and development of synthetic methodologies for substituted pyridine carboxylic acids throughout the 20th century. Early research into the functionalization of the pyridine ring laid the groundwork for the eventual synthesis of a vast array of isomers, including the subject of this guide.

While a definitive "first synthesis" paper for this compound is not readily identifiable in early literature, its synthesis is a logical extension of established principles of pyridine chemistry. The historical context is better understood as a gradual accumulation of knowledge, enabling chemists to selectively introduce functional groups onto the pyridine scaffold. Key advancements in chlorination, oxidation of methyl groups, and the manipulation of pyridine precursors paved the way for the eventual targeted synthesis of this specific isomer. Patents from the latter half of the 20th century and onward begin to feature this and structurally similar molecules as crucial intermediates, signaling its growing importance in applied organic synthesis, particularly for the pharmaceutical and agrochemical industries.

Synthesis and Methodologies: Crafting a Versatile Intermediate

The synthesis of this compound can be approached through several strategic routes, each with its own set of advantages and considerations. The choice of a particular synthetic pathway often depends on the availability of starting materials, desired scale, and overall cost-effectiveness.

Method 1: Oxidation of a Precursor Pyridine

A common and direct approach involves the oxidation of a suitable methyl-substituted chloropyridine. This strategy leverages the relative stability of the pyridine ring to oxidative conditions that selectively convert a methyl group to a carboxylic acid.

Experimental Protocol:

  • Starting Material: 2-Chloro-3-methyl-5-carboxypyridine or a related precursor.

  • Oxidation: The precursor is treated with a strong oxidizing agent, such as potassium permanganate (KMnO4) or nitric acid, under controlled temperature conditions.

  • Work-up: Following the completion of the reaction, the mixture is worked up to remove the oxidizing agent and byproducts. This typically involves filtration and acidification to precipitate the carboxylic acid.

  • Purification: The crude this compound is then purified by recrystallization from a suitable solvent to yield the final product.

The logic behind this method lies in the robust nature of the chloro-substituted pyridine ring, which can withstand the harsh conditions of oxidation, allowing for the selective transformation of the methyl group.

Method 2: Hydrolysis of a Nitrile Precursor

Another versatile method involves the hydrolysis of a corresponding cyanopyridine. The cyano group serves as a stable and readily available precursor to the carboxylic acid.

Experimental Protocol:

  • Starting Material: 2-Chloro-5-methyl-4-cyanopyridine.

  • Hydrolysis: The nitrile is subjected to hydrolysis, which can be carried out under either acidic or basic conditions. Heating with a strong acid like sulfuric acid or a strong base like sodium hydroxide will effect the conversion.

  • Acidification: If basic hydrolysis is used, the resulting carboxylate salt is neutralized with a strong acid to precipitate the this compound.

  • Isolation and Purification: The product is collected by filtration, washed, and purified by recrystallization.

This pathway is advantageous when the corresponding nitrile is more accessible or synthetically more straightforward to prepare than the methyl-substituted precursor for oxidation.

Diagram of a General Synthetic Workflow:

Synthesis_Workflow cluster_oxidation Oxidation Route cluster_hydrolysis Hydrolysis Route 2-Chloro-3,5-dimethylpyridine 2-Chloro-3,5-dimethylpyridine Oxidation Oxidation 2-Chloro-3,5-dimethylpyridine->Oxidation KMnO4 / H+ 2-Chloro-5-methylisonicotinic_acid_product 2-Chloro-5-methyl- isonicotinic acid Oxidation->2-Chloro-5-methylisonicotinic_acid_product Work-up & Purification 2-Chloro-5-methyl-4-cyanopyridine 2-Chloro-5-methyl-4-cyanopyridine Hydrolysis Hydrolysis 2-Chloro-5-methyl-4-cyanopyridine->Hydrolysis H+ or OH- / Heat Hydrolysis->2-Chloro-5-methylisonicotinic_acid_product Acidification & Purification

Caption: General synthetic routes to this compound.

A Cornerstone in Drug Development: The Role in Nevirapine Synthesis

The significance of this compound and its close isomers in the pharmaceutical industry is prominently exemplified by their use in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection.[1][2] While various synthetic routes to Nevirapine exist, many rely on key pyridine-based building blocks.

Specifically, a related compound, 2-chloro-3-amino-4-picoline (CAPIC), is a crucial precursor in the commercial synthesis of Nevirapine.[1] The synthesis of CAPIC itself can start from precursors that are structurally related to this compound. The strategic placement of the chloro, methyl, and a precursor to the amino group on the pyridine ring is essential for the subsequent cyclization steps that form the core structure of Nevirapine.

The first-generation synthesis of Nevirapine employed 2-chloronicotinic acid and CAPIC as starting materials.[2] While modern, more efficient continuous manufacturing processes for Nevirapine have been developed, the fundamental importance of these chloropyridine intermediates remains.[3] The development of cost-effective and high-yield synthetic methods for these building blocks is a key focus in ensuring the accessibility of this vital medication.[1]

Logical Relationship in Nevirapine Synthesis:

Nevirapine_Synthesis_Logic Pyridine_Precursors Substituted Pyridine Precursors (e.g., related to this compound) CAPIC 2-Chloro-3-amino-4-picoline (CAPIC) Pyridine_Precursors->CAPIC Coupling_Cyclization Coupling & Cyclization Reactions CAPIC->Coupling_Cyclization Other_Reactants Other Key Reactants (e.g., 2-chloronicotinic acid derivatives) Other_Reactants->Coupling_Cyclization Nevirapine Nevirapine Coupling_Cyclization->Nevirapine

Caption: Role of pyridine precursors in the synthesis of Nevirapine.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and use in synthesis.

PropertyValueSource
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol
Appearance White to off-white crystalline powder[Various supplier data]
Melting Point 180-182 °C[4]
CAS Number 951030-56-1

While detailed spectroscopic data (NMR, IR, MS) is typically generated and confirmed by the end-user for each batch, representative data is available from various chemical suppliers and databases. Researchers should always verify the identity and purity of the material through their own analytical methods.

Conclusion: An Enduring Legacy in Synthetic Chemistry

This compound, a molecule born from the systematic exploration of pyridine chemistry, has carved a significant niche for itself in the world of organic synthesis. Its journey from a laboratory curiosity to a key industrial intermediate underscores the importance of fundamental synthetic research. For drug development professionals, this compound represents a reliable and versatile tool for the construction of complex and life-saving pharmaceuticals. As synthetic methodologies continue to evolve, the demand for such well-defined and strategically functionalized building blocks is only set to increase, ensuring the enduring legacy of this compound in the ongoing quest for new and improved medicines.

References

  • Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. (2013). Beilstein Journal of Organic Chemistry, 9, 2497–2505. Available at: [Link]

  • Process Design and Optimization for the Continuous Manufacturing of Nevirapine, an Active Pharmaceutical Ingredient for HIV Treatment. (2019). Organic Process Research & Development, 23(4), 575-587. Available at: [Link]

  • The preparation Of 2-chloro-5-methylnicotinic acid. PrepChem.com. Available at: [Link]

  • Nevirapine Batch Transfer Document. Medicines for All Institute, Virginia Commonwealth University. Available at: [Link]

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Part 1: The Computational Framework: Density Functional Theory (DFT)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Studies of 2-Chloro-5-methylisonicotinic Acid

This guide provides a comprehensive theoretical exploration of this compound (C₇H₆ClNO₂), a substituted pyridine carboxylic acid. As a derivative of isonicotinic acid, a form of niacin (Vitamin B3), this molecule holds potential as a key building block in the synthesis of novel pharmaceutical compounds and functional materials. Understanding its structural, vibrational, and electronic properties through theoretical means is paramount for predicting its reactivity, stability, and potential biological interactions, thereby accelerating research and development efforts.

This document delves into the core computational chemistry techniques used to characterize such molecules, presenting not just the data, but the underlying scientific rationale for these theoretical investigations. The insights provided are geared towards researchers, scientists, and professionals in drug development seeking to leverage computational methods for molecular design and analysis.

The foundation of modern theoretical studies on molecular systems like this compound is Density Functional Theory (DFT). DFT has become the workhorse of computational quantum chemistry due to its excellent balance of accuracy and computational cost.[1] It allows us to model the electronic structure of molecules to predict a wide array of properties.

The key principle behind its application is the solution of the Schrödinger equation in an approximate manner. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for its robust performance in predicting molecular geometries and energies for organic compounds.[2] To accurately describe the electron distribution, especially for atoms with lone pairs and for calculating anionic species, a sufficiently large and flexible basis set is required. The 6-311++G(d,p) basis set is a common and reliable choice, incorporating diffuse functions (++) for non-hydrogen and hydrogen atoms and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules.[2][3]

Typical Experimental Protocol: DFT Calculation Workflow

A standard theoretical investigation of a molecule like this compound follows a structured, multi-step protocol.

  • Structure Input: The 2D structure of the molecule is drawn using a chemical editor and converted into a 3D representation.

  • Geometry Optimization: An initial geometry optimization is performed. This is an iterative process where the DFT algorithm calculates the forces on each atom and adjusts their positions to minimize the total energy of the molecule. This step yields the most stable, ground-state conformation of the molecule in the gaseous phase.

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum (and not a saddle point), a vibrational frequency calculation is performed. The absence of any imaginary frequencies confirms a stable structure. These calculated frequencies can then be used to simulate the infrared (IR) and Raman spectra of the molecule.[3]

  • Property Calculations: Using the optimized geometry, a series of single-point energy calculations are performed to determine various electronic properties. This includes:

    • Natural Bond Orbital (NBO) Analysis: To investigate charge delocalization, intramolecular interactions, and hyperconjugative effects.[2]

    • Frontier Molecular Orbital (FMO) Analysis: To calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity.[4]

    • Molecular Electrostatic Potential (MEP) Mapping: To visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[5]

    • Time-Dependent DFT (TD-DFT): To simulate the electronic absorption (UV-Vis) spectrum by calculating excitation energies.[3]

DFT Workflow A 1. Initial Structure Input B 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D Confirmation of Minimum Energy (No Imaginary Frequencies) C->D Verification E 4. Property Calculations (on Optimized Geometry) D->E F HOMO-LUMO, MEP, NBO, NLO, TD-DFT E->F Analysis

Caption: A typical workflow for DFT-based theoretical studies.

Part 2: Molecular Geometry and Spectroscopic Signature

Optimized Geometric Parameters

DFT calculations provide precise bond lengths and angles. For instance, the C-Cl bond length, the geometry of the pyridine ring, and the orientation of the carboxylic acid and methyl groups are determined. Theoretical calculations often show slight deviations from experimental values obtained in the solid state due to intermolecular interactions, but they are invaluable for understanding the intrinsic properties of the isolated molecule.[2]

ParameterBondTypical Theoretical Value (Å)ParameterAngleTypical Theoretical Value (°)
Bond LengthC-Cl1.75Bond AngleC-C-Cl118-120
C-N (ring)1.34C-N-C (ring)117-119
C-C (ring)1.39O-C-O (acid)122-125
C-C (methyl)1.51
C=O1.21
C-O1.35

Note: These are representative values based on DFT studies of similar chloro- and methyl-substituted pyridine derivatives.[2][3]

Vibrational Analysis: The Theoretical FT-IR and FT-Raman Spectra

Vibrational spectroscopy is a powerful tool for molecular identification and characterization. DFT calculations allow for the prediction of vibrational frequencies and their corresponding intensities in both FT-IR and FT-Raman spectra.[6] The agreement between theoretical and experimental spectra serves as a validation of the computational model.[7]

Key vibrational modes for this compound include:

  • O-H Stretch: A strong, broad band in the FT-IR spectrum, typically around 3000-3300 cm⁻¹, associated with the carboxylic acid group.

  • C=O Stretch: A very strong and sharp absorption in the FT-IR spectrum, usually found between 1700-1750 cm⁻¹, also from the carboxylic acid.

  • C-N and C-C Ring Stretches: A series of bands in the 1400-1600 cm⁻¹ region characteristic of the pyridine ring.

  • C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the methyl group C-H stretches are observed just below 3000 cm⁻¹.

  • C-Cl Stretch: A strong band typically found in the lower frequency region of the spectrum, around 600-800 cm⁻¹.

By comparing the calculated (scaled) frequencies with experimental data, a complete and unambiguous assignment of the vibrational modes can be achieved.

Part 3: Electronic Landscape and Chemical Reactivity

The true predictive power of theoretical studies lies in their ability to elucidate the electronic properties that govern a molecule's reactivity and potential for interaction.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

According to Frontier Molecular Orbital theory, the reactivity of a molecule is primarily determined by the interaction of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[4]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between these two orbitals is a critical indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron.[4][8] Conversely, a small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the oxygen atoms of the carboxyl group, while the LUMO is likely distributed over the electron-deficient pyridine ring, influenced by the electron-withdrawing chloro and carboxyl groups.

Electronic PropertyFormulaSignificance
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOChemical reactivity and stability
Ionization Potential (I)-EHOMOEnergy required to remove an electron
Electron Affinity (A)-ELUMOEnergy released when gaining an electron
Electronegativity (χ)(I + A) / 2Ability to attract electrons
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution
Chemical Softness (S)1 / (2η)Measure of polarizability and reactivity
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a 3D visualization of the total electronic density of a molecule, providing an intuitive guide to its reactive sites.[5] The map uses a color scale to represent the electrostatic potential on the molecule's surface.

  • Red/Yellow Regions: Indicate negative potential (electron-rich), corresponding to sites susceptible to electrophilic attack. For this molecule, these would be around the carboxylic acid oxygens and the nitrogen atom of the pyridine ring.[9]

  • Blue Regions: Indicate positive potential (electron-poor), corresponding to sites susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the acidic proton of the carboxyl group.[5]

The MEP map provides a powerful visual tool for predicting how the molecule will interact with biological receptors or other reactants.[10]

Reactivity cluster_0 Electronic Properties cluster_1 Predicted Behavior HOMO HOMO Energy Reactivity Chemical Reactivity HOMO->Reactivity Stability Kinetic Stability HOMO->Stability Energy Gap LUMO LUMO Energy LUMO->Reactivity LUMO->Stability Energy Gap MEP MEP Surface Nucleophilic_Sites Nucleophilic Sites (e.g., O, N atoms) MEP->Nucleophilic_Sites Red Regions Electrophilic_Sites Electrophilic Sites (e.g., H atom) MEP->Electrophilic_Sites Blue Regions

Caption: Relationship between calculated electronic properties and predicted chemical behavior.

Non-Linear Optical (NLO) Properties

Organic molecules with significant charge asymmetry and delocalized π-electron systems can exhibit non-linear optical (NLO) properties, which are crucial for applications in telecommunications and photonics.[11] The first-order hyperpolarizability (β₀) is a key theoretical parameter used to assess a molecule's potential as an NLO material.[12] A high β₀ value, often compared to that of a standard material like urea, suggests strong NLO activity. The presence of both electron-donating (methyl) and electron-withdrawing (chloro, carboxylic acid) groups on the pyridine ring suggests that this compound could possess noteworthy NLO properties due to intramolecular charge transfer.[13][14]

Part 4: Potential Applications in Drug Development

Nicotinic acid derivatives are of great interest in medicinal chemistry due to their diverse biological activities, including antibacterial, anti-inflammatory, and antituberculosis properties.[2][15] Theoretical studies, particularly molecular docking, can provide crucial early-stage insights into the potential of a molecule like this compound as a drug candidate.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This allows for the prediction of binding affinity and the identification of key interactions (like hydrogen bonds) between the ligand and the active site of a protein.[2][6]

Experimental Protocol: Molecular Docking Workflow
  • Receptor Preparation: Obtain the 3D structure of a target protein from a database (e.g., Protein Data Bank). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Use the DFT-optimized 3D structure of this compound. Assign charges and define rotatable bonds.

  • Binding Site Definition: Identify the active site of the protein where the natural substrate binds.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to systematically sample different conformations and orientations of the ligand within the binding site.

  • Scoring and Analysis: The program calculates a binding score (e.g., binding free energy) for each pose. The pose with the lowest score is considered the most likely binding mode. This mode is then analyzed to identify key intermolecular interactions.

Docking Workflow PDB Protein Target (from PDB) Prep_Receptor Prepare Receptor PDB->Prep_Receptor Ligand Ligand (DFT Optimized Structure) Prep_Ligand Prepare Ligand Ligand->Prep_Ligand Define_Site Define Binding Site Prep_Receptor->Define_Site Prep_Ligand->Define_Site Docking Run Docking Simulation Define_Site->Docking Analysis Analyze Binding Pose & Scoring Function Docking->Analysis

Caption: A generalized workflow for molecular docking studies.

Conclusion

Theoretical studies, grounded in Density Functional Theory, provide a powerful, multi-faceted approach to characterizing novel molecules like this compound. This in-depth guide demonstrates how a systematic computational workflow can elucidate molecular structure, predict spectroscopic signatures, and map electronic properties to forecast chemical reactivity and stability. The insights gained from HOMO-LUMO analysis, MEP maps, and NLO calculations are invaluable for guiding synthetic efforts and assessing the molecule's potential in materials science and medicinal chemistry. Furthermore, techniques like molecular docking provide a rational, cost-effective method for the early-stage evaluation of a compound's drug-like potential. By integrating these theoretical methodologies, researchers can significantly accelerate the discovery and development of next-generation chemical entities.

References

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An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-methylisonicotinic Acid: Core Starting Materials and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methylisonicotinic acid is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. Its substituted pyridine scaffold allows for diverse functionalization, making it a valuable intermediate in the synthesis of complex molecular architectures with a range of biological activities. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind key experimental choices. We will delve into detailed, field-proven protocols and present a comparative analysis of the most effective synthetic strategies.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound suggests two primary disconnection approaches. The most straightforward strategy involves the late-stage oxidation of a readily accessible precursor, 2-chloro-5-methylpyridine. A secondary approach could involve the construction of the pyridine ring with the desired functionalities already in place or in a protected form. This guide will primarily focus on the former, more established and versatile route.

Part 1: Synthesis of the Key Intermediate: 2-Chloro-5-methylpyridine

The synthesis of 2-chloro-5-methylpyridine is a critical first step, and several viable routes have been established, each with its own set of advantages and considerations.

Route A: From 2-Amino-5-methylpyridine via Diazotization

This classical Sandmeyer-type reaction is a reliable method for the introduction of a chloro substituent onto the pyridine ring.

Causality of Experimental Choices: The diazotization of 2-amino-5-methylpyridine in the presence of a chloride source allows for the selective replacement of the amino group with a chlorine atom. The use of thionyl chloride and a nitrite source in an acidic medium is a common and effective way to generate the necessary nitrosylating agent in situ.

Experimental Protocol:

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, and addition funnels, dissolve 2-amino-5-methylpyridine (1.0 eq) in concentrated hydrochloric acid.

  • Saturate the solution with hydrogen chloride gas while maintaining a low temperature (-5 to 0 °C).

  • Slowly and simultaneously add thionyl chloride and a solution of sodium nitrite in water, carefully controlling the addition rate to maintain the reaction temperature below 5 °C.[1]

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the reaction progress by TLC or GC.

  • Carefully neutralize the reaction mixture with a concentrated sodium hydroxide solution while keeping the temperature below 20 °C.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-5-methylpyridine.

  • Purify the product by vacuum distillation.

Route B: From 3-Methylpyridine (β-picoline) via Direct Chlorination

Direct chlorination of 3-methylpyridine can be a cost-effective method, but it often leads to a mixture of isomers.

Causality of Experimental Choices: The regioselectivity of direct chlorination is highly dependent on the reaction conditions. Gas-phase chlorination at high temperatures can favor the desired 2-chloro-5-methylpyridine isomer, especially when using a supported catalyst.[2]

Experimental Protocol (Gas-Phase Catalytic Chlorination):

  • Set up a tubular reactor packed with a suitable catalyst, such as palladium on alumina.

  • Vaporize 3-methylpyridine and mix it with a controlled flow of chlorine gas and an inert carrier gas (e.g., nitrogen).

  • Pass the gaseous mixture through the heated catalyst bed. The temperature profile along the reactor can be optimized to maximize the yield of the desired isomer.

  • Cool the product stream to condense the chlorinated pyridines.

  • Analyze the product mixture by GC to determine the isomer distribution.

  • Separate the desired 2-chloro-5-methylpyridine from the other isomers by fractional distillation.

Route C: From 3-Methylpyridine N-oxide

This method offers improved regioselectivity for chlorination at the 2-position compared to direct chlorination.

Causality of Experimental Choices: The N-oxide functionality directs the chlorinating agent, typically phosphorus oxychloride (POCl₃), to the 2- and 6-positions of the pyridine ring. In the case of 3-methylpyridine N-oxide, the 2-position is sterically more accessible, leading to a higher yield of 2-chloro-5-methylpyridine.[3]

Experimental Protocol:

  • In a reaction vessel, dissolve 3-methylpyridine N-oxide (1.0 eq) in an inert solvent such as dichloromethane.

  • Cool the solution to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (typically 2.0 eq) to the cooled solution.

  • In the presence of a hindered amine base, such as diisopropylethylamine, the reaction proceeds with improved selectivity.[3]

  • Stir the reaction mixture at a low temperature for several hours, monitoring for completion by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water or an aqueous base.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by vacuum distillation.

Comparative Analysis of Routes to 2-Chloro-5-methylpyridine
RouteStarting MaterialAdvantagesDisadvantages
A 2-Amino-5-methylpyridineHigh regioselectivity, reliable laboratory-scale synthesis.Starting material can be more expensive; diazotization requires careful temperature control.
B 3-MethylpyridineInexpensive and readily available starting material.Can produce a mixture of isomers, requiring efficient separation; high-temperature gas-phase reactions may not be suitable for all labs.
C 3-Methylpyridine N-oxideGood regioselectivity for 2-chlorination.Requires an additional step to prepare the N-oxide; phosphorus oxychloride is corrosive and requires careful handling.

Part 2: Core Synthesis: Oxidation of 2-Chloro-5-methylpyridine to this compound

The oxidation of the methyl group at the 5-position of 2-chloro-5-methylpyridine to a carboxylic acid is the pivotal step in the synthesis of the target molecule. Two primary methods have proven to be effective: catalytic aerobic oxidation and potassium permanganate oxidation.

Method 1: Catalytic Aerobic Oxidation with N-Hydroxyphthalimide (NHPI)

This modern approach utilizes a catalytic system to activate molecular oxygen for the selective oxidation of the methyl group. It is considered a greener and more sustainable alternative to traditional stoichiometric oxidants.

Causality of Experimental Choices: The catalytic cycle is initiated by the generation of the phthalimide-N-oxyl (PINO) radical from NHPI. This radical abstracts a hydrogen atom from the methyl group of 2-chloro-5-methylpyridine, generating a benzyl-type radical. This radical then reacts with molecular oxygen to form a peroxyl radical, which ultimately leads to the formation of the carboxylic acid after a series of further reactions. The cobalt and manganese salts act as co-catalysts to facilitate the regeneration of the PINO radical.[4][5] A similar catalytic system has been successfully applied to the oxidation of 2-chloro-3-methylpyridine.[6]

Experimental Protocol:

  • In a high-pressure reactor, charge 2-chloro-5-methylpyridine (1.0 eq), N-hydroxyphthalimide (NHPI) (e.g., 10-20 mol%), a cobalt salt such as cobalt(II) acetate or cobalt(III) acetylacetonate (e.g., 1-5 mol%), and a manganese salt like manganese(II) acetate (optional, can enhance reactivity) in a suitable solvent like acetic acid or acetonitrile.[6]

  • Seal the reactor and pressurize with oxygen or air (e.g., 1-20 atm).

  • Heat the reaction mixture to a temperature between 80-150 °C and stir vigorously.

  • Monitor the reaction progress by taking aliquots and analyzing them by HPLC or LC-MS.

  • After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

  • Filter the reaction mixture to remove any insoluble catalysts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an aqueous alkaline solution (e.g., NaOH or K₂CO₃) and wash with an organic solvent to remove any unreacted starting material.

  • Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of 1-2 to precipitate the this compound.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Method 2: Potassium Permanganate Oxidation

Potassium permanganate (KMnO₄) is a powerful and widely used oxidizing agent for the conversion of alkyl side chains on aromatic rings to carboxylic acids.

Causality of Experimental Choices: Under neutral or slightly alkaline conditions, potassium permanganate is a strong oxidant that will readily oxidize the methyl group of 2-chloro-5-methylpyridine to a carboxylate salt. The reaction proceeds through a series of manganese intermediates. Acidification of the reaction mixture after the oxidation is complete protonates the carboxylate to yield the desired carboxylic acid.

Experimental Protocol:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, suspend 2-chloro-5-methylpyridine (1.0 eq) in a mixture of pyridine and water.

  • Heat the mixture to 80-90 °C.

  • Slowly add potassium permanganate (KMnO₄) (typically 3-4 eq) in portions to the heated mixture, controlling the addition rate to maintain a gentle reflux.[7]

  • After the addition is complete, continue to heat the reaction mixture for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.

  • Wash the filter cake with hot water.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Acidify the concentrated solution with a mineral acid (e.g., HCl) to a low pH to precipitate the product.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid this compound by filtration, wash with cold water, and dry.

Comparison of Oxidation Methods
FeatureCatalytic Aerobic OxidationPotassium Permanganate Oxidation
Oxidant Molecular oxygen (from air)Potassium permanganate (KMnO₄)
Stoichiometry CatalyticStoichiometric (large excess)
Byproducts Primarily waterManganese dioxide (solid waste)
Safety Requires handling of pressurized oxygen/airKMnO₄ is a strong oxidant and can be hazardous if not handled properly
Environmental Impact "Greener" process with less wasteGenerates significant inorganic waste
Reaction Conditions High temperature and pressureElevated temperature, typically at atmospheric pressure
Work-up Generally simplerRequires filtration of MnO₂ and handling of large volumes

Synthetic Workflow Diagrams

Diagram 1: Synthesis of this compound via Catalytic Aerobic Oxidation

G cluster_0 Precursor Synthesis cluster_1 Core Oxidation 3-Methylpyridine 3-Methylpyridine 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine 3-Methylpyridine->2-Chloro-5-methylpyridine Chlorination 2-Chloro-5-methylisonicotinic_acid 2-Chloro-5- methylisonicotinic acid 2-Chloro-5-methylpyridine->2-Chloro-5-methylisonicotinic_acid O2, NHPI, Co/Mn catalyst

Caption: Workflow for the synthesis of this compound.

Diagram 2: Key Reagents and Transformations

G reagents Reagents O2 NHPI Co(OAc)2 / Mn(OAc)2 KMnO4 transformations Key Transformations C-H activation Radical oxidation Carboxylic acid formation

Caption: Relationship between reagents and key chemical transformations.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process involving the initial preparation of 2-chloro-5-methylpyridine, followed by the oxidation of its methyl group. For the synthesis of the intermediate, several reliable methods are available, with the choice depending on factors such as cost, scale, and available equipment. For the crucial oxidation step, modern catalytic aerobic methods using NHPI offer a more sustainable and efficient alternative to traditional stoichiometric oxidants like potassium permanganate. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize this important chemical intermediate for applications in drug discovery and development.

References

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A Senior Application Scientist's Guide to the Commercial Availability and Application of 2-Chloro-5-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accessibility and purity of key chemical intermediates are paramount to the success of their projects. 2-Chloro-5-methylisonicotinic acid, a substituted pyridine derivative, serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. This guide provides an in-depth technical overview of its commercial availability, synthetic routes, and practical applications, with a focus on empowering researchers to source and utilize this compound effectively.

Commercial Sourcing and Availability

This compound is available from several chemical suppliers, though it is often listed under its CAS Number: 951030-56-1.[1] The compound and its precursors, such as the methyl ester (CAS 787596-43-4), are typically offered in various purities, ranging from 95% to over 98%.[2][3] When procuring this chemical, it is essential to consider factors such as stock availability, shipping times, and any hazardous material fees that may apply.[2][3]

Below is a summary of representative commercial suppliers for this compound and its related ester form. Researchers should always request a certificate of analysis (COA) to verify the purity and identity of the compound.[4]

SupplierProduct NameCAS NumberPurity/SpecificationNotes
BLD PharmThis compound951030-56-1Not specifiedStored under inert atmosphere at 2-8°C.[1]
ChemScene5-Chloro-2-methylnicotinic acid1092286-30-0≥98%An isomer, important to distinguish.[2]
AChemBlockmethyl 2-chloro-5-methylisonicotinate787596-43-495%Available in 1g and 5g quantities.[3]
J&W Pharmlab2-Chloro-5-methyl-isonicotinic acid methyl ester787596-43-4Not specifiedIn stock for same-day shipping.[5]
Visa Chem Private LimitedMethyl 2 Chloro 5 Methylisonicotinate Acid787596-43-498%Sold as a liquid.[6]
Hangzhou Subi Peptide Technology Co.,LtdThis compoundNot specifiedHigh qualityOffers services like COA, MSDS, and route of synthesis.[4]

Synthesis of this compound

Understanding the synthetic pathways to this compound can be crucial for custom synthesis or for troubleshooting experimental procedures. One common and well-documented method is the hydrolysis of its corresponding methyl ester, methyl 2-chloro-5-methylnicotinoate.[7] An alternative approach involves the direct oxidation of 2-chloro-3-methylpyridine.[8]

Synthetic Pathway: Hydrolysis of Methyl 2-chloro-5-methylnicotinoate

start Methyl 2-chloro-5-methylnicotinoate (CAS: 787596-43-4) reagents Sodium Hydroxide (aq) Methanol start->reagents intermediate Sodium 2-chloro-5-methylnicotinate (in solution) reagents->intermediate Stir at room temp. product This compound (CAS: 951030-56-1) acidification Hydrochloric Acid acidification->product Acidify to pH 2 intermediate->acidification

Caption: Synthetic pathway for the preparation of this compound via hydrolysis.

Experimental Protocol: Hydrolysis of Methyl 2-chloro-5-methylnicotinoate

This protocol is adapted from established laboratory procedures for the saponification of esters.[7]

  • Dissolution: Dissolve methyl 2-chloro-5-methylnicotinoate (35.28 g) in methanol in an ice-cooled, stirred reaction vessel.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide (9.2 g) to the reaction mixture. The rate of addition should be controlled to maintain a temperature below 30°C.[7]

  • Reaction: Once the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for approximately 1.5 hours to ensure the reaction goes to completion.[7]

  • Solvent Removal: Evaporate the methanol from the reaction mixture under reduced pressure.

  • Acidification: Dilute the remaining residue with water and acidify to a pH of 2 using concentrated hydrochloric acid. This will precipitate the desired carboxylic acid.[7]

  • Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Key Applications in Research and Development

The primary utility of this compound lies in its role as a versatile intermediate in medicinal chemistry. The pyridine ring and its substituents provide a scaffold for the synthesis of more complex molecules with potential therapeutic applications.[6]

Notably, this compound and its analogs are key starting materials for the synthesis of kinase inhibitors.[9] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. The 2-chloro-aminopyridine moiety, which can be readily synthesized from this compound, is a core structural motif in numerous kinase inhibitors, including those targeting Janus kinases (JAKs).[9]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of this compound are essential for ensuring safety.

  • Hazards: This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][12] Work in a well-ventilated area or a fume hood to avoid inhalation.[13]

  • Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke while handling. Wash hands thoroughly after use.[12][13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] It is often recommended to store it under an inert atmosphere at 2-8°C.[1] Keep away from strong oxidizing agents, strong acids, and strong bases.[12]

Workflow for Procurement and Experimental Use

The following diagram outlines a typical workflow for a research organization to procure and utilize this compound.

cluster_procurement Procurement Phase cluster_research Research & Development Phase A Identify Need for This compound B Search Suppliers & Compare Specifications A->B C Request Quotation & Lead Time B->C D Issue Purchase Order C->D E Receive & Log Chemical Shipment D->E F Review Safety Data Sheet (SDS) E->F G Plan Experiment & Risk Assessment F->G H Execute Synthesis/ Application Protocol G->H I Analyze Results H->I J Document Findings I->J

Caption: A typical workflow from procurement to experimental application for chemical reagents.

References

  • CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents. (n.d.). Google Patents.
  • Methyl 2 Chloro 5 Methylisonicotinate Acid at ₹ 3600/kg | Hyderabad | ID: 2855461732330. (n.d.). IndiaMART. Retrieved from [Link]

  • The preparation Of 2-chloro-5-methylnicotinic acid - PrepChem.com. (n.d.). PrepChem.com. Retrieved from [Link]

  • CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents. (n.d.). Google Patents.

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 2-Chloro-5-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Chloro-5-methylisonicotinic acid is a pivotal heterocyclic building block in modern medicinal chemistry. Its strategically positioned functional groups—a carboxylic acid, a reactive chloro-substituent, and a methyl group—offer a versatile platform for constructing complex molecular architectures. The pyridine core is a common motif in numerous pharmaceuticals, making this starting material highly valuable. This guide provides an in-depth exploration of key synthetic transformations originating from this compound, focusing on the underlying principles, detailed experimental protocols, and their application in synthesizing precursors for high-profile drugs such as Etoricoxib and Nevirapine.

Introduction: The Strategic Value of this compound

This compound (and its close derivatives) serves as a cornerstone for the synthesis of a wide array of active pharmaceutical ingredients (APIs), including anti-inflammatory agents, antivirals, and antibiotics.[1][2] The molecule's utility is derived from two primary reactive sites:

  • The Carboxylic Acid (Position 4): This group is readily converted into amides, esters, or other functionalities, providing a straightforward handle for linking molecular fragments.

  • The Chloro Group (Position 2): As a halogen on an electron-deficient pyridine ring, this position is an excellent electrophilic site for nucleophilic aromatic substitution and, more importantly, a prime substrate for palladium-catalyzed cross-coupling reactions.[3]

This guide will focus on three indispensable reaction classes that leverage these reactive sites: Amide Bond Formation, Suzuki-Miyaura C-C Coupling, and Buchwald-Hartwig C-N Amination.

General Synthetic Pathways

The following diagram illustrates the primary synthetic routes available from the parent molecule, which will be detailed in the subsequent sections.

G A This compound B Amide Intermediate A->B Amide Coupling C Suzuki Coupling Product (C-C Bond Formation) A->C Suzuki-Miyaura Coupling D Buchwald-Hartwig Product (C-N Bond Formation) A->D Buchwald-Hartwig Amination H Pharmaceutical Scaffolds B->H C->H D->H E Amine (R-NH2) E->B F Boronic Acid/Ester (R-B(OR)2) F->C G Amine (R-NH2) G->D

Caption: Key synthetic transformations of this compound.

Core Protocol I: Amide Bond Formation

Amide coupling is arguably the most common reaction in medicinal chemistry, forming the backbone of countless drugs.[4] This protocol details a standard and robust method for coupling the carboxylic acid of the starting material with a primary or secondary amine.

Scientific Rationale

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions. Therefore, the carboxylic acid must first be "activated" to create a better electrophile. This is achieved using a coupling reagent. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient because they form a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.[5] The inclusion of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is crucial to neutralize the generated acids and drive the reaction to completion. Dipolar aprotic solvents like DMF or NMP are often used, but greener alternatives like 2-MeTHF are gaining traction.[6]

Experimental Protocol

Objective: To synthesize N-Aryl/Alkyl-2-chloro-5-methylisonicotinamide.

Materials:

  • This compound

  • Amine (Aryl or Alkyl, 1.05 eq.)

  • HATU (1.1 eq.)

  • DIPEA (2.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).

  • Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).

  • Add the desired amine (1.05 eq.) to the solution, followed by DIPEA (2.5 eq.).

  • In a separate vial, dissolve HATU (1.1 eq.) in a small amount of DMF and add it dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with Ethyl Acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization as appropriate.

Data & Validation
ParameterTypical Value/ConditionRationale
Equivalents (Amine) 1.0 - 1.2A slight excess ensures full consumption of the starting acid.
Equivalents (HATU) 1.1 - 1.3Ensures complete activation of the carboxylic acid.
Solvent DMF, NMP, 2-MeTHFGood solubility for reactants; high boiling point.[6]
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic activation step.
Typical Yield 85-98%Highly dependent on the nucleophilicity and steric bulk of the amine.
Validation LC-MS, ¹H NMRConfirm product mass and structure.

Core Protocol II: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling, which allows for the formation of C-C and C-N bonds at the chloro-position.[3] While chloro-pyridines are less reactive than their bromo or iodo counterparts, modern catalyst systems have made these transformations highly efficient.[7][8]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a Nobel Prize-winning method for creating a carbon-carbon bond between an organohalide and an organoboron compound.[7] It is a cornerstone of biaryl synthesis, a common motif in pharmaceuticals like the COX-2 inhibitor Etoricoxib.[9][10]

The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl chloride to a Pd(0) complex, (2) Transmetalation where the organic group from the boronic acid replaces the halide on the palladium, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7]

  • Catalyst Choice: For less reactive aryl chlorides, bulky, electron-rich phosphine ligands are required to facilitate the challenging oxidative addition step.[11] Ligands like SPhos or XPhos, developed by the Buchwald group, are highly effective.[12]

  • Base Requirement: A base (e.g., K₂CO₃, Cs₂CO₃) is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[11]

  • Solvent System: A mixture of an organic solvent (like Dioxane or Toluene) and water is common, as it aids in dissolving both the organic substrates and the inorganic base.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition Intermediate (Ar-Pd(II)-Cl)L2 A->B Ar-Cl C Transmetalation Intermediate (Ar-Pd(II)-R)L2 B->C R-B(OH)2 + Base C->A Reductive Elimination Product Coupled Product (Ar-R) C->Product Product Formation Start 2-Chloro-5-methyl- isonicotinic acid (Ar-Cl) Start->B Boronic Aryl Boronic Acid (R-B(OH)2) Boronic->C G cluster_0 Buchwald-Hartwig Catalytic Cycle A Pd(0)L Active Catalyst B Oxidative Addition Intermediate (Ar-Pd(II)-Cl)L A->B Ar-Cl C Amide Complex (Ar-Pd(II)-N(H)R)L B->C R-NH2 + Base C->A Reductive Elimination Product Coupled Product (Ar-NHR) C->Product Product Formation Start 2-Chloro-5-methyl- isonicotinic acid (Ar-Cl) Start->B Amine Primary/Secondary Amine (R-NH2) Amine->C G A 2-Chloro-3-amino-4-picoline C Intermediate Adduct A->C NaH, Diglyme (Strong Base) B Methyl 2-cyclopropylamino- niconitate B->C D Nevirapine C->D Intramolecular Cyclization

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-5-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Strategic Importance in Drug Discovery

2-Chloro-5-methylisonicotinic acid is a valuable heterocyclic starting material. The pyridine core is a prevalent scaffold in a multitude of pharmaceutical agents. The strategic placement of the chloro, methyl, and carboxylic acid groups offers multiple vectors for synthetic diversification. The Suzuki-Miyaura coupling, a powerful and versatile carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis and is particularly well-suited for elaborating on the 2-position of the pyridine ring.[1] The resulting 2-aryl-5-methylisonicotinic acid derivatives are key intermediates in the development of novel therapeutics, including potent receptor antagonists.[2]

The Mechanics of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, using a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-determining step, and the strength of the C-Cl bond makes chloropyridines less reactive than their bromo or iodo counterparts, necessitating a highly active catalyst system.

Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium(II) center, forming a diorganopalladium(II) intermediate. The base activates the boronic acid, facilitating this transfer.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd R¹-Pd(II)-X(Ln) Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)-R²(Ln) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Regenerated Catalyst Product R¹-R² Transmetal->Product Reductive Elimination Reactant1 R¹-X (this compound) Reactant1->OxAdd Reactant2 R²-B(OH)₂ (Boronic Acid) Boronate [R²-B(OH)₃]⁻ Reactant2->Boronate + OH⁻ Base Base Boronate->Transmetal caption Fig. 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Fig. 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocols: A Dual Approach

The presence of the carboxylic acid functionality on this compound presents a strategic choice: to proceed with the unprotected acid or to protect it as an ester. While Suzuki couplings on substrates with unprotected carboxylic acids are known, the carboxylate can sometimes coordinate with the palladium catalyst, potentially leading to deactivation. Protecting the acid as an ester can circumvent this issue and may lead to cleaner reactions and higher yields. Below, we present detailed protocols for both approaches.

Protocol A: Direct Coupling of Unprotected this compound

This protocol leverages the findings from studies on structurally similar 2,6-dichloronicotinic acid, where direct coupling was successful without the need for a protecting group.[5] This approach offers the advantage of a more streamlined synthesis with fewer steps.

Experimental Workflow

Fig. 2: Generalized Experimental Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Methodology

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (see Table 1).

  • Catalyst and Ligand Addition: Add the palladium catalyst and ligand (see Table 1 for recommendations). For air-sensitive ligands, this should be done in a glovebox or under a positive pressure of an inert gas.

  • Solvent Addition: Add the degassed solvent system via syringe. A common and effective solvent system for this type of substrate is a mixture of 1,4-dioxane and water.[5]

  • Degassing: Purge the reaction mixture with a gentle stream of argon or nitrogen for 15-20 minutes to remove any dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to the specified temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitate is present, filter the mixture.

    • Dilute the filtrate with water and adjust the pH to ~2-3 with 1M HCl. This will protonate the carboxylic acid, making it less water-soluble.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 2-aryl-5-methylisonicotinic acid.

Table 1: Recommended Reaction Conditions for Protocol A

ComponentRecommendationRationale
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (3-5 mol%)Pd(PPh₃)₄ has been shown to be effective for similar substrates.[5] Pd(dppf)Cl₂ is a robust catalyst for challenging couplings.
Base K₂CO₃ (2.0-3.0 equiv.) or K₃PO₄ (2.0-3.0 equiv.)Carbonate and phosphate bases are commonly used and are generally compatible with the free carboxylic acid.
Solvent 1,4-Dioxane/Water (4:1 to 10:1 v/v)Aqueous solvent systems are often beneficial for Suzuki couplings and can aid in dissolving the base and boronic acid.[3]
Temperature 80-100 °CProvides sufficient thermal energy to drive the reaction, especially the oxidative addition of the C-Cl bond.
Protocol B: Coupling via Methyl Ester Protection

This protocol involves an initial esterification of the carboxylic acid, followed by the Suzuki coupling, and concluding with saponification to regenerate the carboxylic acid. This multi-step approach can prevent potential catalyst inhibition and may be necessary for particularly challenging or sensitive substrates.

Step 1: Esterification of this compound

  • Suspend this compound (1.0 equiv.) in methanol (10-20 volumes).

  • Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂) (1.5-2.0 equiv.) dropwise.

  • Remove the ice bath and heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methanol and SOCl₂.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-chloro-5-methylisonicotinate, which can often be used in the next step without further purification.

Step 2: Suzuki-Miyaura Coupling of Methyl 2-chloro-5-methylisonicotinate

This step follows the general procedure outlined in Protocol A, with the ester as the starting material.

Table 2: Recommended Reaction Conditions for Protocol B (Coupling Step)

ComponentRecommendationRationale
Palladium Catalyst Pd₂(dba)₃ (1-2 mol%) with a suitable ligandThis combination allows for fine-tuning of catalyst activity.
Ligand SPhos, XPhos, or P(t-Bu)₃ (2-4 mol%)Bulky, electron-rich phosphine ligands are highly effective for the coupling of less reactive aryl chlorides.
Base K₃PO₄ (2.0-3.0 equiv.) or Cs₂CO₃ (2.0-3.0 equiv.)These bases are effective in Suzuki couplings; Cs₂CO₃ is more soluble and can be beneficial in some cases.
Solvent Anhydrous, degassed 1,4-Dioxane or TolueneAnhydrous conditions are often preferred when using ester substrates to avoid potential hydrolysis.
Temperature 90-110 °CHigher temperatures may be required to facilitate the coupling of the electron-deficient chloropyridine.

Step 3: Saponification of the Methyl Ester

  • Dissolve the crude or purified methyl 2-aryl-5-methylisonicotinate from the previous step in a mixture of THF or methanol and water.

  • Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-5.0 equiv.).

  • Stir the mixture at room temperature or with gentle heating (40-50 °C) until the ester is fully hydrolyzed (monitor by TLC or LC-MS).

  • Concentrate the mixture to remove the organic solvent.

  • Dilute with water and acidify to pH ~2-3 with 1M HCl.

  • Collect the resulting precipitate by filtration or extract with an organic solvent as described in Protocol A, Step 7.

  • Purify as needed to obtain the final product.

Troubleshooting and Key Considerations

  • Low Yields: If yields are low, consider screening different palladium catalysts, ligands, bases, and solvents. For chloropyridines, the choice of a highly active catalyst system is critical.[6]

  • Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic. Using a slight excess of the boronic acid and ensuring efficient transmetalation can help mitigate this.

  • Homocoupling: The formation of biaryl products from the boronic acid can occur, especially at higher temperatures or with certain catalyst systems.

  • Incomplete Reaction: The insolubility of reagents can sometimes hinder the reaction. Ensure vigorous stirring and consider solvents that can better solubilize all components.

  • Inert Atmosphere: Maintaining an inert atmosphere is crucial to prevent the degradation of the palladium catalyst.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for the synthesis of novel compounds in drug discovery. By carefully selecting the reaction conditions, researchers can successfully synthesize a wide array of 2-aryl-5-methylisonicotinic acid derivatives. The choice between direct coupling of the unprotected acid and a protection-coupling-deprotection sequence will depend on the specific boronic acid used and the overall complexity of the target molecule. The protocols provided herein offer robust starting points for the development of efficient and scalable synthetic routes.

References

  • Yang, W., Wang, Y., & Corte, J. R. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters, 5(18), 3293–3296. Available at: [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Ma, M., Li, C., Li, X., Wen, K., & Liu, Y. A. (2009). ChemInform Abstract: Efficient Synthesis of 6‐Aryl‐2‐chloronicotinic Acids via Pd Catalyzed Regioselective Suzuki Coupling of 2,6‐Dichloronicotinic Acid. ChemInform, 40(15).
  • Brydson, T., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 143-152. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • BenchChem. (n.d.). Application Note: Palladium-Catalyzed Synthesis of 2-(4-Chlorophenyl)-5-methylpyridine.
  • Reddit. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (n.d.).
  • Singh, K. J., et al. (2024). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. PubMed Central.
  • MDPI. (n.d.).
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • ACS Publications. (n.d.). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions.
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • Science.gov. (n.d.). palladium-catalyzed suzuki-miyaura cross-coupling: Topics.
  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • ResearchGate. (n.d.). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • Chen, X., et al. (2010). Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist. PubMed. Available at: [Link]

  • PMC - NIH. (n.d.). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls.
  • ACS Publications. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ResearchGate. (n.d.). Do carboxylic acids interfere with Suzukis?.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.

Sources

Application Notes and Protocols for the Derivatization of 2-Chloro-5-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Chloro-5-methylisonicotinic Acid in Medicinal Chemistry

This compound is a pivotal heterocyclic building block in modern drug discovery and development. Its substituted pyridine core is a prevalent motif in a wide array of pharmacologically active compounds, including kinase inhibitors which are crucial in oncology and immunology research.[1] The strategic placement of the chloro, methyl, and carboxylic acid functionalities offers a versatile platform for molecular elaboration, enabling chemists to systematically explore chemical space and optimize drug-like properties.

The chlorine atom at the 2-position is particularly significant as it serves as a reactive handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[2][3] These reactions allow for the introduction of diverse aryl, heteroaryl, alkyl, and amino substituents, profoundly influencing the biological activity of the resulting molecules. The carboxylic acid group provides a site for classical derivatization, including esterification and amidation, which are fundamental for modulating physicochemical properties like solubility, lipophilicity, and metabolic stability.

This comprehensive guide provides detailed protocols and expert insights into the key derivatization strategies for this compound, empowering researchers to leverage this versatile scaffold in their quest for novel therapeutics.

Core Derivatization Strategies: A Practical Guide

The derivatization of this compound can be broadly categorized into two main approaches: modifications of the carboxylic acid moiety and substitutions at the 2-chloro position. The following sections provide detailed, field-proven protocols for the most critical transformations.

Esterification of the Carboxylic Acid Moiety

Esterification is a fundamental transformation used to mask the polarity of the carboxylic acid, improve cell permeability, or create prodrugs. The choice of esterification method depends on the scale of the reaction and the nature of the alcohol.

This classical method is suitable for simple, unhindered alcohols and is often used for large-scale synthesis due to its cost-effectiveness.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used as solvent), add a catalytic amount of a strong acid (e.g., sulfuric acid, 2-5 mol%).

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester can be further purified by column chromatography if necessary.

Causality Behind Experimental Choices: The use of a strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Using the alcohol as the solvent drives the equilibrium towards the product side.

Diagram of the Fischer-Speier Esterification Workflow:

Fischer_Esterification cluster_protocol Fischer-Speier Esterification Workflow start Start: this compound + Alcohol + Acid Catalyst reaction Heat to Reflux (Reaction Monitoring) start->reaction Step 1-2 workup Cool & Concentrate (Remove Excess Alcohol) reaction->workup Step 3 extraction Dissolve in Organic Solvent & Aqueous Wash workup->extraction Step 4 purification Dry, Filter, Concentrate & Column Chromatography extraction->purification Step 4 end_product Product: Ester Derivative purification->end_product Step 4 Amidation_Workflow cluster_protocol Amidation via Acyl Chloride Workflow start Start: this compound acyl_chloride Acyl Chloride Formation (SOCl₂, cat. DMF) start->acyl_chloride Step 1 amidation Combine Solutions (0°C to RT) acyl_chloride->amidation Step 3 amine_prep Amine & Base Solution (in DCM at 0°C) amine_prep->amidation Step 2 workup Aqueous Work-up & Extraction amidation->workup Step 4 purification Dry, Concentrate & Purify workup->purification Step 4 end_product Product: Amide Derivative purification->end_product Step 4 Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex Ar-Pd(II)L₂(Cl) oxidative_add->pd_complex Ar-Cl transmetalation Transmetalation pd_complex->transmetalation pd_r_complex Ar-Pd(II)L₂(R) transmetalation->pd_r_complex boronic_acid R-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation reductive_elim Reductive Elimination pd_r_complex->reductive_elim reductive_elim->pd0 product Ar-R reductive_elim->product

Sources

The Strategic Utility of 2-Chloro-5-methylisonicotinic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Introduction: The Value of a Precisely Substituted Heterocycle

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged structure. However, the true potential of this scaffold is unlocked through precise functionalization. 2-Chloro-5-methylisonicotinic acid is a prime example of a building block that offers chemists strategic advantages in drug design. The chlorine at the 2-position serves as a versatile handle for cross-coupling reactions, while the carboxylic acid at the 4-position is primed for amide bond formation, a ubiquitous linkage in pharmaceuticals. The seemingly simple methyl group at the 5-position can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, a phenomenon often referred to as the "magic methyl" effect, by enhancing metabolic stability or improving binding affinity through favorable hydrophobic interactions.[1]

This guide provides an in-depth look at this compound as a key building block, focusing on its application in the synthesis of targeted therapies, most notably the MEK inhibitor Trametinib. We will explore the core chemical transformations it enables and provide detailed, field-tested protocols for its use.

Physicochemical and Reactivity Profile

A thorough understanding of the building block's properties is fundamental to its successful application.

PropertyValueSource
CAS Number 951030-56-1[2][3]
Molecular Formula C₇H₆ClNO₂[2]
Molecular Weight 171.58 g/mol [2]
Appearance White to off-white powder[4]
Purity ≥95%[2]
Storage Store at 2-8°C under inert gas[3]

The reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the 2-chloro substituent on the pyridine ring.

Reactivity_Profile cluster_acid Carboxylic Acid Chemistry cluster_chloro 2-Chloro Pyridine Chemistry main This compound amide Amide Bond Formation main->amide R-NH₂, Coupling Agent ester Esterification main->ester R-OH, Acid Catalyst suzuki Suzuki-Miyaura Coupling main->suzuki R-B(OH)₂, Pd Catalyst, Base snar Nucleophilic Aromatic Substitution (SNAr) main->snar Nu⁻ (e.g., R-NH₂)

Figure 1: Core reactivity pathways of this compound.

Application Spotlight: Synthesis of the MEK Inhibitor Trametinib

A prominent application of this compound is its role as a key intermediate in the synthesis of Trametinib (GSK1120212).[5][6] Trametinib is a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2, which are critical components of the MAPK/ERK signaling pathway.[6][7] Dysregulation of this pathway is a common driver in many human cancers, particularly melanoma with BRAF mutations.[7]

The synthesis of Trametinib from this building block elegantly utilizes the reactivity of the carboxylic acid group. The overall workflow involves a critical amide bond formation step.

Trametinib_Synthesis_Workflow start This compound step1 Step 1: Amide Coupling (e.g., HATU, DIPEA in DMF) start->step1 amine N-(3-amino-2-iodophenyl)-N'-cyclopropylurea amine->step1 intermediate Amide Intermediate step1->intermediate step2 Step 2: Intramolecular Cyclization (e.g., Pd-catalyzed) intermediate->step2 trametinib Trametinib step2->trametinib

Figure 2: Simplified workflow for Trametinib synthesis.

Experimental Protocols

The following protocols are provided as robust starting points for the key transformations involving this compound.

Protocol 1: Amide Bond Formation with an Aniline Derivative

This protocol details the coupling of this compound with a substituted aniline, a foundational step in the synthesis of Trametinib and related analogs. The use of HATU as a coupling agent is common for forming amide bonds, especially with less reactive anilines, as it minimizes side reactions and often provides high yields.[1]

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (e.g., 2-Fluoro-4-iodoaniline) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) to the stirred solution at room temperature.

    • Causality Note: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction without competing in the coupling itself. HATU activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, facilitating nucleophilic attack by the aniline.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-6 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, residual DMF, and water-soluble byproducts.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

While the synthesis of Trametinib itself relies on an intramolecular cyclization, the 2-chloro position is a prime site for introducing aryl or heteroaryl groups via Suzuki-Miyaura coupling to create other novel compounds. This reaction is a cornerstone of modern C-C bond formation due to its high functional group tolerance.[8][9][10]

Materials:

  • 2-Aryl-5-methylisonicotinic acid derivative (from Protocol 1, or esterified version) (1.0 eq)

  • Arylboronic acid or Arylboronic acid pinacol ester (1.2-1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)

  • Solvent System (e.g., 1,4-Dioxane/Water, Toluene/Water)

  • Argon or Nitrogen atmosphere

Procedure:

  • Reaction Setup: To a Schlenk flask, add the 2-chloro-5-methylisonicotinamide/ester (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (5 mol%), and base (2.0-3.0 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Causality Note: It is crucial to remove oxygen, as it can oxidize the Pd(0) catalyst, rendering it inactive, and can also lead to undesired homocoupling of the boronic acid.[11]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Mechanistic Insight: The catalytic cycle involves three key steps: (a) Oxidative addition of the Pd(0) catalyst into the C-Cl bond, (b) Transmetalation, where the aryl group from the boronic acid (activated by the base) is transferred to the palladium center, and (c) Reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[11][12][13]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.[12]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solution. Purify the residue by flash column chromatography or recrystallization to obtain the desired biaryl product.

Biological Context: Targeting the MAPK/ERK Pathway

Trametinib, synthesized using our featured building block, inhibits MEK1/2, which are central kinases in the MAPK/ERK signaling cascade. This pathway is essential for normal cell proliferation and survival, but its hyperactivation through mutations in upstream proteins like BRAF or RAS is a major oncogenic driver.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS (Often Mutated) RTK->RAS RAF RAF (e.g., BRAF V600E) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF output Cell Proliferation, Survival, Differentiation TF->output Trametinib Trametinib Trametinib->MEK

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Application Note & Protocol: Robust Synthesis of Amides from 2-Chloro-5-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the chemical principles and practical protocols for the synthesis of amides utilizing 2-Chloro-5-methylisonicotinic acid as a key starting material. Amide bond formation is a cornerstone of medicinal chemistry and drug development, and heteroaromatic carboxylic acids like this compound are prevalent scaffolds in pharmacologically active compounds. This document provides researchers, scientists, and drug development professionals with a detailed understanding of the reaction mechanisms, judicious selection of reagents, and step-by-step protocols for successful and reproducible amide synthesis.

Introduction: The Significance of Amide Bonds and the Role of Heteroaromatic Scaffolds

The amide bond is one of the most fundamental and frequently occurring functional groups in organic and medicinal chemistry.[1] Its remarkable stability and ability to participate in hydrogen bonding are central to the structure and function of peptides, proteins, and a vast array of synthetic pharmaceuticals. The synthesis of amides from carboxylic acids and amines is, therefore, one of the most performed reactions in drug discovery laboratories.[1]

This compound is a valuable building block in the synthesis of complex molecules due to its substituted pyridine ring system. The chloro-substituent provides a handle for further functionalization via cross-coupling reactions, while the methyl group can influence the molecule's steric and electronic properties. The carboxylic acid moiety allows for the facile introduction of diverse amine-containing fragments through amide bond formation.

However, the direct condensation of a carboxylic acid and an amine to form an amide is generally not feasible under mild conditions due to the formation of a stable ammonium carboxylate salt.[2][3] To overcome this, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile.[3][4] This application note will explore the most effective methods for activating this compound and its subsequent conversion to a wide range of amide products.

The Core of the Reaction: Activating the Carboxylic Acid

The key to a successful amide synthesis lies in the choice of the activating agent, often referred to as a coupling reagent. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by the amine. The most common strategies for carboxylic acid activation in the context of amide synthesis fall into two main categories: conversion to an acyl chloride and the use of coupling reagents.

The Acyl Chloride Route: A Classic and Cost-Effective Method

One of the most established methods for activating a carboxylic acid is its conversion to a highly reactive acyl chloride.[4][] This is typically achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Mechanism: The carboxylic acid reacts with thionyl chloride to form a chlorosulfite intermediate. This intermediate then decomposes, releasing sulfur dioxide and a chloride ion, to yield the acyl chloride. The reaction is often performed in an inert solvent like dichloromethane (DCM) or toluene.

This method is particularly advantageous for large-scale syntheses due to the low cost of the chlorinating agents.[6] However, the high reactivity of acyl chlorides can be a drawback when working with sensitive substrates.[1]

Coupling Reagents: Milder Conditions and Broader Substrate Scope

For more complex or sensitive molecules, a wide array of coupling reagents have been developed to facilitate amide bond formation under milder conditions. These reagents generate a highly reactive activated ester intermediate in situ. Some of the most widely used classes of coupling reagents include:

  • Carbodiimides: Reagents such as dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are staples in amide synthesis.[1][4][] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4]

  • Uronium/Aminium and Phosphonium Salts: Reagents like HATU, HBTU, and PyBOP are highly efficient coupling agents that generate activated esters.[4][] These are often preferred for their high yields and low rates of racemization, a critical consideration when working with chiral amines or carboxylic acids.[4]

The choice of coupling reagent is often dictated by the specific substrates, desired reaction conditions, and cost considerations. For large-scale industrial processes, lower-cost reagents like T3P (n-propylphosphonic acid anhydride) and CDI (1,1'-carbonyldiimidazole) are often employed.[6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of amides from this compound.

Protocol 1: Two-Step Synthesis via an Acyl Chloride Intermediate

This protocol is well-suited for robust, scalable syntheses where the amine component is not sensitive to the reaction conditions.

Step 1: Synthesis of 2-Chloro-5-methylisonicotinoyl chloride

  • To a stirred suspension of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid), add oxalyl chloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-Chloro-5-methylisonicotinoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude 2-Chloro-5-methylisonicotinoyl chloride (1.0 eq) in anhydrous DCM (10 mL/g).

  • In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.[7][8]

Protocol 2: One-Pot Synthesis using a Carbodiimide Coupling Reagent (EDC)

This protocol is ideal for smaller-scale syntheses and when working with more sensitive substrates. The use of a water-soluble carbodiimide like EDC simplifies the workup procedure.

  • To a stirred solution of this compound (1.0 eq), the desired amine (1.1 eq), and a coupling additive such as 1-hydroxybenzotriazole (HOBt) (1.2 eq) in a suitable aprotic solvent (e.g., DCM or DMF, 10-20 mL/g of acid), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise at 0 °C.

  • Add a non-nucleophilic base like DIPEA (1.5 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.[8]

Data Presentation and Comparison of Methods

Parameter Acyl Chloride Method Carbodiimide (EDC) Method Uronium Salt (HATU) Method
Reaction Steps Two stepsOne-potOne-pot
Reaction Conditions Can be harsh (SOCl₂)MildMild
Reagent Cost LowModerateHigh
Byproducts SO₂, HClWater-soluble ureaWater-soluble urea
Workup Aqueous workupAqueous workupAqueous workup
Ideal Scale Large scaleSmall to medium scaleSmall scale, precious substrates
Substrate Scope Good for robust aminesBroadVery broad, good for hindered amines

Experimental Workflow Visualization

The general workflow for the synthesis of amides from this compound can be visualized as follows:

Amide_Synthesis_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation cluster_purification Step 3: Purification start This compound activated Activated Intermediate (e.g., Acyl Chloride or O-Acylisourea) start->activated Activation Reagent (e.g., SOCl₂, EDC, HATU) product Amide Product activated->product Nucleophilic Attack amine Amine amine->product purification Workup & Purification (Extraction, Chromatography, Recrystallization) product->purification final_product Pure Amide purification->final_product

Caption: General workflow for amide synthesis.

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Insight: Incomplete activation of the carboxylic acid is a common issue. Ensure all reagents are anhydrous, as moisture can quench the activating agents.

    • Solution: Use freshly distilled solvents and dry glassware. For sluggish reactions, consider increasing the reaction temperature or using a more potent coupling reagent like HATU.

  • Side Reactions:

    • Insight: With carbodiimide reagents, the formation of an N-acylurea byproduct can occur if the amine is not sufficiently nucleophilic or is sterically hindered.

    • Solution: The addition of HOBt or HOAt can suppress this side reaction by forming a more stable activated ester intermediate.[4]

  • Purification Challenges:

    • Insight: The removal of urea byproducts from carbodiimide-mediated reactions can be challenging.

    • Solution: If using DCC, the dicyclohexylurea byproduct is largely insoluble in many organic solvents and can be removed by filtration. For water-soluble byproducts from EDC, a simple aqueous workup is usually sufficient. For complex mixtures, reversed-phase flash chromatography can be an effective purification strategy.[9][10]

Conclusion

The synthesis of amides from this compound is a versatile and robust transformation that allows for the creation of a diverse library of compounds for drug discovery and development. The choice of the synthetic route, whether through an acyl chloride intermediate or a one-pot coupling reaction, should be guided by the scale of the reaction, the nature of the amine substrate, and cost considerations. By understanding the underlying chemical principles and following the detailed protocols outlined in this application note, researchers can confidently and efficiently synthesize their target amides.

References

  • Dunetz, J. R., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

  • Watson, A. J. B., & Williams, J. M. J. (n.d.). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Pagan, E. (n.d.). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • PrepChem.com. (n.d.). The preparation of 2-chloro-5-methylnicotinic acid. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?[Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Dunetz, J. R., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • ACS Publications. (n.d.). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. [Link]

  • Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?[Link]

  • Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides. [Link]

  • Royal Society of Chemistry. (n.d.). Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography. [Link]

Sources

Application Notes and Protocols: 2-Chloro-5-methylisonicotinic Acid in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide delves into the prospective applications of 2-Chloro-5-methylisonicotinic acid as a functional organic linker in the burgeoning field of materials science. While direct experimental data for this specific molecule is nascent, this document provides a comprehensive, scientifically grounded framework for its use in the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers. By drawing parallels with structurally related isonicotinic acid derivatives, we present detailed protocols, explore the anticipated influence of the chloro and methyl functional groups on material properties, and outline potential applications in areas such as gas sorption, catalysis, and drug delivery. This guide is intended to serve as a foundational resource for researchers seeking to explore the untapped potential of this compound in the design of next-generation functional materials.

Introduction: The Potential of a Functionalized Linker

This compound is a bifunctional organic molecule featuring a pyridine ring functionalized with a carboxylic acid group, a chloro substituent, and a methyl group. This unique combination of functional moieties makes it an intriguing candidate as an organic linker for the construction of advanced materials.

  • Coordination Versatility : The carboxylic acid group provides a robust coordination site for metal ions, while the pyridine nitrogen atom can also participate in forming coordination bonds, allowing for the creation of diverse structural motifs.

  • Modulation of Properties : The electron-withdrawing nature of the chloro group and the electron-donating methyl group on the pyridine ring are anticipated to influence the electronic properties of the resulting material. This can have significant implications for applications in catalysis and sensing.

  • Steric Influence : The presence of the methyl group introduces steric hindrance, which can be strategically employed to control the dimensionality and topology of the resulting coordination network, potentially leading to the formation of porous structures with tailored pore sizes and shapes.

Metal-organic frameworks (MOFs) and coordination polymers are classes of materials constructed from metal ions or clusters linked together by organic ligands.[1] Their high porosity, large surface areas, and tunable structures have made them promising candidates for a wide range of applications.[1] The choice of the organic linker is paramount in dictating the final properties of the material. By utilizing functionalized linkers like this compound, it is possible to impart specific chemical functionalities to the framework, enhancing its performance in targeted applications.

Prospective Applications in Materials Science

Based on the known applications of similar functionalized pyridyl-carboxylate ligands, we can project the following potential areas of application for materials derived from this compound:

  • Gas Sorption and Separation : The inherent porosity of MOFs makes them excellent candidates for the storage and separation of gases. The functional groups on the this compound linker can enhance the affinity of the framework for specific gas molecules, leading to improved selectivity.

  • Heterogeneous Catalysis : The metal nodes within MOFs can act as catalytic sites, and the functional groups on the organic linkers can participate in or influence catalytic reactions. The electronic modulation provided by the chloro and methyl groups could be beneficial for a range of organic transformations.

  • Luminescent Materials : Coordination polymers and MOFs can exhibit interesting photoluminescent properties, which are influenced by both the metal center and the organic linker.[2] Materials incorporating this compound could be explored for applications in sensing and optoelectronics.

  • Drug Delivery : The porous nature of MOFs allows for the encapsulation and controlled release of therapeutic agents. The functional groups on the linker can be used to tune the interaction between the drug molecule and the framework, thereby controlling the release profile.

Protocols for Material Synthesis and Characterization

The following protocols are proposed as a starting point for the synthesis and characterization of a novel MOF using this compound, which we will hypothetically name CMIA-MOF-1.

Solvothermal Synthesis of CMIA-MOF-1 (a Hypothetical Zinc-based MOF)

Solvothermal synthesis is a widely employed method for the preparation of MOFs, involving the reaction of the components in a sealed vessel at elevated temperatures.[3][4]

Rationale: Zinc (II) is a common choice for MOF synthesis due to its versatile coordination geometries. N,N-Dimethylformamide (DMF) is a high-boiling point solvent frequently used in solvothermal reactions.

Materials:

ReagentFormulaMolar Mass ( g/mol )
This compoundC₇H₆ClNO₂171.58
Zinc nitrate hexahydrateZn(NO₃)₂·6H₂O297.49
N,N-Dimethylformamide (DMF)C₃H₇NO73.09
EthanolC₂H₅OH46.07

Protocol:

  • In a 20 mL scintillation vial, dissolve 34.3 mg (0.2 mmol) of this compound in 10 mL of DMF.

  • In a separate vial, dissolve 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.

  • Combine the two solutions in the 20 mL scintillation vial and sonicate for 5 minutes to ensure homogeneity.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the oven to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • After 48 hours, cool the oven down to room temperature at a rate of 5 °C/min.

  • Colorless crystals of the product should be observed at the bottom of the vial.

  • Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL).

  • To remove residual DMF from the pores, immerse the crystals in ethanol for 24 hours, replacing the ethanol every 8 hours.

  • Isolate the crystals by filtration and dry under vacuum at 60 °C for 12 hours.

Workflow for Solvothermal Synthesis of CMIA-MOF-1:

solvothermal_synthesis cluster_reactants Reactant Preparation ligand Dissolve 2-Chloro-5- methylisonicotinic acid in DMF mix Combine and Sonicate ligand->mix metal Dissolve Zinc Nitrate Hexahydrate in DMF metal->mix heat Solvothermal Reaction (120°C, 48h) mix->heat cool Controlled Cooling heat->cool wash Wash with DMF and Ethanol cool->wash dry Dry under Vacuum wash->dry product CMIA-MOF-1 Crystals dry->product

Caption: Solvothermal synthesis workflow for CMIA-MOF-1.

Characterization of CMIA-MOF-1

A suite of analytical techniques is necessary to confirm the successful synthesis and to elucidate the structure and properties of the new material.[5]

3.2.1. Single-Crystal X-ray Diffraction (SC-XRD)

  • Purpose : To determine the precise three-dimensional atomic arrangement of the crystalline material.

  • Protocol : A suitable single crystal of CMIA-MOF-1 is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to solve the crystal structure.

3.2.2. Powder X-ray Diffraction (PXRD)

  • Purpose : To confirm the phase purity of the bulk crystalline sample and to compare the experimental pattern with the one simulated from SC-XRD data.[6]

  • Protocol : A finely ground powder of CMIA-MOF-1 is placed on a sample holder and scanned with an X-ray diffractometer over a range of 2θ angles.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose : To identify the functional groups present in the material and to confirm the coordination of the carboxylate group to the metal center.

  • Protocol : A small amount of the sample is mixed with KBr powder and pressed into a pellet, or analyzed directly using an ATR accessory. The infrared spectrum is recorded. A shift in the carbonyl stretching frequency of the carboxylic acid upon coordination is expected.

3.2.4. Thermogravimetric Analysis (TGA)

  • Purpose : To assess the thermal stability of the material and to determine the temperature at which the framework decomposes.

  • Protocol : A sample of CMIA-MOF-1 is heated in a controlled atmosphere (e.g., nitrogen or air) on a microbalance, and the change in mass is recorded as a function of temperature.

Logical Flow of Material Characterization:

characterization_flow synthesis Successful Synthesis of Crystalline Material scxrd Single-Crystal X-ray Diffraction (SC-XRD) synthesis->scxrd pxrd Powder X-ray Diffraction (PXRD) synthesis->pxrd ftir Fourier-Transform Infrared (FTIR) Spectroscopy synthesis->ftir tga Thermogravimetric Analysis (TGA) synthesis->tga structure Determine Crystal Structure and Connectivity scxrd->structure purity Confirm Phase Purity of Bulk Sample pxrd->purity functional_groups Verify Coordination and Functional Groups ftir->functional_groups stability Assess Thermal Stability tga->stability

Caption: Workflow for the characterization of CMIA-MOF-1.

Anticipated Results and Discussion

The successful synthesis of CMIA-MOF-1 would yield a crystalline material with a structure dictated by the coordination preferences of the zinc (II) ions and the geometry of the this compound linker. The presence of the chloro and methyl groups is expected to influence the packing of the framework and the nature of any intermolecular interactions.

The characterization data would provide crucial insights:

  • SC-XRD would reveal the coordination environment of the zinc centers, the binding mode of the ligand, and the overall topology of the network.

  • PXRD would confirm that the bulk material corresponds to the single-crystal structure.

  • FTIR would show the disappearance of the broad O-H stretch of the carboxylic acid and a shift in the C=O stretching frequency, confirming deprotonation and coordination.

  • TGA would indicate the temperature at which the framework starts to decompose, providing information about its thermal stability.

Further studies could then be undertaken to explore the material's properties, such as nitrogen adsorption-desorption isotherms to determine its surface area and pore size distribution, and catalytic activity tests for relevant organic reactions.

Conclusion

This compound represents a promising yet underexplored building block for the design of novel functional materials. This application note provides a scientifically informed roadmap for its utilization in the synthesis of metal-organic frameworks and coordination polymers. The detailed protocols and characterization workflows are intended to empower researchers to investigate the potential of this versatile linker and to contribute to the ongoing development of advanced materials with tailored properties and applications.

References

  • Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. (n.d.). Crystal Growth & Design. Retrieved January 21, 2026, from [Link]

  • Transition metal pyridine complexes. (2023, December 29). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Preparation and Characterization of Functionalized Metal–Organic Frameworks with Core/Shell Magnetic Particles (Fe3O4@SiO2@MOFs) for Removal of Congo Red and Methylene Blue from Water Solution. (2019, May 8). ACS Omega. Retrieved January 21, 2026, from [Link]

  • Design and Synthesis of a New Photoluminescent 2D Coordination Polymer Employing a Ligand Derived from Quinoline and Pyridine. (2021, July 20). Molecules. Retrieved January 21, 2026, from [Link]

  • Synthesis of copper–isonicotinate metal–organic frameworks simply by mixing solid reactants and investigation of their adsorptive properties for the removal of the fluorescein dye. (2015, August 7). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Cationic Metal–Organic Framework with Amino-Functionalized Isonicotinic Acid for Chromium(VI) Removal. (2024, May 9). Crystal Growth & Design. Retrieved January 21, 2026, from [Link]

  • Structural Diversity of Heteroleptic Cobalt(II) Dicyanamide Coordination Polymers with Substituted Pyrazines and Pyrimidines as Auxiliary Ligands. (2023, September 23). Molecules. Retrieved January 21, 2026, from [Link]

  • Two novel metal–organic frameworks constructed by pyridinyl-derived and carboxylate mixed ligands for photocatalytic dye degradation. (2020, January 28). New Journal of Chemistry. Retrieved January 21, 2026, from [Link]

  • Synthesis and characterization of functionalized metal-organic frameworks. (2014, September 5). Journal of Visualized Experiments. Retrieved January 21, 2026, from [Link]

Sources

experimental procedure for nucleophilic substitution on 2-Chloro-5-methylisonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Nucleophilic Substitution on 2-Chloro-5-methylisonicotinic Acid: Protocols and Mechanistic Insights

For researchers and professionals in drug development, the synthesis of substituted pyridine cores is a cornerstone of medicinal chemistry. The isonicotinic acid scaffold, in particular, is a privileged structure found in numerous pharmacologically active compounds. This application note provides a detailed experimental guide for conducting nucleophilic substitution on this compound, a versatile building block for creating diverse chemical libraries.

We will explore the mechanistic underpinnings of this transformation, present two robust experimental protocols (a classical SNAr approach and a palladium-catalyzed Buchwald-Hartwig amination), and offer practical guidance on reaction monitoring, product characterization, and troubleshooting.

Mechanistic Rationale: Activating the Pyridine Ring

The reactivity of this compound in nucleophilic substitution is governed by the electronic properties of the pyridine ring. Unlike electron-rich benzene, the pyridine ring is electron-deficient due to the electronegative nitrogen atom, which withdraws electron density from the ring carbons.[1][2] This inherent electron deficiency makes the ring susceptible to attack by nucleophiles, a process known as Nucleophilic Aromatic Substitution (SNAr).

The presence of additional electron-withdrawing groups, such as the carboxylic acid at the C4 position, further activates the ring for SNAr.[3] The reaction typically proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the chloro leaving group (C2 position), forming a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex.[3][4] In the second, rapid step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored.[4] The attack is highly regioselective, favoring the C2 and C4 positions, which are ortho and para to the ring nitrogen.[5] While the stepwise model is widely accepted, it's worth noting that for many heteroaromatic systems with good leaving groups, the reaction may proceed through a concerted mechanism where bond formation and bond-breaking occur in a single transition state.[6][7]

For less reactive nucleophiles or when milder conditions are required, transition metal-catalyzed cross-coupling reactions offer a powerful alternative. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, has become a fundamental tool for forming C-N bonds and is highly effective for coupling amines with aryl halides, including challenging heteroaryl chlorides.[8][9][10][11]

Figure 1: SNAr Mechanism on 2-Chloropyridine

Safety and Handling Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all reagents.

  • This compound: This compound, and related chloropyridines, is known to cause skin irritation and serious eye irritation.[12][13][14] It may also cause respiratory irritation.[14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical safety goggles, and nitrile gloves.[12][15]

  • Ventilation: All manipulations should be performed in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[15]

  • Reagents: Handle bases (e.g., potassium carbonate, sodium tert-butoxide) and solvents (e.g., DMF, Dioxane) with care, as they have their own specific hazards. Anhydrous solvents are often required and are typically air- and moisture-sensitive.

Experimental Protocols

Two distinct protocols are provided below. Protocol 1 outlines a traditional SNAr reaction suitable for relatively strong nucleophiles. Protocol 2 describes a more versatile palladium-catalyzed Buchwald-Hartwig amination, which is often preferred for its broader substrate scope and milder reaction conditions.

Protocol 1: Classical Nucleophilic Aromatic Substitution (SNAr)

This protocol details a general procedure for the reaction of this compound with a primary or secondary amine nucleophile using conventional heating.

Materials and Reagents

ReagentM.W. ( g/mol )RoleTypical Equivalents
This compound171.58Starting Material1.0
Amine Nucleophile (e.g., Morpholine)87.12Nucleophile1.2 - 2.0
Potassium Carbonate (K₂CO₃)138.21Base2.0 - 3.0
N,N-Dimethylformamide (DMF), anhydrous73.09Solvent-

Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.0-3.0 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

  • Solvent and Reagent Addition: Add anhydrous DMF to achieve a concentration of 0.1-0.5 M. Add the amine nucleophile (1.2-2.0 eq) to the stirring suspension.

  • Heating: Heat the reaction mixture to 80-120 °C. The causality here is that higher temperatures are often required to overcome the activation energy for the initial nucleophilic attack, especially for moderately activated substrates.

  • Reaction Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of cold water.

  • Acidification: Acidify the aqueous solution to a pH of ~4-5 using 1M HCl. The carboxylic acid product is often insoluble at this pH and will precipitate out. The acidification protonates the carboxylate, reducing its water solubility.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with water and then a small amount of a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove organic impurities.

  • Purification: Dry the crude product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is highly effective for a wide array of amine nucleophiles and often proceeds under milder conditions than classical SNAr. The choice of ligand is critical and depends on the specific substrates.

Materials and Reagents

ReagentM.W. ( g/mol )RoleTypical Equivalents
This compound171.58Starting Material1.0
Amine Nucleophile-Nucleophile1.1 - 1.5
Pd₂(dba)₃ or Pd(OAc)₂915.7 or 224.5Palladium Precatalyst0.01 - 0.05
Xantphos or other phosphine ligand578.68Ligand0.02 - 0.10
Sodium tert-butoxide (NaOtBu)96.10Base1.5 - 2.5
Dioxane or Toluene, anhydrous88.11 or 92.14Solvent-

Step-by-Step Procedure

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., Xantphos, 0.05 eq), and the base (e.g., NaOtBu, 2.0 eq) to a dry Schlenk flask or reaction vial. The use of an inert atmosphere is critical because the active Pd(0) catalyst is sensitive to oxygen.

  • Reagent Addition: Add the this compound (1.0 eq) and the amine nucleophile (1.2 eq).

  • Solvent Addition: Add anhydrous solvent (e.g., Dioxane) via syringe.

  • Heating: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS or TLC.

  • Workup: After completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute with water and extract the aqueous layer with an organic solvent such as ethyl acetate (3x). The carboxylic acid product may remain in the aqueous layer at this stage.

  • Acidification & Isolation: Separate the layers. Acidify the aqueous layer with 1M HCl to a pH of ~4-5 to precipitate the product. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with water and dry under vacuum. Further purification can be performed by column chromatography if needed.

Experimental_Workflow Figure 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Purification & Analysis Setup 1. Reaction Setup (Flask, Reagents, Inert Gas) Addition 2. Add Solvent & Nucleophile Setup->Addition Heat 3. Heat Mixture (80-120°C) Addition->Heat Monitor 4. Monitor Progress (TLC / LC-MS) Heat->Monitor Quench 5. Quench & Acidify Monitor->Quench Reaction Complete Filter 6. Filter & Wash Solid Quench->Filter Purify 7. Dry & Purify (Recrystallization / Chromatography) Filter->Purify Characterize 8. Characterize Product (NMR, MS, HPLC) Purify->Characterize

Figure 2: General Experimental Workflow

Data Analysis and Troubleshooting

Accurate analysis is key to validating the experimental outcome. The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure of the new compound.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient temperature. 2. Deactivated catalyst (Protocol 2). 3. Poorly nucleophilic amine. 4. Ineffective base.1. Increase reaction temperature. 2. Ensure anhydrous/anaerobic conditions; try a different ligand/catalyst system. 3. Switch to Protocol 2. 4. Use a stronger base (e.g., NaOtBu or Cs₂CO₃).
Starting Material Remains 1. Reaction time is too short. 2. Insufficient equivalents of nucleophile or base.1. Extend the reaction time. 2. Increase the equivalents of the amine nucleophile and/or base.
Multiple Products / Side Reactions 1. Over-reaction or side-reactivity of the nucleophile. 2. Decomposition at high temperatures. 3. Dimerization or other side reactions.1. Use fewer equivalents of the nucleophile. 2. Lower the reaction temperature and extend the time. 3. Optimize reaction concentration; consider a different solvent or catalyst system.
Difficult Purification 1. Product and starting material have similar polarity. 2. Product is highly water-soluble.1. Optimize the chromatographic mobile phase; consider derivatization. 2. After acidification, extract with a more polar solvent (e.g., butanol) or use lyophilization.

References

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemistry – A European Journal. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Available at: [Link]

  • Shen, Q., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Available at: [Link]

  • PrepChem. The preparation of 2-chloro-5-methylnicotinic acid. Available at: [Link]

  • Google Patents. (2019). Preparation method of 2-chloronicotinic acid.
  • University of Wisconsin-Madison Chemistry Department. Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Aromatic Compounds & Heterocycles - Nucleophilic & Electrophilic Aromatic Substitution Reactions. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). 24.7: Reactions of Amines. Available at: [Link]

  • Google Patents. (1994). Process for the preparation of 2-chloropyridines.
  • PubMed Central (PMC). (2017). Concerted Nucleophilic Aromatic Substitutions. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • ResearchGate. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? Available at: [Link]

  • The Organic Chemistry Tutor. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]

  • Sci-Hub. (2016). Regioselective 2-Amination of Polychloropyrimidines. Available at: [Link]

  • Wikipedia. Chichibabin reaction. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • PubMed. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Available at: [Link]

  • PubMed Central (PMC). (2009). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Available at: [Link]

  • Patsnap. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • Organic Chemistry Tutor. Electrophilic Aromatic Substitution in Heterocyclic Compounds. Available at: [Link]

  • ChemSynthesis. methyl 3-amino-6-chloro-5-cyano-2-methylisonicotinate. Available at: [Link]

  • PubMed Central (PMC). (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Available at: [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-5-methylisonicotinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry and agrochemical development. Among these, 2-chloro-5-methylisonicotinic acid and its derivatives are crucial intermediates for synthesizing a range of biologically active molecules. Their structural motifs are present in numerous pharmaceuticals and crop protection agents. The efficient and scalable synthesis of these compounds is therefore of paramount importance for industrial applications, directly impacting the cost-effectiveness and availability of essential products.

This document provides a comprehensive guide to the large-scale synthesis of this compound and a representative derivative, the methyl ester. The protocols detailed herein are designed to be robust, scalable, and grounded in established chemical principles, with a focus on safety, efficiency, and product quality.

Synthetic Strategy Overview

The most common and industrially viable route to this compound is the oxidation of the readily available precursor, 2-chloro-5-methylpyridine. This transformation targets the methyl group for oxidation to a carboxylic acid while preserving the chlorinated pyridine ring. Subsequent derivatization, such as esterification, can then be performed to generate a variety of useful building blocks.

Synthetic_Overview 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine Oxidation Oxidation 2-Chloro-5-methylpyridine->Oxidation 2-Chloro-5-methylisonicotinic_acid 2-Chloro-5-methylisonicotinic acid Oxidation->2-Chloro-5-methylisonicotinic_acid Derivatization Derivatization 2-Chloro-5-methylisonicotinic_acid->Derivatization Derivatives Derivatives (e.g., Esters, Amides) Derivatization->Derivatives

Caption: General synthetic workflow for this compound and its derivatives.

Part 1: Large-Scale Synthesis of this compound

This protocol details the oxidation of 2-chloro-5-methylpyridine using potassium permanganate. This method is chosen for its reliability and the use of a relatively inexpensive oxidizing agent.

Experimental Protocol: Oxidation of 2-Chloro-5-methylpyridine

Objective: To synthesize this compound on a multi-gram scale.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Chloro-5-methylpyridine127.5750.0 g0.392
Potassium Permanganate (KMnO₄)158.03124 g0.785
Water (deionized)18.021.5 L-
Sodium Hydroxide (NaOH)40.00As needed-
Hydrochloric Acid (HCl, conc.)36.46As needed-
Sodium Sulfite (Na₂SO₃)126.04As needed-

Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Heating mantle with temperature controller

  • Large Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In the 5 L flask equipped with a mechanical stirrer and thermometer, add 1.5 L of water and 50.0 g (0.392 mol) of 2-chloro-5-methylpyridine.

  • Heating: Begin stirring and heat the mixture to 70-80°C.

  • Addition of Oxidant: Slowly add 124 g (0.785 mol) of potassium permanganate in portions over 2-3 hours. The addition is exothermic; maintain the temperature between 80-90°C. The purple color of the permanganate will disappear as it reacts.

  • Reaction Monitoring: After the addition is complete, continue stirring at 90°C for an additional 2-3 hours, or until the purple color no longer fades, indicating the consumption of the starting material.

  • Quenching and Filtration: Cool the reaction mixture to room temperature. A brown precipitate of manganese dioxide (MnO₂) will have formed. Filter the mixture through a Büchner funnel to remove the MnO₂. Wash the filter cake with a small amount of hot water.

  • Decolorization: Combine the filtrate and washings. If the solution is still purple, add a small amount of sodium sulfite until it becomes colorless.

  • Acidification and Precipitation: Cool the filtrate in an ice bath. Slowly add concentrated hydrochloric acid with stirring to adjust the pH to 2-3. A white precipitate of this compound will form.

  • Isolation and Drying: Collect the precipitate by filtration, wash with cold water, and dry under vacuum at 60-70°C to a constant weight.

Expected Yield: 75-85%

Causality and Scientific Rationale
  • Choice of Oxidant: Potassium permanganate is a strong and cost-effective oxidizing agent suitable for converting alkyl side chains on aromatic rings to carboxylic acids.[1][2][3][4]

  • Temperature Control: The reaction is exothermic. Maintaining the temperature between 80-90°C is crucial for a controlled reaction rate and to prevent side reactions or thermal decomposition.

  • pH for Precipitation: this compound is least soluble in water at its isoelectric point. Adjusting the pH to 2-3 ensures maximum precipitation and recovery of the product.

Oxidation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup Start 2-Chloro-5-methylpyridine + Water Heat Heat to 70-80°C Start->Heat Add_KMnO4 Add KMnO₄ (80-90°C) Heat->Add_KMnO4 Stir Stir at 90°C Add_KMnO4->Stir Cool Cool to RT Stir->Cool Filter_MnO2 Filter MnO₂ Cool->Filter_MnO2 Acidify Acidify to pH 2-3 (HCl) Filter_MnO2->Acidify Isolate Filter and Dry Acidify->Isolate Product 2-Chloro-5-methylisonicotinic acid Isolate->Product

Caption: Step-by-step workflow for the oxidation of 2-chloro-5-methylpyridine.

Part 2: Synthesis of Methyl 2-Chloro-5-methylisonicotinate

This protocol describes the Fischer esterification of this compound to its corresponding methyl ester, a versatile intermediate.[5][6]

Experimental Protocol: Fischer Esterification

Objective: To synthesize methyl 2-chloro-5-methylisonicotinate.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
This compound171.5830.0 g0.175
Methanol (anhydrous)32.04300 mL-
Sulfuric Acid (H₂SO₄, conc.)98.083.0 mL-
Sodium Bicarbonate (NaHCO₃)84.01As needed-
Dichloromethane (DCM)84.93200 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Equipment:

  • 500 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask, add 30.0 g (0.175 mol) of this compound and 300 mL of anhydrous methanol.

  • Catalyst Addition: While stirring, slowly add 3.0 mL of concentrated sulfuric acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Workup: Dissolve the residue in 200 mL of dichloromethane and transfer to a separatory funnel. Wash the organic layer with a saturated solution of sodium bicarbonate until effervescence ceases, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification (Optional): If necessary, the product can be purified by column chromatography on silica gel or by recrystallization.

Expected Yield: 90-95%

Causality and Scientific Rationale
  • Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Excess Methanol: Using methanol as the solvent drives the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.

  • Aqueous Workup: The sodium bicarbonate wash neutralizes the acidic catalyst and any unreacted carboxylic acid, facilitating their removal from the organic phase.

Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup Start This compound + Methanol Add_H2SO4 Add conc. H₂SO₄ Start->Add_H2SO4 Reflux Reflux for 4-6h Add_H2SO4->Reflux Evaporate Remove Methanol Reflux->Evaporate Extract Dissolve in DCM Evaporate->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Product Methyl 2-chloro-5-methylisonicotinate Dry_Concentrate->Product

Caption: Step-by-step workflow for the Fischer esterification.

Data Presentation and Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

Table 3: Typical Characterization Data

CompoundFormMelting Point (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
This compoundWhite solid210-2128.45 (s, 1H), 7.80 (s, 1H), 2.45 (s, 3H)165.2, 151.8, 148.5, 140.2, 122.6, 18.3
Methyl 2-chloro-5-methylisonicotinateWhite solid49-518.39 (s, 1H), 7.71 (s, 1H), 3.95 (s, 3H), 2.40 (s, 3H)164.8, 151.2, 148.0, 139.5, 122.1, 52.8, 18.0

Note: NMR data are representative and may vary slightly depending on the solvent and instrument.

Safety Considerations

  • Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials.[1][2][3][4] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Concentrated Acids: Corrosive. Handle in a fume hood and wear appropriate PPE.

  • Exothermic Reactions: The oxidation reaction is exothermic. Ensure adequate cooling and controlled addition of reagents to prevent runaway reactions.

  • Solvent Handling: Use solvents in well-ventilated areas and away from ignition sources.

Troubleshooting

IssuePossible CauseSuggested Solution
Oxidation Stalls Insufficient oxidant; low temperature.Add more KMnO₄ in small portions; ensure the reaction temperature is maintained at 80-90°C.
Low Yield of Acid Incomplete reaction; product loss during workup.Increase reaction time; ensure pH is accurately adjusted for precipitation; wash filter cake with minimal cold water.
Incomplete Esterification Insufficient catalyst; reaction time too short; presence of water.Add more sulfuric acid; extend reflux time; use anhydrous methanol and glassware.
Product Contamination Incomplete reaction; inadequate workup.Monitor reaction to completion; perform thorough aqueous washes; consider purification by column chromatography or recrystallization.

References

  • Chen, L. (2012). A Simple Modification to Prevent Side Reactions in Swern-Type Oxidations Using Py·SO3. Organic Process Research & Development, 16(9), 1563–1566. [Link]

  • Redox Ltd. (2023, March 13). Safety Data Sheet Potassium permanganate. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Potassium permanganate. Retrieved January 21, 2026, from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Potassium permanganate. Retrieved January 21, 2026, from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET POTASSIUM PERMANGANATE. Retrieved January 21, 2026, from [Link]

  • MySkinRecipes. (n.d.). methyl 2-chloro-5-methylisonicotinate. Retrieved January 21, 2026, from [Link]

  • ACS Green Chemistry Institute. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Retrieved January 21, 2026, from [Link]

  • Osorio-Plaza, E., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega, 5(16), 9399–9405. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved January 21, 2026, from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • Lead Sciences. (n.d.). Methyl 2-chloro-5-methylisonicotinate. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Oxidations in the Pharmaceutical Industry. Chemical Reviews, 112(5), 2177–2250. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Chloro-5-methylisonicotinic acid. As a crucial intermediate in the development of pharmaceuticals and agrochemicals, optimizing its synthesis for yield and purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Overview of the Primary Synthetic Pathway

The most common and scalable synthetic route to this compound involves a two-step process starting from 2-Hydroxy-5-methylpyridine. This pathway is generally favored due to the relatively low cost of the starting material and the robust nature of the reactions. The process involves an initial chlorination of the pyridone, followed by the selective oxidation of the methyl group at the C5 position.

Synthesis_Workflow A 2-Hydroxy-5-methylpyridine (Starting Material) B 2-Chloro-5-methylpyridine (Intermediate) A->B  Chlorination  (e.g., POCl₃) C This compound (Final Product) B->C  Oxidation  (e.g., KMnO₄, O₂)

Caption: Primary synthetic route to this compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during synthesis in a question-and-answer format, providing causal analysis and actionable solutions.

Issue 1: Low Yield and Impurities in the Chlorination Step (Step 1)

Q: My chlorination of 2-Hydroxy-5-methylpyridine with phosphorus oxychloride (POCl₃) results in a low yield and a dark, tarry crude product. What is happening and how can I fix it?

A: This is a common issue often rooted in temperature control and the management of reaction stoichiometry. 2-Hydroxy-5-methylpyridine exists in tautomeric equilibrium with its pyridone form, 5-methyl-2(1H)-pyridinone[1]. The chlorination reaction is highly exothermic, and without proper temperature management, side reactions can lead to polymerization and degradation.

Probable Causes & Solutions:

  • Runaway Reaction Temperature: The reaction with POCl₃ can be vigorous. If the temperature rises uncontrollably, it leads to the formation of complex polychlorinated species and tar.

    • Solution: Maintain strict temperature control. Begin the reaction by adding the 2-hydroxy-5-methylpyridine portion-wise to the POCl₃ at 0-5 °C in an ice bath. Once the initial exotherm subsides, the reaction can be slowly and carefully heated to reflux.

  • Inadequate Removal of HCl: The reaction generates hydrogen chloride (HCl) gas. If this is not effectively removed or neutralized, it can contribute to side reactions.

    • Solution: Performing the reaction under a gentle stream of nitrogen can help carry away the evolved HCl. Some protocols suggest the addition of a tertiary amine (e.g., triethylamine) as an acid scavenger, although this can complicate purification. A more direct approach is a controlled workup.

  • Hydrolysis During Workup: The intermediate formed with POCl₃ is highly reactive towards water. Quenching the reaction mixture improperly can lead to hydrolysis back to the starting material or formation of pyrophosphates.

    • Solution: The workup must be performed cautiously. The cooled reaction mixture should be poured slowly onto crushed ice with vigorous stirring. This ensures that any excess POCl₃ is hydrolyzed quickly and the heat generated is dissipated. The pH should then be carefully adjusted with a base (e.g., NaOH or Na₂CO₃ solution) while keeping the temperature low to precipitate the product.

Issue 2: Incomplete or Unselective Oxidation (Step 2)

Q: I am attempting to oxidize 2-Chloro-5-methylpyridine to the carboxylic acid, but I am recovering significant amounts of starting material or observing the formation of unidentified byproducts. How can I improve the conversion and selectivity?

A: The oxidation of a methyl group on an electron-deficient pyridine ring can be challenging. The chloro-substituent further deactivates the ring, making the methyl group less susceptible to oxidation than in simpler picolines. The choice of oxidant and reaction conditions are critical for success.

Probable Causes & Solutions:

  • Insufficient Oxidizing Power: The chosen oxidant may not be strong enough under the applied conditions to efficiently oxidize the deactivated methyl group.

    • Solution: Potassium permanganate (KMnO₄) in an aqueous medium is a powerful and commonly used oxidant for this transformation. However, the reaction often requires elevated temperatures and careful pH control. An alternative, more modern approach involves catalytic oxidation using oxygen or air in the presence of a metal catalyst (e.g., cobalt or manganese salts) and an initiator like N-hydroxyphthalimide (NHPI)[2]. This method often proceeds under milder conditions with higher selectivity[2].

  • Poor Solubility of Starting Material: 2-Chloro-5-methylpyridine has limited solubility in aqueous media, which is often used for oxidants like KMnO₄. This can lead to a slow, incomplete reaction.

    • Solution: The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve the reaction rate by facilitating the transport of the permanganate ion into the organic phase where the substrate resides. Alternatively, using a co-solvent system like water/pyridine or water/t-butanol can improve the homogeneity of the reaction mixture.

  • Formation of Byproducts: Harsh oxidizing conditions (e.g., very high temperatures or excessive oxidant) can lead to ring degradation or the formation of over-oxidized products.

    • Solution: The stoichiometry of the oxidant is key. Add the oxidant portion-wise and monitor the reaction progress by TLC or HPLC. This allows you to stop the reaction once the starting material is consumed, preventing over-oxidation. For catalytic oxygenation, controlling the pressure and temperature is crucial for selectivity[2].

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
KMnO₄ Water, heat (80-100°C)Strong, effective, inexpensiveCan be unselective, generates large amounts of MnO₂ waste, requires careful temperature control
O₂ / Co(OAc)₂ / NHPI Acetonitrile or Ethyl Acetate, 80°C, 1.0 MPa O₂[2]High selectivity, milder conditions, environmentally benignRequires pressure equipment, catalyst can be expensive
HNO₃ Concentrated HNO₃, heatPowerful oxidantExtremely harsh conditions, generation of toxic NOx gases, high risk of ring nitration
Issue 3: Difficulties in Product Isolation and Purification

Q: My final product, this compound, is difficult to purify. It either remains oily or co-precipitates with inorganic salts. What is the best purification strategy?

A: this compound is an amphoteric molecule, possessing both a basic pyridine nitrogen and an acidic carboxylic acid group. Its solubility is highly dependent on pH, a property that must be exploited for effective purification.

Probable Causes & Solutions:

  • Incorrect pH during Isolation: The product is least soluble at its isoelectric point. Precipitating it at a pH that is too high or too low will result in it remaining in solution as a salt or failing to precipitate cleanly.

    • Solution: After the reaction is complete (e.g., after oxidation and destruction of excess oxidant), the solution should be filtered to remove any inorganic solids (like MnO₂). The clear filtrate should then be carefully acidified with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3[3]. Monitor the pH closely with a pH meter. The product should precipitate as a solid.

  • Contamination with Inorganic Salts: If the pH adjustment is done too quickly or with a highly concentrated base/acid, localized pH changes can cause the product to co-precipitate with inorganic salts (e.g., NaCl, K₂SO₄).

    • Solution: Perform the acidification slowly with good stirring, and ensure the solution is not overly concentrated with salts before precipitation. If the crude product is contaminated, it can be purified by re-dissolving it in a dilute basic solution (e.g., 5% NaHCO₃), filtering off any insoluble impurities, and then re-precipitating the pure product by slowly adding acid.

  • Final Product Purity: Even after precipitation, the product may contain residual starting material or byproducts.

    • Solution: Recrystallization is an effective final purification step. Suitable solvents include aqueous ethanol, acetic acid, or a methanol/water mixture. The choice of solvent depends on the specific impurities present.

Troubleshooting_Logic cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Oxidation cluster_purification Purification P1 Low Yield / Tar C1a Runaway Temp P1->C1a C1b Workup Hydrolysis P1->C1b S1a Control Temp (0-5°C start) C1a->S1a S1b Pour onto ice slowly C1b->S1b P2 Incomplete Reaction C2a Weak Oxidant P2->C2a C2b Poor Solubility P2->C2b S2a Use KMnO₄ or O₂/Catalyst C2a->S2a S2b Use Phase-Transfer Catalyst C2b->S2b P3 Purification Issues C3a Incorrect pH P3->C3a C3b Salt Contamination P3->C3b S3a Adjust to pH 2-3 C3a->S3a S3b Recrystallize C3b->S3b

Caption: Troubleshooting map for key synthesis stages.

Frequently Asked Questions (FAQs)

Q1: Are there viable alternative synthetic routes to this compound?

A1: Yes, other routes exist, although they may be less common for large-scale synthesis. One notable alternative starts from 2-Amino-5-methylpyridine. This involves a diazotization of the amino group with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This is followed by a copper(I) chloride-catalyzed Sandmeyer reaction to introduce the chlorine atom[4][5]. The final step would still be the oxidation of the methyl group. This route can be effective but requires careful handling of potentially unstable diazonium intermediates[6].

Q2: Can I directly oxidize 2-Hydroxy-5-methylpyridine to the corresponding carboxylic acid and then perform the chlorination?

A2: While chemically possible, this route is generally less efficient. The hydroxyl group (or pyridone carbonyl) can interfere with the oxidation reaction, potentially being oxidized itself or chelating with metal-based oxidants, thus complicating the reaction. The preferred sequence is to first protect or convert the hydroxyl group to the more robust chloro group before proceeding with the oxidation step.

Q3: What analytical techniques are best for monitoring these reactions?

A3: For reaction monitoring, Thin-Layer Chromatography (TLC) is an excellent, rapid technique for qualitatively tracking the consumption of starting material and the appearance of the product. For more quantitative analysis and to check for isomeric impurities, High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector is highly recommended. Gas Chromatography (GC) can also be used, particularly for monitoring the more volatile intermediate, 2-Chloro-5-methylpyridine. Final product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-methylpyridine
  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add phosphorus oxychloride (POCl₃, 3.0 equivalents).

  • Reaction: Cool the flask in an ice-water bath to 0-5 °C. Slowly add 2-Hydroxy-5-methylpyridine (1.0 equivalent) in small portions over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reflux: After the addition is complete, remove the ice bath and slowly heat the mixture to reflux (approx. 105-110 °C). Maintain reflux for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. In a separate large beaker with vigorous stirring, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice.

  • Neutralization: Once the quench is complete, cool the mixture again in an ice bath and slowly add a 50% aqueous NaOH solution to adjust the pH to ~8. This step is highly exothermic and must be done with caution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Dichloromethane or Ethyl Acetate, 3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-Chloro-5-methylpyridine as a colorless to pale yellow liquid[7].

Protocol 2: Oxidation to this compound (KMnO₄ Method)
  • Setup: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 2-Chloro-5-methylpyridine (1.0 equivalent) in water (approx. 20 volumes).

  • Reaction: Heat the solution to 80-90 °C. Prepare a solution of potassium permanganate (KMnO₄, approx. 2.5-3.0 equivalents) in water. Add the KMnO₄ solution slowly in portions to the reaction mixture over several hours. The purple color of the permanganate should disappear as it is consumed. The formation of a brown MnO₂ precipitate will be observed.

  • Monitoring: Monitor the reaction by HPLC or TLC. Continue adding KMnO₄ until the starting material is no longer detected.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add a small amount of ethanol or sodium bisulfite to quench any excess KMnO₄ (the purple color will disappear completely).

  • Filtration: Filter the mixture through a pad of Celite to remove the MnO₂ precipitate. Wash the filter cake thoroughly with hot water.

  • Precipitation: Combine the filtrate and washings. Cool the solution in an ice bath and carefully acidify with concentrated HCl to pH 2-3[3]. A white to off-white precipitate of the product will form.

  • Isolation: Stir the cold slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from aqueous ethanol.

References

  • PrepChem.com. Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Unlocking Potential: The Chemical Properties and Synthesis of 2-Methyl-5-hydroxypyridine. Available at: [Link]

  • Huang Guorong. Synthesis method of 2-chloro-5-chloromethylpyridine. (2018). Available at: [Link]

  • Patent 0121320. Preparation of 2-chloro-5-methylpyridine.
  • TradeIndia. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India. Available at: [Link]

  • Google Patents. US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • PrepChem.com. The preparation Of 2-chloro-5-methylnicotinic acid. Available at: [Link]

  • Google Patents. JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine.
  • Google Patents. CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
  • Wikipedia. Sandmeyer reaction. Available at: [Link]

  • Google Patents. WO2006048172A1 - Process for preparation of isonicotinic acid derivatives.
  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • Patsnap. Method for preparing 2-chloronicotinic acid. Available at: [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • Nature. Deaminative chlorination of aminoheterocycles. (2021). Available at: [Link]

  • Google Patents. CN111153853B - Preparation method of 2-chloronicotinic acid.
  • Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. (2017). Available at: [Link]

  • Google Patents. US2818378A - Oxidation of methyl-pyridines.
  • Khan Academy. Sandmeyer reaction. Available at: [Link]

  • MDPI. Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). Available at: [Link]

Sources

Technical Support Center: Purification of 2-Chloro-5-methylisonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to overcoming common challenges in the purification of 2-Chloro-5-methylisonicotinic acid, designed for chemists and researchers in drug development.

As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-tested advice to help you navigate the purification of this compound. The goal is not just to provide steps, but to build a foundational understanding of why each step is critical for achieving high purity.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My crude product after synthesis and initial work-up is a pale yellow or brownish solid. How can I decolorize it?

Answer: Discoloration in the crude product typically arises from high-molecular-weight byproducts or residual chromophores from the reaction. The most effective method for removing such impurities is through treatment with activated charcoal followed by recrystallization.

  • Causality: Activated charcoal possesses a high surface area with a network of fine pores, allowing it to adsorb large, flat, aromatic molecules and colored impurities. The desired product, being smaller, remains in the solution.

  • Protocol Insight: It is critical to use the minimum amount of charcoal necessary. Excessive use can lead to the adsorption of your target compound, significantly reducing the yield.[1] The charcoal must be removed via hot filtration before allowing the solution to cool and crystallize.

Question 2: After acidification of the aqueous layer, no precipitate forms, or the product comes out as a sticky oil. What went wrong?

Answer: This is a common issue that can stem from several factors, including incomplete hydrolysis of the starting ester, insufficient acidification, or the presence of impurities that are depressing the melting point.

  • Incomplete Hydrolysis: If the starting material was an ester (e.g., methyl 2-chloro-5-methylisonicotinate), incomplete saponification means this neutral, often oily, impurity remains. An acid-base extraction is highly effective here. Dissolve the oily product in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution. The acidic product will move to the aqueous basic layer, leaving the neutral ester in the organic layer. You can then re-acidify the aqueous layer to precipitate the pure acid.[2]

  • Incorrect pH: Ensure the aqueous solution is sufficiently acidic. Use a pH meter or pH paper to confirm a pH of 1-2.[3][4] Sometimes, local concentration gradients can occur; stir vigorously while adding acid.

  • "Oiling Out": This happens when the solution is supersaturated or cools too quickly, causing the product to separate as a liquid below its melting point. To fix this, heat the solution to re-dissolve the oil, add a small amount of additional hot solvent to ensure it's no longer supersaturated, and then allow it to cool very slowly. Scratching the inside of the flask with a glass rod at the solvent line can help induce nucleation and promote crystallization.

Question 3: My final product shows low purity by HPLC/NMR, with peaks corresponding to the 6-chloro isomer or unreacted starting material. How can I improve its purity?

Answer: The presence of isomeric impurities or starting materials requires a more discerning purification technique than simple recrystallization.

  • For Isomeric Impurities: Isomers often have very similar solubility profiles, making recrystallization ineffective. In this case, column chromatography is the recommended method. A silica gel stationary phase with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the isomers.

  • For Starting Material (e.g., 2-chloro-3-methylpyridine): If the impurity is the starting material from an oxidation reaction, its basic nature allows for a straightforward acid-base extraction.[4] Dissolve the crude mixture in a suitable organic solvent. Wash with a dilute acid (e.g., 1M HCl) to remove the basic starting material into the aqueous layer. The acidic product will remain in the organic layer.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable first-pass purification method for this compound?

A1: An acid-base extraction is the most robust initial purification strategy. This technique leverages the acidic nature of the carboxylic acid group. The crude product is dissolved in an organic solvent (like ethyl acetate) and washed with an aqueous base (like sodium bicarbonate). The target acid is deprotonated and moves into the aqueous layer, while neutral or basic impurities remain in the organic layer. The aqueous layer is then separated and acidified (e.g., with HCl) to precipitate the purified product, which can be collected by filtration.[2][4]

Q2: What are the best solvents for recrystallizing this compound?

A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Based on its structure (a polar carboxylic acid with a semi-nonpolar chlorinated pyridine ring), a polar protic solvent or a solvent mixture is often effective.

Solvent SystemRationale
Methanol/Water The compound is likely soluble in hot methanol. Water can be added dropwise as an anti-solvent to the hot solution until it turns cloudy, then clarified with a drop of methanol and cooled slowly.[1]
Ethanol Similar to methanol, ethanol can be an effective single-solvent system. The crude product is dissolved in a minimum amount of hot ethanol and allowed to cool.
Acetonitrile Mentioned as a reaction solvent, it can also be suitable for recrystallization, particularly for achieving high purity.[4]
Toluene Less polar, may be useful if the primary impurities are highly polar.

Q3: What are the critical safety precautions when handling this compound?

A3: According to safety data sheets, this compound is an irritant. It can cause serious eye irritation and skin irritation.[5][6] Therefore, strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6]

  • Handling: Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[7] Avoid contact with skin, eyes, and clothing.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents, strong acids, and strong bases.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral or basic impurities.

  • Dissolution: Dissolve the crude reaction mixture (10 g) in ethyl acetate (150 mL).

  • Basification: Transfer the solution to a separatory funnel. Add 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer into a clean flask.

  • Re-extraction: Add another 50 mL of NaHCO₃ solution to the organic layer, shake, and combine the aqueous layer with the first extract. This ensures complete extraction of the acidic product.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is between 1 and 2 (verify with pH paper). A white precipitate should form.

  • Isolation: Continue to stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.[2]

  • Filtration: Collect the white solid by vacuum filtration.

  • Washing: Wash the filter cake with two portions of cold deionized water (2 x 30 mL) to remove any residual salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Purification via Recrystallization

This protocol is suitable for removing minor, less-soluble, or colored impurities when the product is already of moderate purity (>90%).

  • Solvent Selection: Place a small amount of the crude solid in a test tube and test for solubility in various solvents (e.g., ethanol, methanol/water). The ideal solvent will dissolve the solid when hot but not at room temperature.

  • Dissolution: Place the crude this compound (5 g) in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) portion-wise while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent.[1]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal (spatula tip). Swirl and heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash them with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Visual Workflow

The following diagram outlines the decision-making process for selecting the appropriate purification strategy.

Purification_Workflow cluster_start Initial Assessment cluster_analysis Analysis & Decision cluster_methods Purification Methods cluster_end Final Product start Crude Reaction Mixture analysis Analyze Crude Purity (TLC, NMR, HPLC) start->analysis impurity_type What is the main impurity? analysis->impurity_type Purity < 95% recrystallize Recrystallization (with optional charcoal treatment) analysis->recrystallize Purity > 95% (minor colored impurities) acid_base Acid-Base Extraction impurity_type->acid_base Neutral (e.g., starting ester) or Basic Impurities chromatography Column Chromatography impurity_type->chromatography Isomeric or Similar Polarity Impurities acid_base->recrystallize Further Polish final_product Pure 2-Chloro-5- methylisonicotinic acid recrystallize->final_product chromatography->final_product

Caption: Decision tree for purification of this compound.

References

  • PrepChem. (n.d.). The preparation of 2-chloro-5-methylnicotinic acid. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Method for preparing 2-chloronicotinic acid.
  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Google Patents. (n.d.). CN111153853B - Preparation method of 2-chloronicotinic acid.
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

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Technical Support Center: Synthesis of 2-Chloro-5-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-5-methylisonicotinic acid. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.

Overview of Synthetic Challenges

The synthesis of this compound, a key building block in pharmaceutical development, typically proceeds through one of two primary routes: the chlorination of a 2-hydroxypyridine precursor or a Sandmeyer reaction starting from a 2-aminopyridine derivative. While effective, both pathways are susceptible to specific side reactions that can lead to impurities, low yields, and purification difficulties. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.

Troubleshooting & FAQ Portal

This portal is divided into sections based on the synthetic methodology. Each question addresses a specific, common issue observed in the laboratory.

Section 1: Issues in Chlorination of 2-Hydroxy-5-methylisonicotinic Acid

The conversion of the 2-hydroxy (or its 2-pyridone tautomer) to the 2-chloro functionality is most commonly achieved using phosphorus oxychloride (POCl₃), often at elevated temperatures.[1] While a robust reaction, it is not without its challenges.

Q1: My final product is contaminated with a significant amount of 2-Hydroxy-5-methylisonicotinic acid. What is the cause and how can I improve conversion?

A1: Root Cause Analysis & Mitigation

This is the most frequent issue in this synthetic step and points directly to an incomplete reaction . The conversion of a stable 2-pyridone to a 2-chloropyridine requires overcoming a significant activation energy, and several factors can lead to poor conversion:

  • Insufficient Reagent: The reaction with POCl₃ is often performed using POCl₃ as both the reagent and the solvent.[2] However, in large-scale preparations or when using co-solvents, using only a slight excess of POCl₃ may be insufficient. The reaction generates phosphate byproducts that can consume the reagent.

  • Suboptimal Temperature: This chlorination typically requires high temperatures, often in the range of 110-160°C, sometimes in a sealed reactor to maintain pressure and temperature.[1][3] Insufficient heating will drastically slow down the reaction rate.

  • Short Reaction Time: Depending on the scale and temperature, these reactions can require several hours to reach completion. Stopping the reaction prematurely will leave unreacted starting material.

Troubleshooting Protocol: Driving the Chlorination to Completion

  • Reagent Stoichiometry: For every mole of the hydroxyl group, use at least 1.5 to 3 molar equivalents of POCl₃. For difficult substrates, running the reaction in a large excess of POCl₃ as the solvent is often the most effective method.[2]

  • Temperature Control: Ensure your reaction reaches and maintains the target temperature (typically refluxing POCl₃, ~110°C, or higher in a sealed vessel). Monitor the internal temperature, not just the heating mantle setting. For 2-hydroxypyridines, temperatures of 140°C in a sealed reactor have been shown to be effective.[1]

  • Reaction Monitoring: Before quenching the reaction, confirm the absence of starting material. This can be done by taking a small, carefully quenched aliquot of the reaction mixture and analyzing it by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching Procedure: A highly exothermic event can occur when quenching excess POCl₃.[3] Always perform the quench by slowly and carefully adding the reaction mixture to crushed ice or an ice/water slurry with vigorous stirring, ensuring the temperature of the quench vessel remains low.

Q2: My yield is very low, and a significant amount of dark, insoluble tar was formed during the reaction. How can I prevent this?

A2: Understanding and Preventing Thermal Decomposition

The formation of dark, polymeric tars is a clear sign of thermal decomposition . Pyridine derivatives, especially those with carboxylic acid groups, can be sensitive to the highly acidic and high-temperature conditions of a POCl₃ reaction.

  • Causality: At elevated temperatures, the combination of a strong Lewis acid (POCl₃) and the generated HCl can catalyze polymerization and degradation pathways. The carboxylic acid moiety can also participate in side reactions, including potential decarboxylation under harsh conditions.

  • Solvent-Free Conditions: While solvent-free chlorination with POCl₃ is efficient, it can increase the risk of localized overheating and degradation.[1][3]

Troubleshooting Protocol: Minimizing Degradation

  • Temperature Optimization: While high temperatures are necessary for conversion, excessive heat can be detrimental. Determine the minimum temperature required for a reasonable reaction rate. An initial optimization could involve running the reaction at 110°C, 125°C, and 140°C and tracking the impurity profile by HPLC.

  • Consider a High-Boiling Solvent: Although solvent-free is common, performing the reaction in a high-boiling, inert solvent like 1,2,4-trichlorobenzene can provide better temperature control and a more homogeneous reaction mixture, potentially reducing tar formation.[4]

  • Controlled Reagent Addition: If the reaction is highly exothermic upon heating, consider adding the substrate in portions to the hot POCl₃ to maintain better control over the reaction's exotherm.

Section 2: Troubleshooting the Sandmeyer Reaction of 2-Amino-5-methyl-4-(carboxy precursor)pyridine

The Sandmeyer reaction is a powerful method for converting an aromatic amine into a halide via a diazonium salt intermediate.[5] However, the instability of diazonium salts requires careful control of reaction conditions.[6][7]

Q1: My final product shows a major impurity with the same mass as 2-Hydroxy-5-methylisonicotinic acid. Is this unreacted starting material?

A1: Distinguishing Incomplete Reaction from a Key Side Product

While it could be unreacted starting material from a prior step, in the context of a Sandmeyer reaction, this impurity is almost certainly the hydrolysis product of the intermediate diazonium salt.

  • Mechanism: The pyridyl diazonium salt is an extremely reactive intermediate. If it encounters a water molecule before reacting with the chloride nucleophile, it will readily decompose, eliminating N₂ gas and forming the corresponding 2-hydroxy derivative.[5][8] This is a classic and often dominant side reaction in Sandmeyer chemistry.

  • Root Cause: The primary cause is excessive temperature . The stability of diazonium salts is highly temperature-dependent; they decompose rapidly at temperatures above 5-10°C.[7]

Troubleshooting Protocol: Suppressing Diazonium Salt Hydrolysis

  • Strict Temperature Control: Both the diazotization (amine + NaNO₂) and the Sandmeyer (diazonium salt + CuCl) steps must be performed at 0-5°C . Use an ice-salt bath to maintain this temperature range throughout the additions.

  • Reagent Preparation: Ensure the sodium nitrite solution and the copper(I) chloride solution are pre-chilled before addition.

  • Rate of Addition: Add the cold sodium nitrite solution dropwise to the acidic amine solution. A rapid addition can cause localized warming, leading to decomposition. Similarly, add the resulting cold diazonium solution slowly to the cold CuCl solution.[7]

  • Use Immediately: Once formed, the diazonium salt solution should be used immediately. It should not be stored.[7]

Q2: My reaction mixture turns a dark red/brown upon adding the diazonium salt, and I'm isolating colored impurities. What's happening?

A2: Identifying and Preventing Azo Coupling

The formation of intense colors is a tell-tale sign of an azo coupling side reaction .

  • Mechanism: The diazonium salt is a potent electrophile. It can react with any nucleophilic aromatic rings present in the mixture. The most likely coupling partner is the unreacted 2-aminopyridine starting material. This electrophilic aromatic substitution reaction forms a highly conjugated azo compound, which appears as a colored dye.

  • Root Cause: This occurs when there is a significant concentration of unreacted starting amine at the same time as the diazonium salt. This points back to incomplete diazotization before the Sandmeyer step begins.

Troubleshooting Protocol: Ensuring Complete Diazotization

  • Sufficient Acid: The diazotization must be run in a sufficient excess of mineral acid (e.g., 2.5-3.0 equivalents of HCl). The acid serves to protonate the aminopyridine, generate the active nitrosating agent (N₂O₃), and maintain a low pH to prevent the diazonium salt from coupling with itself.

  • Test for Completion: Before proceeding to the Sandmeyer step, you can test for the complete consumption of the starting amine. A spot test using a coupling agent (like 2-naphthol) can be used, but a more reliable method is a quick TLC or HPLC analysis of a quenched aliquot.

  • Slow Nitrite Addition: Ensure the sodium nitrite is added slowly and beneath the surface of the reaction mixture to promote immediate reaction and prevent localized excess.

Visual & Data Summaries

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing issues in the synthesis.

TroubleshootingWorkflow start Crude Product Analysis (HPLC, LCMS, NMR) impurity_check Major Impurity Detected? start->impurity_check mass_sm Impurity Mass = Starting Material (SM)? impurity_check->mass_sm Yes, from Chlorination Route tar_check High Tar Formation? impurity_check->tar_check No, but low yield (Chlorination) mass_hydroxy Impurity Mass = Hydroxy Analog? impurity_check->mass_hydroxy Yes, from Sandmeyer Route color_check Colored Impurities? impurity_check->color_check Yes, colored (Sandmeyer) incomplete_chlorination Diagnosis: Incomplete Chlorination mass_sm->incomplete_chlorination Yes solution_chlorination Action: - Increase POCl₃ eq. - Increase Temp/Time - Monitor by HPLC incomplete_chlorination->solution_chlorination decomposition Diagnosis: Thermal Decomposition tar_check->decomposition Yes solution_decomp Action: - Optimize Temperature - Consider Co-Solvent decomposition->solution_decomp hydrolysis Diagnosis: Diazonium Hydrolysis mass_hydroxy->hydrolysis Yes solution_hydrolysis Action: - Maintain Temp < 5°C - Slow Additions hydrolysis->solution_hydrolysis azo Diagnosis: Azo Coupling color_check->azo Yes solution_azo Action: - Ensure complete diazotization - Check acid equivalents azo->solution_azo

Caption: Troubleshooting logic for this compound synthesis.

Table 1: Common Impurities and Diagnostic Guide
Impurity NameCommon Route of FormationΔ Mass from ProductLikely CauseMitigation Strategy
2-Hydroxy-5-methylisonicotinic acidChlorination or Sandmeyer-18.46 DaIncomplete chlorination OR hydrolysis of diazonium saltIncrease POCl₃/temp (Chlorination); Maintain temp < 5°C (Sandmeyer)
Azo-dimer impuritySandmeyerVariesIncomplete diazotization leading to couplingEnsure >2.5 eq. acid; slow NaNO₂ addition; confirm amine consumption
5-methylisonicotinic acidSandmeyer-35.45 DaReductive de-diazotization (H-abstraction)Ensure proper copper catalyst activity; avoid reducing agents
Polymeric TarsChlorinationN/AHigh reaction temperature, substrate decompositionLower reaction temperature; use high-boiling inert co-solvent
References
  • Sun, Z., & Ye, W. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4533-4544. [Link]

  • Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & El-Nagdi, M. H. (2001). The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. ChemInform, 32(33). [Link]

  • Spezialemic. (2020). Aromatic Diazotization of 3-aminopyridine. Science Forums. [Link]

  • ResearchGate. (n.d.). Chlorination of 2-hydroxypydridines at 0.5 mole scale. [Table]. ResearchGate. [Link]

  • Sun, Z., & Ye, W. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. [Link]

  • Jiangsu Zhongbang Pharma. (2015). Method for preparing 2-chloronicotinic acid. Patsnap. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Google Patents. (n.d.).
  • European Patent Office. (n.d.). Process for preparing 2-chloro-5-aminomethyl-pyridine - EP 0609811 A1. [Link]

  • Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications, 8(3), 241-246. [Link]

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? ResearchGate. [Link]

  • Reddit. (2022). Diazotization and reduction with SnCl2 of an aminopyridine to a hydrazine: No precipitation. r/chemistry. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH with formation of pyridyl triflates. ResearchGate. [Link]

  • Galli, U., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Beilstein Journal of Organic Chemistry, 17, 1366-1397. [Link]

  • Royal Society of Chemistry. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Publishing. [Link]

  • Scientific Update. (2021). Pyrylium salts- kryptonite for the Sandmeyer reaction? Scientific Update. [Link]

  • Google Patents. (2009).
  • PrepChem.com. (n.d.). The preparation Of 2-chloro-5-methylnicotinic acid. PrepChem.com. [Link]

  • Ridd, J. H., & Smith, B. V. (1966). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 106-110. [Link]

  • Patsnap. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Eureka. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).

Sources

Technical Support Center: Suzuki Coupling with 2-Chloro-5-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the palladium-catalyzed coupling of 2-Chloro-5-methylisonicotinic acid. As Senior Application Scientists, our goal is to provide not just solutions, but a foundational understanding of the reaction's intricacies to empower your experimental design.

The coupling of this compound presents a unique set of challenges primarily due to its nature as an electron-deficient heteroaryl chloride containing a coordinating carboxylic acid moiety. The C-Cl bond is notoriously less reactive than its bromide or iodide counterparts, making the initial oxidative addition step a significant kinetic barrier.[1][2][3] Furthermore, the pyridine nitrogen and the carboxylate group can interact with the palladium center, potentially leading to catalyst inhibition or off-cycle processes.

This guide is structured as a series of questions and answers, addressing common failure modes and providing logical, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: My reaction shows no conversion, and I only recover my starting materials. What is the most common reason for complete failure?

A1: The most frequent cause of complete reaction failure with an unactivated chloride like this compound is an inadequate catalyst system. The oxidative addition of palladium into the C-Cl bond is the rate-limiting step.[4] Standard catalysts like Pd(PPh₃)₄, which are often sufficient for aryl bromides, typically fail here. You require a more robust catalytic system featuring a palladium source and a specialized ligand designed to promote the activation of aryl chlorides.

  • Expertise & Experience: The key is to use electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs).[1] These ligands stabilize the palladium(0) species and electronically enrich the metal center, which facilitates its insertion into the C-Cl bond. Systems like Pd₂(dba)₃ with ligands such as P(t-Bu)₃ or Buchwald-type biarylphosphine ligands are excellent starting points.[5][6]

Q2: Should I use my coupling partner as a boronic acid or a boronic ester (e.g., pinacol ester)?

A2: While boronic acids are often more reactive, they are also more susceptible to decomposition, particularly protodeboronation (replacement of the boron group with hydrogen).[4][7] This is a significant issue with many heteroaryl boronic acids.[7][8]

  • Trustworthiness: For consistency and to minimize side reactions, we strongly recommend using the corresponding neopentyl glycol or pinacol boronic ester (Bpin).[7] Boronic esters exhibit greater stability, preventing premature degradation under basic reaction conditions and leading to more reproducible outcomes.[7] While boronic acids can be effective, using an ester derivative removes a common variable of failure.[4]

Q3: What are the primary side products I should look for, and what do they indicate?

A3: The two most common side products are 5-methylisonicotinic acid and a biaryl homocoupled product derived from your boronic acid/ester.

  • 5-methylisonicotinic acid: This results from protodehalogenation (or hydrodehalogenation) of your starting material. It indicates that the catalytic cycle is being intercepted after oxidative addition but before successful transmetalation, often by a hydride source.[7]

  • Homocoupling Product (R-R from R-B(OR)₂): This arises from the coupling of two boronic acid/ester molecules. It is often promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[7] Its presence suggests issues with degassing or the choice of precatalyst.

In-Depth Troubleshooting Guide

Problem: Low Yield with Significant Starting Material Recovery

Q: I'm seeing a small amount of product (<20%), but most of my this compound is unreacted. I'm using a suitable catalyst for aryl chlorides. What should I investigate next?

A: This scenario points towards suboptimal reaction conditions beyond just the catalyst-ligand choice. The primary factors to investigate are the base, solvent, and temperature, as their interplay is critical for both activating the coupling partners and maintaining catalyst activity.

  • Causality Behind Experimental Choices:

    • Base Selection: The base is not just a proton scavenger; it is essential for activating the boronic acid/ester to form a more nucleophilic boronate species, which is required for transmetalation.[5][9][10] For a substrate with a carboxylic acid, a weak base like K₂CO₃ might be insufficient. A stronger base like K₃PO₄ or Cs₂CO₃ is often required. However, very strong bases like alkoxides can promote catalyst decomposition or undesired side reactions. The solubility of the base and the resulting carboxylate salt is also crucial. If the salt precipitates, it can remove your substrate from the reaction.

    • Solvent System: The solvent must solubilize all components (the substrate, its salt form, the boronic ester, and the catalyst). For polar substrates like this, common choices include 1,4-dioxane, THF, or DMF, often with a small amount of water.[11][12] The water can aid in dissolving the base and facilitate the formation of the active boronate species.

    • Temperature: Aryl chloride couplings typically require elevated temperatures (e.g., 80-110 °C) to overcome the high activation energy of the oxidative addition step.[11][13] If your temperature is too low, the reaction will be impractically slow.

Below is a logical workflow for addressing low conversion issues.

Caption: Troubleshooting workflow for low conversion.
Problem: Major Byproduct is Protodehalogenation

Q: My main byproduct is 5-methylisonicotinic acid. How do I suppress this protodehalogenation reaction?

A: Protodehalogenation arises when the Ar-Pd(II)-Cl intermediate, formed after oxidative addition, undergoes a reaction that results in an Ar-H bond instead of the desired Ar-Ar' bond.[7] This is often caused by trace water, alcohol solvents, or amine bases acting as hydride sources.[7]

  • Authoritative Grounding: To mitigate this, you must ensure that the rate of transmetalation is significantly faster than the rate of protodehalogenation.

    • Use a Boronic Ester: As mentioned, boronic esters are generally more stable. Using a pinacol ester (Bpin) is a reliable first step.

    • Choice of Base: Avoid amine bases (e.g., Et₃N) if possible. While effective in some couplings, they can be sources of hydrides.[7] Anhydrous inorganic bases are preferred. Potassium fluoride (KF) is an excellent choice as it is largely anhydrous and effectively promotes the formation of the reactive trifluoroborate species in situ, which can accelerate transmetalation.[5][6]

    • Solvent Purity: Ensure you are using high-purity, anhydrous solvents. While a small amount of water can be beneficial, excess water, especially at high temperatures with certain bases, can be detrimental. If using solvents like THF or dioxane, ensure they are freshly distilled or from a sealed bottle.

Experimental Protocols & Data

Data Presentation: Example Condition Screening

When troubleshooting, a systematic screen of parameters is essential. The table below illustrates a hypothetical optimization matrix for coupling this compound with a generic Aryl-Bpin.

EntryPd Source (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Yield (%)Observations
1Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/H₂O100<5No conversion, catalyst likely inactive.
2Pd₂(dba)₃ (2)P(t-Bu)₃ (8)K₂CO₃ (2.0)Dioxane10035Incomplete conversion, some SM recovered.
3Pd₂(dba)₃ (2)P(t-Bu)₃ (8)K₃PO₄ (3.0)Dioxane10075Good conversion, minor side products.
4 Pd(OAc)₂ (2) SPhos (4) K₃PO₄ (3.0) Dioxane/H₂O (5:1) 100 91 Optimal conditions, clean reaction.
5Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (3.0)Toluene11088High yield, slightly less clean than Entry 4.
Protocol 1: General Starting Point for Suzuki Coupling

This protocol provides a robust starting point for your experiments.

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic pinacol ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a portion of the reaction solvent.

  • Add the degassed solvent (e.g., 1,4-dioxane/H₂O, 5:1, to achieve ~0.1 M concentration) to the vial containing the solids, followed by the catalyst solution via syringe.

  • Purge the headspace with inert gas for another 5 minutes.[14]

  • Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.[14]

Mechanistic Visualization

Understanding the fundamental steps of the catalytic cycle is crucial for rational troubleshooting.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex pd0->oa_complex trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex oa_complex->trans_complex trans_complex->pd0 trans_complex->pd0 product Ar-Ar' (Product) trans_complex->product label_oa Oxidative Addition label_trans Transmetalation label_re Reductive Elimination reagents_oa Ar-X (2-Chloro-5-methyl- isonicotinic acid) reagents_oa->oa_complex reagents_trans Ar'-B(OR)₂ + Base reagents_trans->trans_complex

Caption: The Suzuki-Miyaura catalytic cycle.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]

  • ChemHelp ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

  • The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • Harvard University. (n.d.). The Suzuki Reaction. Chem 115 - Myers. Retrieved from [Link]

  • PubMed. (n.d.). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from [Link]

Sources

Technical Support Center: Identification of Impurities in 2-Chloro-5-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-5-methylisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification and control. In pharmaceutical development, a comprehensive understanding of a drug substance's impurity profile is not merely a regulatory requirement but a cornerstone of ensuring product safety and efficacy.[1][2] This document provides in-depth, practical guidance in a question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurities

This section addresses the fundamental questions regarding the origin and nature of impurities in this compound.

Q1: What are the most likely impurities in this compound and where do they come from?

Impurities can be introduced at various stages, including synthesis, purification, and storage. They are broadly classified as organic impurities (process-related or degradation products), inorganic impurities, and residual solvents.[3] For this compound, organic impurities are of primary concern.

Potential process-related impurities largely depend on the synthetic route. A common method involves the oxidation of 2-chloro-3,5-dimethylpyridine. Another route is the hydrolysis of a methyl ester intermediate.[4]

Below is a summary of potential impurities based on common synthetic pathways:

Impurity Name Structure Potential Source Classification
2-Chloro-3,5-dimethylpyridine 2-Cl, 3-Me, 5-Me PyridineUnreacted starting material from an oxidation route.Process-Related (Starting Material)
2-Hydroxy-5-methylisonicotinic acid 2-OH, 5-Me Pyridine-4-COOHHydrolysis of the chloro group during synthesis or degradation.Process-Related / Degradation
Methyl 2-chloro-5-methylisonicotinate 2-Cl, 5-Me Pyridine-4-COOMeIncomplete hydrolysis of an ester intermediate.[4]Process-Related (Intermediate)
Unidentified Isomers VariesSide reactions during chlorination or other synthetic steps.Process-Related (By-product)
Residual Solvents (e.g., Toluene, Methanol, Acetonitrile) VariesUsed during synthesis, extraction, and crystallization.[5]Residual Solvent
Q2: What is the difference between process-related impurities and degradation products?

Process-related impurities are substances that arise during the manufacturing process.[6] They include unreacted starting materials, intermediates, by-products from side reactions, and reagents or catalysts used in the synthesis.[3][7]

Degradation products form when the drug substance breaks down over time due to exposure to environmental factors such as light, heat, humidity, or through interaction with other components in the formulation.[8][9] These are identified through forced degradation or stability studies, which are mandatory to establish the stability-indicating nature of analytical methods.[8][10]

Q3: Why is it critical to control these impurities in drug development?

Impurity control is paramount for ensuring the safety, quality, and efficacy of the final drug product.[1] Even at trace levels, certain impurities can have unintended pharmacological or toxicological effects.[3] Regulatory bodies like the ICH (International Council for Harmonisation) have established strict guidelines (Q3A/B) that define thresholds for reporting, identifying, and qualifying impurities. Furthermore, impurities that have the potential to be mutagenic or carcinogenic (genotoxic impurities) are subject to even more stringent control, often at parts-per-million (ppm) levels, based on a Threshold of Toxicological Concern (TTC).[7][11]

Section 2: Analytical Strategy & Troubleshooting

This section outlines a logical workflow for impurity analysis and provides answers to common technical challenges.

Q4: What is the recommended overall workflow for identifying an unknown impurity?

A systematic approach is essential for efficient and accurate impurity profiling. The workflow begins with detection and quantification, followed by structural identification if the impurity exceeds the established identification threshold.

Impurity Identification Workflow Impurity Identification Workflow A Receive/Prepare Sample of This compound B Initial Purity Screen: Stability-Indicating HPLC-UV A->B C Detect Impurity Peak(s) B->C D Quantify Impurity (Area % or vs. Standard) C->D E Impurity > Identification Threshold? D->E F Structural Elucidation E->F Yes L Monitor in Routine QC E->L No G LC-MS/MS Analysis (Accurate Mass & Fragmentation) F->G H Preparative HPLC for Impurity Isolation F->H J Propose Structure G->J I NMR Spectroscopy (1H, 13C, 2D NMR) H->I I->J K Report & Document Findings J->K L->K

Caption: A logical workflow for impurity identification.

Q5: Which analytical technique should I start with for routine purity testing?

For routine analysis of non-volatile organic impurities, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the industry standard.[3] It offers an excellent balance of sensitivity, specificity, and reproducibility for quantifying impurities in drug substances. A well-developed "stability-indicating" HPLC method can separate the main component from its process-related impurities and degradation products, ensuring that any change in the sample's purity is accurately detected over time.[12]

Q6: My HPLC chromatogram shows poor peak shape (e.g., tailing) for the main acidic peak. What should I do?

Peak tailing for acidic compounds like this compound is a common issue, often caused by secondary interactions between the analyte's carboxyl group and active sites (e.g., residual silanols) on the silica-based column packing.

Troubleshooting Steps:

  • Lower Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid group. This keeps the analyte in its neutral, protonated form, minimizing silanol interactions. A buffer like phosphate or formate is recommended.

  • Use a High-Purity Column: Employ a modern, high-purity silica column with end-capping (e.g., a C18 column designed for polar compounds) to reduce the number of available silanol sites.

  • Add a Competing Agent: Incorporate a small amount of a competing acid (e.g., 0.1% trifluoroacetic acid) or a competing base (e.g., triethylamine, if interactions are basic) into the mobile phase to saturate the active sites.

  • Check for Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.

Q7: How can I identify and quantify volatile or semi-volatile impurities like residual solvents?

Gas Chromatography (GC) is the preferred technique for analyzing volatile impurities such as residual solvents.[3] Coupling GC with a Mass Spectrometer (MS) detector provides definitive identification. Headspace sampling (HS-GC-MS) is the most common approach, as it avoids injecting the non-volatile drug substance into the GC system, which protects the instrument and reduces matrix interference.[13] The ICH Q3C(R8) guideline provides a list of common solvents and their permitted daily exposure (PDE) limits, which informs the required sensitivity of the analytical method.[5]

Q8: I have detected an unknown impurity by HPLC. How do I determine its structure?

Once an impurity is found to be above the identification threshold, a combination of techniques is required for structural elucidation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the optimal first step for identification.[14] By interfacing your HPLC with a mass spectrometer, you can obtain the molecular weight of the impurity from its molecular ion peak. High-resolution mass spectrometry (HRMS), such as with a Q-TOF or Orbitrap analyzer, provides a highly accurate mass measurement, which can be used to predict the elemental formula. Tandem MS (MS/MS) experiments provide fragmentation patterns that offer clues about the molecule's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure confirmation, NMR is the gold standard.[6][15] This often requires isolating a sufficient quantity (typically sub-milligram) of the impurity using preparative HPLC.[12] A suite of NMR experiments, including 1H, 13C, and 2D-NMR (like COSY, HSQC, and HMBC), can reveal the complete connectivity and stereochemistry of the molecule.[16][17][18]

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for method development and should be fully validated according to ICH Q2(R1) guidelines for your specific application.

Protocol 1: Stability-Indicating HPLC-UV Method for Purity Determination

This method is designed to separate this compound from its potential impurities.

Parameter Condition Rationale
Column C18, 150 x 4.6 mm, 3.5 µmStandard reversed-phase column suitable for a wide range of polarities.
Mobile Phase A 0.1% Formic Acid in WaterAcidified to ensure the carboxylic acid is protonated for good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% B to 95% B over 20 minA gradient is used to elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) 275 nmWavelength should be optimized based on the UV spectrum of the API and impurities.
Injection Vol. 5 µLSmall volume to prevent peak overload.
Diluent 50:50 Acetonitrile:WaterA solvent that fully dissolves the sample and is compatible with the mobile phase.

System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be <2.0%. Tailing factor for the main peak should be <1.5.

Protocol 2: GC-MS Method for Analysis of Residual Solvents

This headspace method is suitable for screening for common Class 2 and 3 solvents.

Parameter Condition Rationale
GC Column DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µmA mid-polarity column designed for separating volatile organic compounds.
Carrier Gas Helium or Hydrogen, 1.2 mL/minInert carrier gas.
Oven Program 40°C (hold 5 min), ramp to 240°C at 10°C/minProgram designed to separate solvents with a range of boiling points.
Injector Split (20:1), 250 °CSplit injection prevents column overload and ensures sharp peaks.
Headspace Vial 20 mL vial with 50 mg sample in 1 mL DMSODMSO is a high-boiling solvent that will not interfere with the analysis.
HS Conditions 80 °C equilibration for 15 minAllows volatile solvents to partition into the headspace for injection.
MS Detector Electron Ionization (EI), Scan mode 35-350 amuScan mode allows for library matching to identify unknown solvents.
Protocol 3: Forced Degradation Study Protocol

Forced degradation studies are essential to demonstrate the stability-indicating capability of your analytical methods.[8][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[19]

  • Acid Hydrolysis: Dissolve API in 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve API in 0.1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Dissolve API in a solution of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store solid API in an oven at 105°C for 10 days.[11]

  • Photolytic Degradation: Expose solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

For each condition, prepare a control sample (API in the same solvent, without the stressor) and a blank (solvent only). Analyze all samples using the validated stability-indicating HPLC method.

Section 4: Advanced Characterization

This section briefly touches upon advanced techniques for complex structural challenges.

Q9: How can 2D NMR techniques help in unambiguous structure elucidation?

While 1D NMR (¹H and ¹³C) provides essential information, spectra can be complex and overlapping. 2D NMR experiments resolve these issues by correlating signals, allowing for a definitive assignment of the structure.[18][20]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to piece together molecular fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.[17]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for connecting fragments across quaternary carbons or heteroatoms.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which helps determine the relative stereochemistry and conformation of the molecule.

By systematically analyzing these 2D spectra, a complete and unambiguous chemical structure of an unknown impurity can be assembled.[20]

Synthesis Impurity Formation Potential Impurity Formation During Synthesis SM Starting Material: 2-Chloro-3,5-dimethylpyridine Oxidation Oxidation (e.g., KMnO4 or O2/Catalyst) SM->Oxidation Imp1 Impurity: Unreacted Starting Material SM->Imp1 Incomplete Reaction API Target Product: This compound Oxidation->API Imp2 Impurity: Over-oxidation product (e.g., dicarboxylic acid) Oxidation->Imp2 Side Reaction Imp3 Impurity: 2-Hydroxy-5-methylisonicotinic acid (Hydrolysis) API->Imp3 Degradation/ Side Reaction

Caption: Potential impurity formation during synthesis.

References
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. R Discovery.
  • PrepChem.com. (n.d.). The preparation Of 2-chloro-5-methylnicotinic acid. PrepChem.com.
  • MedCrave online. (2016, December 14).
  • BioPharm International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Science.gov.
  • MDPI. (n.d.). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. MDPI.
  • Guidechem. (n.d.). What are the synthesis and applications of 2-Chloro-5-nitronicotinic acid?. Guidechem.
  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • YouTube. (2015, May 12). Structure Elucidation of Impurities by 2D NMR Part II. YouTube.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • SciSpace. (n.d.). Impurity Profiling and a Stability-Indicating UPLC Method Development and. SciSpace.
  • IJPRA. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. IJPRA.
  • PubMed. (2017, January 2). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed.
  • AChemBlock. (n.d.).
  • Labsolu.ca. (n.d.). This compound. Labsolu.ca.
  • Waters. (n.d.). Impurities Application Notebook.
  • BLD Pharm. (n.d.). 951030-56-1|this compound. BLD Pharm.
  • Chromatography Today. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Neonicotinoids Using 2-Chloro-5-methylpyridine. Benchchem.
  • NIH. (n.d.). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. NIH.
  • Pharmaceutical Technology. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Pharmaceutical Technology.
  • ECHEMI. (n.d.). 2-CHLORO-5-NITRONICOTINIC ACID METHYL ESTER. ECHEMI.
  • GSU. (2008, March 25).
  • Semantic Scholar. (2008, June 1). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Semantic Scholar.
  • ResearchGate. (2019, October 6). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • Google Patents. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Echemi. (2024, September 1). This compound factory direct white raw powder high quality. Echemi.
  • ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • ResearchGate. (n.d.). Overall impact of the regulatory requirements for genotoxic impurities on the drug development process.
  • NIH. (n.d.). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1. NIH.
  • University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. University of Notre Dame.
  • Science.gov. (n.d.). validated hplc methods: Topics by Science.gov. Science.gov.
  • PubMed Central. (n.d.).
  • PubMed. (1992, October). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. PubMed.
  • Science.gov. (n.d.). sensitive hplc-uv method: Topics by Science.gov. Science.gov.
  • PubMed. (2025, February 17). Development and validation of stability-indicating UHPLC-UV-MS tandem methods for lenalidomide assay, related substances, and genotoxic impurity monitoring. PubMed.
  • European Medicines Agency. (2000, July 20). Q3C (R8) Step 5 - impurities: guideline for residual solvents. European Medicines Agency.
  • Google Patents. (n.d.). Preparation method of 2-chloronicotinic acid.
  • ResearchGate. (2025, October 15). Gas Chromatography–Mass Spectrometry Based Approach for the Determination of Methionine-Related Sulfur-Containing Compounds in Human Saliva.
  • NIH. (2020, September 1). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. NIH.
  • SpringerLink. (n.d.). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. SpringerLink.

Sources

optimization of reaction time and temperature for 2-Chloro-5-methylisonicotinic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis and optimization of 2-Chloro-5-methylisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important chemical transformation. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are its critical parameters?

A1: The most prevalent and scalable synthesis of this compound typically involves the oxidation of 2-chloro-5-methylpyridine. The critical parameters that significantly influence the reaction's success are temperature, reaction time, the choice of oxidizing agent, and the catalyst system. Precise control over these variables is paramount to achieving high yield and purity.

Q2: Why is temperature control so crucial in this reaction?

A2: Temperature is a double-edged sword in the oxidation of 2-chloro-5-methylpyridine. While higher temperatures can increase the reaction rate, they can also promote the formation of undesirable byproducts, such as over-oxidized species or decarboxylated impurities. Conversely, a temperature that is too low may lead to an impractically long reaction time or incomplete conversion. Therefore, identifying the optimal temperature is a key aspect of process optimization.

Q3: How do I monitor the progress of the reaction effectively?

A3: Effective reaction monitoring is essential for determining the optimal reaction time and preventing the formation of degradation products. The most common techniques are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[1] TLC offers a quick, qualitative assessment of the consumption of starting material and the formation of the product.[1] For more precise, quantitative analysis of reaction kinetics and yield, HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice.[1]

Troubleshooting Guide: Reaction Time & Temperature

This section provides solutions to specific issues you may encounter during the optimization of your reaction.

Issue 1: Low or No Product Yield

Question: I am observing very low or no formation of this compound, even after a prolonged reaction time. What are the likely causes?

Answer: This is a common issue that can stem from several factors. A systematic troubleshooting approach is the most effective way to identify the root cause.[2]

  • Reagent Quality: The purity of your starting material, 2-chloro-5-methylpyridine, and the activity of your oxidizing agent are critical.[2] Degradation of reagents can lead to a failed reaction.

    • Solution: Always use reagents from a reliable source and ensure they have been stored correctly. If in doubt, re-purify the starting material and use a fresh batch of the oxidizing agent.

  • Incorrect Temperature: The reaction may have a specific activation energy that has not been reached.

    • Solution: Gradually increase the reaction temperature in 5-10°C increments, carefully monitoring the reaction progress by TLC or HPLC at each stage. Be cautious of overheating, which can lead to decomposition.

  • Catalyst Deactivation: If your reaction employs a catalyst, it may have been poisoned or deactivated.

    • Solution: Ensure your glassware is scrupulously clean and that the solvent is free of impurities that could act as catalyst poisons.[3] Consider using a fresh batch of the catalyst.

Issue 2: Formation of Multiple Byproducts

Question: My reaction is producing the desired product, but I am also seeing a significant number of byproduct spots on my TLC plate. How can I improve the selectivity?

Answer: The formation of multiple byproducts is often a sign that the reaction conditions are too harsh.

  • Excessive Temperature: High temperatures can provide enough energy to overcome the activation barriers for side reactions.

    • Solution: Lower the reaction temperature. While this may increase the required reaction time, it will likely improve the selectivity towards the desired product.

  • Prolonged Reaction Time: Leaving the reaction to stir for too long after the starting material has been consumed can lead to the degradation of the product.

    • Solution: Monitor the reaction closely. Once the starting material is consumed (as indicated by TLC or HPLC), proceed with the work-up immediately.

  • Oxidizing Agent Stoichiometry: Using a large excess of the oxidizing agent can lead to over-oxidation.

    • Solution: Carefully control the stoichiometry of the oxidizing agent. Consider adding it portion-wise to maintain a low concentration throughout the reaction.

Issue 3: Reaction Stalls Before Completion

Question: The reaction proceeds well initially but then seems to stop before all the starting material is consumed. What could be the cause?

Answer: A stalling reaction can be frustrating, but it often points to a specific issue with the reaction's components or conditions.

  • Reagent Degradation: One of the reagents may not be stable under the reaction conditions and could be degrading over time.

    • Solution: Investigate the stability of your reagents at the reaction temperature. It may be necessary to add a labile reagent in portions over the course of the reaction.

  • Product Inhibition: In some cases, the product itself can inhibit the catalyst or react with one of the reagents.

    • Solution: This is a more complex issue that may require a redesign of the reaction conditions. Consider using a different solvent or catalyst system.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol provides a general starting point for the synthesis. Optimization of time and temperature will be necessary.

  • To a solution of 2-chloro-5-methylpyridine (1.0 eq.) in an appropriate solvent (e.g., acetic acid), add the chosen oxidizing agent (e.g., potassium permanganate, 1.1-1.5 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir vigorously.

  • Monitor the reaction progress every hour using TLC (e.g., with a 4:1 mixture of Hexane/Ethyl Acetate).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Proceed with the appropriate work-up procedure to isolate the crude product. This may involve filtration to remove inorganic salts, followed by extraction.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Protocol 2: Optimization of Reaction Temperature
  • Set up a parallel array of small-scale reactions (e.g., in vials with stir bars).

  • To each vial, add the same amounts of starting material, solvent, and oxidizing agent.

  • Place each vial in a heating block set to a different temperature (e.g., 60°C, 70°C, 80°C, 90°C, 100°C).

  • Take a small aliquot from each reaction at regular time intervals (e.g., every 30 minutes).

  • Analyze the aliquots by HPLC to determine the conversion of starting material and the yield of the product at each temperature and time point.

  • Plot the data to identify the optimal temperature and reaction time that gives the highest yield with the fewest impurities.

Data Presentation

Table 1: Effect of Temperature on Reaction Time and Yield

Temperature (°C)Reaction Time (hours) for >95% ConversionYield (%)Purity (%)
60127598
7088297
8058895
9038590
1001.57885

Note: The data presented in this table is illustrative and will vary depending on the specific reaction conditions, scale, and reagents used.

Visualization of Troubleshooting Workflow

TroubleshootingWorkflow start Start: Low Yield or Purity Issue check_reagents Check Reagent Purity and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok fix_reagents Use Fresh/Purified Reagents & Verify Stoichiometry reagents_ok->fix_reagents No monitor_reaction Monitor Reaction by TLC/HPLC reagents_ok->monitor_reaction Yes fix_reagents->start incomplete_conversion Incomplete Conversion? monitor_reaction->incomplete_conversion increase_temp Increase Temperature Incrementally incomplete_conversion->increase_temp Yes byproducts Significant Byproducts? incomplete_conversion->byproducts No increase_temp->monitor_reaction decrease_temp_time Decrease Temperature or Reaction Time byproducts->decrease_temp_time Yes stalling Reaction Stalling? byproducts->stalling No decrease_temp_time->monitor_reaction check_stability Check Reagent Stability / Consider Product Inhibition stalling->check_stability Yes success Optimized Reaction stalling->success No check_stability->start

Caption: Troubleshooting workflow for reaction optimization.

References

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloro-5-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 2-Chloro-5-methylisonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. The unique structure of this substrate—featuring a moderately reactive C-Cl bond on an electron-deficient pyridine ring, combined with a coordinating carboxylic acid group—necessitates careful selection of catalytic systems to achieve optimal results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions when designing a cross-coupling strategy for this substrate.

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

There are two main challenges inherent to this substrate's structure:

  • C-Cl Bond Activation: The carbon-chlorine bond is significantly less reactive than its bromide or iodide counterparts. This makes the oxidative addition step, which is often rate-limiting in palladium-catalyzed cycles, energetically demanding.[1][2][3]

  • Pyridine and Carboxylate Interference: Both the pyridine nitrogen and the carboxylic acid group can coordinate with the palladium catalyst. The lone pair on the pyridine nitrogen can act as a ligand, potentially inhibiting the catalyst by forming stable, off-cycle complexes.[3][4] The carboxylate group's acidity and coordinating ability heavily influence the choice of base and can affect the solubility of the starting material and intermediates.

Q2: What is the most suitable type of cross-coupling reaction for this substrate?

The Suzuki-Miyaura coupling is the most widely applied and versatile method for this transformation due to its high functional group tolerance and the commercial availability of a vast array of boronic acids and their derivatives.[5][6] While other reactions like Buchwald-Hartwig amination or Sonogashira coupling are feasible, they often require more specialized catalyst systems to overcome the challenges mentioned above.

Q3: Which class of palladium catalysts and ligands should I start with?

For an unreactive aryl chloride like this, standard catalysts such as Pd(PPh₃)₄ are often ineffective.[1] Success hinges on using a catalyst system that can facilitate the difficult oxidative addition step. The most effective systems feature:

  • Electron-Rich and Bulky Ligands: These ligands stabilize the electron-deficient palladium center and promote the formation of the active, coordinatively unsaturated L₁Pd(0) species necessary for C-Cl bond cleavage.[5][7]

    • Buchwald-type biaryl phosphine ligands are the gold standard. Ligands like SPhos, XPhos, and RuPhos are excellent starting points.[2]

    • N-Heterocyclic Carbenes (NHCs) are also highly effective and offer a robust alternative to phosphine ligands.[8]

  • Modern Precatalysts: Using well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) ensures the efficient and reliable generation of the active Pd(0) catalyst in the reaction mixture, leading to more reproducible results than using sources like Pd₂(dba)₃ or Pd(OAc)₂ alone.[2][9]

Q4: How do I select the right base for a reaction involving a carboxylic acid?

Base selection is critical. The base must be strong enough to facilitate the transmetalation step of the Suzuki-Miyaura cycle (by forming an "ate" complex with the boronic acid) but should not cause unwanted side reactions.[8]

  • Inorganic bases are strongly recommended.

    • Potassium Carbonate (K₂CO₃) is a good first choice for general screening.[2]

    • Potassium Phosphate (K₃PO₄) is often more effective, especially if you encounter issues with protodeborylation of the boronic acid partner, as it can be used under nearly anhydrous conditions.[2]

    • Cesium Carbonate (Cs₂CO₃) is a stronger and more soluble base that can be effective when others fail, though it is more expensive.[10]

  • Organic bases (e.g., triethylamine) are generally not strong enough for Suzuki couplings, and stronger organic bases can introduce complications.

  • Hydroxide bases (e.g., NaOH, KOH) should be used with caution as the excess water and high basicity can promote side reactions like hydrodehalogenation.

Q5: Should I protect the carboxylic acid group, for example, as a methyl or ethyl ester?

This is a common strategic question. While coupling directly on the free acid is often possible and more step-economical, protection can be a powerful problem-solving tool.

  • Couple Directly (No Protection): Always attempt this first. The carboxylate salt formed in situ is often soluble enough to react.

  • Protect as an Ester: Consider this if you face:

    • Solubility Issues: The ester derivative may have better solubility in common organic solvents.

    • Low Yields/Complex Mixtures: Protection can prevent the carboxylate from interfering with the catalyst, sometimes leading to cleaner reactions and higher yields. The ester can be hydrolyzed post-coupling.

Catalyst Selection and Troubleshooting Guide

This guide is structured to help you diagnose and solve specific issues encountered during your experiments.

Problem 1: Low or No Conversion of Starting Material
  • Probable Cause A: Inefficient Oxidative Addition. This is the most likely culprit due to the unreactive C-Cl bond.

    • Solution:

      • Upgrade Your Ligand: If you are using a simple ligand like PPh₃, switch to a more electron-rich and sterically hindered Buchwald-type ligand (e.g., SPhos, XPhos).

      • Use a Modern Precatalyst: Employ a precatalyst like SPhos-Pd-G3 to ensure the formation of the active L₁Pd(0) species.[7]

      • Increase Temperature: These reactions often require elevated temperatures (e.g., 80-110 °C). Ensure your solvent choice (e.g., dioxane, toluene) is appropriate for the target temperature.[10]

  • Probable Cause B: Catalyst Inhibition. The pyridine nitrogen is deactivating the palladium catalyst.

    • Solution: The use of very bulky ligands, as mentioned above, is the primary solution. The steric bulk around the palladium center physically hinders the coordination of the pyridine nitrogen, allowing the catalytic cycle to proceed.

  • Probable Cause C: Poor Reagent Quality.

    • Solution: Ensure the boronic acid is pure. Many heteroaryl boronic acids, in particular, are prone to decomposition on storage.[10][11] Consider using a more stable boronic acid surrogate, such as a pinacol boronate ester (Bpin) or a potassium trifluoroborate salt (BF₃K).[9]

Problem 2: Significant Formation of Side Products
  • Side Product A: Dehalogenated Starting Material (Hydrodehalogenation). You observe 5-methylisonicotinic acid.

    • Probable Cause: The Ar-Pd(II)-Cl intermediate is being intercepted by a proton source before it can couple. This is often exacerbated by excess water or certain bases.

    • Solution:

      • Use an Anhydrous System: Switch to a base like K₃PO₄ with an anhydrous solvent (e.g., dry dioxane or toluene).[2]

      • Ensure Thorough Degassing: Oxygen can participate in side reactions that lead to catalyst decomposition and undesired pathways. Use a robust degassing method like freeze-pump-thaw cycles or sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes.

  • Side Product B: Protodeborylated Coupling Partner. Your boronic acid is being converted back to the corresponding arene.

    • Probable Cause: This is a common decomposition pathway for boronic acids, especially electron-deficient or heteroaromatic ones, in the presence of aqueous base and heat.[9][11]

    • Solution:

      • Switch to K₃PO₄: As mentioned, this base is highly effective at minimizing protodeborylation.[2]

      • Use a Milder Base: In some cases, a very mild base like potassium fluoride (KF) can be effective.[8]

      • Use a Boronate Ester: Pinacol esters are generally more stable towards protodeborylation than the corresponding boronic acids.

  • Side Product C: Homocoupling of the Boronic Acid. You observe a biaryl product derived from two molecules of your boronic acid coupling together.

    • Probable Cause: This is typically caused by the presence of oxygen or the inefficient reduction of a Pd(II) source to the active Pd(0) catalyst.[9]

    • Solution:

      • Rigorous Degassing: This is the most critical step to prevent homocoupling.

      • Use a Pd(0) Source or Precatalyst: Start with a reliable Pd(0) source like Pd₂(dba)₃ or, preferably, a well-defined precatalyst to avoid side reactions involving Pd(II) species.[2][9]

Data and Protocols

Recommended Catalyst Systems Summary

The following table provides starting points for catalyst screening. Conditions should be optimized for each specific coupling partner.

Catalyst System Palladium Source / Precatalyst Ligand Base Solvent Key Advantages & Comments
System 1 (First Choice) SPhos Pd G3 (2 mol%)(SPhos)K₃PO₄ (2.0 eq)1,4-DioxaneExcellent for challenging C-Cl activation; minimizes protodeborylation.[2]
System 2 (Alternative) Pd₂(dba)₃ (2 mol%)XPhos (4 mol%)K₂CO₃ (2.0 eq)Toluene/H₂O (10:1)A robust, widely used system. The aqueous component helps dissolve the base.
System 3 (NHC Catalyst) PEPPSI™-IPr (2 mol%)(IPr)Cs₂CO₃ (2.0 eq)2-MeTHFN-Heterocyclic Carbene catalyst, offers high stability and reactivity.
System 4 (Ester Protected) Pd(dppf)Cl₂ (3 mol%)(dppf)Na₂CO₃ (2.0 eq)DMF/H₂O (5:1)For use if the substrate is protected as an ester. dppf is a less active but still useful ligand.

Note: "eq" refers to equivalents relative to the limiting reagent (this compound).

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • SPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the SPhos Pd G3 precatalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Degassing: Seal the vessel and degas the reaction mixture thoroughly. The preferred method is three cycles of freeze-pump-thaw. Alternatively, sparge the mixture with argon for 20-30 minutes.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS analysis of small aliquots. A typical reaction time is 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Acidify the aqueous layer with 1M HCl to pH ~4-5 to protonate the product's carboxylic acid, then extract with the organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Visual Guides

Catalyst Selection Workflow

This diagram guides the user through the initial decision-making process for setting up a reaction.

CatalystSelection sub Substrate: This compound q1 Attempt direct coupling of free acid? sub->q1  Initial Strategy? sys1 System 1: Bulky Ligand (e.g., SPhos/XPhos) + Strong Base (K3PO4) + Anhydrous Solvent q1->sys1 Yes (Recommended) protect Protect as Ester (e.g., Methyl Ester) q1->protect No (Faced issues) outcome1 Reaction Success? sys1->outcome1 sys4 System 4: Standard Ligand (e.g., dppf) + Mild Base (Na2CO3) + Protic Solvent Mix protect->sys4  Use milder  conditions sys4->outcome1 success Proceed to Purification outcome1->success Yes failure Go to Troubleshooting Guide outcome1->failure No

Caption: Decision workflow for initial experiment design.

Troubleshooting Flowchart

This chart helps diagnose common reaction failures.

Troubleshooting start Problem: Low Conversion / Yield q1 Starting Material Remains Dehalogenation Product Protodeborylation Product start->q1  Main Observation? cause1 Probable Cause: Inefficient C-Cl Activation q1:f0->cause1 cause2 Probable Cause: Reaction with H+ Source q1:f1->cause2 cause3 Probable Cause: Boronic Acid Instability q1:f2->cause3 sol1 Use more active catalyst: - Bulky/e--rich ligand (SPhos) - Modern Precatalyst (G3/G4) - Increase Temperature cause1->sol1 Solution sol2 Use Anhydrous Conditions: - Anhydrous Solvent - Base: K3PO4 - Rigorous Degassing cause2->sol2 Solution sol3 Stabilize Boron Reagent: - Use Boronate Ester (Bpin) - Use K3PO4 or KF as base - Lower reaction time/temp cause3->sol3 Solution

Caption: A logical guide to troubleshooting poor reaction outcomes.

References

  • Suzuki Coupling - Organic Chemistry Portal. Provides a broad overview of Suzuki reaction mechanisms, including the role of bases and specialized catalyst systems for aryl chlorides.

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Details the catalytic cycle and the importance of electron-rich, bulky ligands for facilitating oxidative addition and reductive elimination steps.

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Offers practical advice on reagent stability (boronic acids vs. esters), side reactions like homocoupling and protodeborylation, and the role of degassing.

  • A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions - Benchchem. Discusses the general reactivity trend of aryl halides (I > Br > Cl) in palladium-catalyzed cross-coupling and the need for more forcing conditions for chlorides.

  • How to approach choosing reaction conditions for Suzuki? - Reddit r/Chempros. A discussion among chemists offering practical rules-of-thumb, including the preference for K₂CO₃ or K₃PO₄ as bases and the utility of Buchwald ligands (SPhos, XPhos) for difficult substrates.

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry - ACS Publications. Reviews various palladium catalyst systems and highlights the challenges of catalyst recovery and stability.

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts - PMC NIH. Explains the mechanism showing that monoligated L₁Pd(0) species are the most active catalysts and how bulky ligands promote their formation.

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. Describes the challenges specific to 2-substituted heteroaryl organoboranes, including slow transmetalation and rapid protodeboronation.

  • Failed suzuki coupling, any suggenstions? - Reddit r/Chempros. Provides community-sourced troubleshooting advice, such as using stronger bases like Cs₂CO₃ and considering the instability of certain heterocyclic boronic acids.

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| - ChemOrgChem. A video tutorial explaining the fundamentals of the Suzuki reaction, useful for understanding the basic principles.

  • Pd-Catalyzed Direct Cross-Coupling of Electron-Deficient Polyfluoroarenes with Heteroaromatic Tosylates - ACS Publications. Notes that many Pd-catalyzed reactions do not work well with 2-halopyridine analogues due to catalyst inhibition.

  • Sonogashira Coupling - Organic Chemistry Portal. An overview of a related cross-coupling reaction, useful for context on palladium catalysis.

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes - ACS Publications. Discusses the use of 2-chloropyridine derivatives in cross-coupling reactions.

  • A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines - Benchchem. Outlines the specific challenges of using chloropyridines, including lower C-Cl bond reactivity and potential catalyst inhibition by the pyridine nitrogen.

Sources

Technical Support Center: Scale-Up of 2-Chloro-5-methylisonicotinic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-5-methylisonicotinic acid (CAS: 951030-56-1). This guide is designed for researchers, process chemists, and drug development professionals to navigate the complexities of moving from laboratory-scale synthesis to pilot and industrial production. We will address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

Core Synthesis Strategy & Scale-Up Philosophy

This compound is a valuable building block in medicinal chemistry. While several synthetic routes exist on paper, scaling these processes introduces significant hurdles related to reaction control, impurity management, and process safety. The most common industrial approaches often involve the oxidation of a suitable precursor, such as 2-chloro-4,5-dimethylpyridine or the hydrolysis of a corresponding ester like methyl 2-chloro-5-methylisonicotinate.

Our philosophy is built on proactive process design. Rather than simply reacting to problems, a robust scale-up strategy anticipates challenges in heat management, mass transfer, and purification. This guide is structured to help you build this foresight into your development workflow.

General Production Workflow

The following diagram outlines a typical workflow for the production of this compound, highlighting critical control points.

G cluster_0 Upstream Processing cluster_1 Downstream & Isolation A Raw Material Qualification (e.g., 2-Chloro-5-methylpyridine) B Oxidation Reaction (e.g., using KMnO₄ or Catalytic Air Oxidation) A->B Charge Reactor C Reaction Quenching & Catalyst Removal B->C Monitor via HPLC D Work-up & pH Adjustment (Precipitation of Crude Acid) C->D Filtration E Purification (Recrystallization/Solvent Wash) D->E Slurry/Dissolution F Drying & Milling E->F Filtration G Final QC Analysis F->G Release Testing

Caption: High-level workflow for this compound production.

Frequently Asked Questions (FAQs)

Q1: What are the most viable starting materials for the large-scale synthesis of this compound?

Answer: The choice of starting material is a balance between cost, availability, and process complexity. For analogous compounds like 2-chloronicotinic acid, a common precursor is 2-chloro-3-methylpyridine.[1] By extension, a logical and industrially relevant precursor for your target molecule would be 2-chloro-4,5-dimethylpyridine or 2-chloro-5-methylpyridine which would require subsequent functionalization at the 4-position. The former allows for selective oxidation of the 4-methyl group, while the latter presents a more complex synthetic challenge. An alternative route involves the hydrolysis of methyl 2-chloro-5-methylisonicotinate , which is often prepared from simpler precursors.[2]

Q2: What are the primary safety concerns when scaling up the oxidation step?

Answer: Oxidation reactions, particularly those using strong oxidants like permanganate or catalyzed air/oxygen oxidations, are often highly exothermic. The primary challenge during scale-up is managing this heat release.[3] In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to thermal runaways, excessive pressure buildup from off-gassing (e.g., CO₂), and the formation of degradation impurities.[3] A thorough Process Safety Management (PSM) review, including reaction calorimetry studies (DSC, TSu, and ARC), is essential before attempting this at scale.

Q3: How does the choice of solvent impact the reaction and purification?

Answer: The solvent system is critical. For the oxidation of a methylpyridine precursor, solvents like acetic acid, acetonitrile, or even water can be used, depending on the oxidant.[1]

  • During Reaction: The solvent must keep the starting material and key intermediates in solution to ensure good mass transfer. In catalytic systems, it must not interfere with the catalyst's active sites.

  • During Work-up: The ideal solvent facilitates easy product isolation. For instance, after forming the carboxylic acid, adjusting the pH of an aqueous solution will precipitate the product. The solvent choice also impacts the solubility of impurities; a well-chosen system will keep impurities dissolved while the desired product crashes out. Some processes prefer acetonitrile because it can be recovered through simple distillation, avoiding corrosive solvents like acetic acid.[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during scale-up.

Problem 1: Low Yield or Stalled Reaction
  • Probable Cause A: Poor Mass Transfer/Mixing

    • Explanation: What works with a small magnetic stir bar in a round-bottom flask often fails in a large, baffled reactor with a mechanical stirrer. "Dead zones" can form where reactants are not adequately mixed, leading to localized concentration gradients and stalled reactions.[3]

    • Solution:

      • Stirrer Design: Ensure the impeller type (e.g., anchor, pitched-blade turbine) is appropriate for the viscosity and geometry of your reactor.

      • Agitation Speed: Conduct studies to determine the minimum agitation speed required for full suspension of solids and efficient mixing.

      • Baffles: Use reactor baffles to prevent vortex formation and improve top-to-bottom mixing.

  • Probable Cause B: Catalyst Deactivation/Poisoning

    • Explanation: If using a metal catalyst (e.g., for air oxidation), the active sites can be poisoned by impurities in the starting material or solvent, or they can deactivate through sintering (agglomeration at high temperatures) or coking (formation of carbonaceous deposits).[4][5]

    • Solution:

      • Raw Material Purity: Implement strict quality control on incoming raw materials to exclude known catalyst poisons (e.g., sulfur or nitrogen compounds).

      • Temperature Control: Maintain the reaction temperature within the catalyst's optimal operating window to prevent sintering.

      • Catalyst Loading: A stalled reaction might be restarted by a fresh catalyst charge, but this is not ideal. Investigate the root cause. It might be necessary to filter the reaction mixture and use a fresh catalyst bed.

Troubleshooting Logic: Low Yield Diagnosis

G A Low Yield Detected (via in-process control) B Analyze Reaction Sample (HPLC, TLC) A->B C High % of Starting Material Remains? B->C D Significant Side Product Formation? B->D C->D No E Cause: Incomplete Reaction C->E Yes F Cause: Competing Pathways D->F Yes G Check Temp & Mixing Increase Reaction Time E->G H Check Catalyst Activity (if applicable) E->H I Lower Temperature Check Reagent Purity/Stoichiometry F->I

Caption: Decision tree for diagnosing the root cause of low reaction yield.

Problem 2: High Impurity Levels in Crude Product
  • Probable Cause A: Over-oxidation or Side Reactions

    • Explanation: Poor temperature control can lead to over-oxidation or other side reactions. For instance, if oxidizing a dimethylpyridine precursor, the 5-methyl group could also be oxidized, leading to dicarboxylic acid impurities.

    • Solution:

      • Precise Temperature Control: Utilize a reactor with a well-designed jacket and an efficient heat transfer fluid. Ensure the temperature probe is placed correctly to measure the bulk internal temperature, not the wall temperature.[3]

      • Controlled Reagent Addition: Add the oxidizing agent slowly and sub-surface to prevent localized "hot spots" where the temperature spikes, causing degradation.

  • Probable Cause B: Impurities from Starting Materials

    • Explanation: The principle of "garbage in, garbage out" is critical in process chemistry. Isomeric impurities in your starting material (e.g., 2-chloro-6-methylpyridine) may react similarly, leading to hard-to-remove isomeric impurities in the final product.

    • Solution:

      • Develop Stringent Specifications: Define acceptable purity levels and impurity profiles for all raw materials.

      • Analytical Method Validation: Use a validated, stability-indicating HPLC method that can resolve your target molecule from all expected impurities.

Table 1: Common Impurities and Mitigation Strategies
Impurity NamePotential SourceAnalytical MethodMitigation Strategy
Unreacted Starting MaterialIncomplete reaction; poor mixing.HPLC, GCOptimize reaction time, temperature, and agitation.[3]
Isomeric ByproductsIsomeric impurities in starting materials.HPLC, LC-MSSource higher purity raw materials; develop selective crystallization.
Over-oxidation ProductsPoor temperature control; excess oxidant.HPLC, LC-MSImprove heat transfer; use controlled addition of reagents.[3]
Benzoic Acid DerivativesRing-opening from harsh conditions.HPLC, LC-MSUse milder reaction conditions; ensure inert atmosphere if needed.

Key Experimental Protocols

Protocol 1: Hydrolysis of Methyl 2-Chloro-5-methylisonicotinate

This protocol is adapted from a similar procedure for a related compound and illustrates a typical final step in the synthesis.[2]

Objective: To hydrolyze the methyl ester to the final carboxylic acid product.

Materials:

  • Methyl 2-chloro-5-methylisonicotinate (1.0 eq)

  • Methanol (5-10 volumes)

  • Sodium Hydroxide (1.1 - 1.5 eq), as a 20% aqueous solution

  • Concentrated Hydrochloric Acid (~37%)

  • Purified Water

Procedure:

  • Reactor Setup: Charge a clean, dry reactor with Methyl 2-chloro-5-methylisonicotinate and methanol. Begin agitation.

  • Cooling: Cool the stirred solution to 0-5°C using a chiller.

  • Caustic Addition: Slowly add the aqueous sodium hydroxide solution via a dosing pump, ensuring the internal temperature does not exceed 25-30°C.[2] Causality: This exothermic saponification must be controlled to prevent ester degradation and potential side reactions.

  • Reaction Monitoring: Stir the mixture at room temperature for 1.5-3 hours. Monitor the reaction for completion by HPLC (disappearance of starting material).

  • Solvent Removal: Once complete, concentrate the reaction mixture under vacuum to remove the methanol.

  • Work-up: Dilute the remaining residue with water.

  • Precipitation: Cool the aqueous solution to 10-15°C. Slowly and carefully add concentrated hydrochloric acid to adjust the pH to 2-3. Self-Validation: The product should precipitate as a solid. The pH endpoint is critical for maximizing yield while minimizing the dissolution of the acid product.

  • Isolation: Collect the solid product by filtration.

  • Washing: Wash the filter cake with cold purified water to remove residual salts and acid.

  • Drying: Dry the product under vacuum at 50-60°C until a constant weight is achieved.

References

  • Jiangsu Zhongbang Pharma. (2015). Method for preparing 2-chloronicotinic acid. CN104592019A.
  • CN111153853B. (2022). Preparation method of 2-chloronicotinic acid. Google Patents.
  • PrepChem. (n.d.). The preparation Of 2-chloro-5-methylnicotinic acid. Retrieved from [Link]

  • HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]

  • Bayer Aktiengesellschaft. (2009). United States Patent. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Eureka. Retrieved from [Link]

  • Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Retrieved from [Link]

  • Dow Chemical Company. (1986). Preparation of 2-chloro-5-methylpyridine. Google Patents.
  • Richardson, J. T. (2006). Metal Catalyst Design and Preparation in Control of Deactivation. ResearchGate. Retrieved from [Link]

  • Forzatti, P. (1999). Catalyst deactivation. Catalysis Today, 52(2-3), 165-181. Retrieved from [Link]

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analytical techniques for monitoring 2-Chloro-5-methylisonicotinic acid reaction progress

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the analytical techniques for monitoring the reaction progress of 2-Chloro-5-methylisonicotinic acid (CMIA). This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format. Our goal is to empower you with the expertise to overcome common analytical challenges and ensure the integrity of your synthesis.

Introduction to Analytical Monitoring of this compound Synthesis

The synthesis of this compound, a key intermediate in pharmaceutical development, requires precise monitoring to optimize yield, minimize impurities, and ensure batch-to-batch consistency. The choice of analytical technique is paramount and depends on the specific reaction conditions, the chemical properties of the reactants and products, and the desired level of quantitative detail. This guide will focus on the most common and effective techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will also touch upon in-situ monitoring techniques for real-time analysis.

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC is a cornerstone technique for monitoring the conversion of starting materials to this compound due to its versatility and sensitivity. As an aromatic carboxylic acid, CMIA is well-suited for reverse-phase HPLC.

Frequently Asked Questions (FAQs) for HPLC Analysis

Q1: I'm observing significant peak tailing for my this compound peak. What is the likely cause and how can I resolve it?

A1: Peak tailing for acidic compounds like CMIA is a common issue, often stemming from secondary interactions with the stationary phase or issues with the mobile phase.

  • Causality: Residual silanol groups on the silica-based C18 column are acidic and can interact with the carboxylic acid group of your analyte, leading to tailing. Additionally, if the mobile phase pH is not sufficiently low, the carboxylic acid will be partially ionized, increasing its interaction with the stationary phase.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: The most critical factor is to suppress the ionization of the carboxylic acid group. Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound. Using a buffer, such as a phosphate buffer, will ensure a stable pH.

    • Use of an "Acid-Deactivated" Column: Employ a column specifically designed for the analysis of acidic compounds, which has a lower concentration of accessible silanol groups.

    • Ion-Pairing Chromatography: If pH adjustment is not sufficient, consider using an ion-pairing reagent. A positively charged reagent, like tetrabutylammonium, can be added to the mobile phase to form a neutral ion-pair with the negatively charged analyte, improving peak shape and retention.[1][2]

    • Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent to prevent peak distortion.[3]

Q2: My retention times for the starting material and product are drifting between injections. What should I investigate?

A2: Retention time drift is typically caused by a lack of system equilibration, changes in mobile phase composition, or temperature fluctuations.

  • Causality: The column needs to be fully equilibrated with the mobile phase to ensure a stable chemical environment. Any changes in the solvent ratio or temperature will affect the partitioning of the analyte between the stationary and mobile phases.

  • Troubleshooting Steps:

    • Column Equilibration: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before starting the analysis.[4]

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation in the pump. If using a gradient, ensure the pump's proportioning valves are functioning correctly.

    • Temperature Control: Use a column oven to maintain a constant temperature, as even small fluctuations in ambient temperature can affect retention times.[4][5]

Q3: I am not getting good separation between my starting material (e.g., a precursor to CMIA) and the final product. What parameters can I adjust?

A3: Poor resolution can be addressed by modifying the mobile phase composition, gradient slope, or stationary phase.

  • Causality: The separation is based on the differential partitioning of the analytes. Changing the mobile phase's organic solvent content will alter the elution strength and improve separation.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: If using an isocratic method, systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol). For complex mixtures, a gradient elution will likely be necessary.

    • Adjust Gradient Slope: In a gradient method, a shallower gradient will increase the separation between closely eluting peaks.

    • Change Stationary Phase: If resolution is still an issue, consider a column with a different stationary phase (e.g., a phenyl-hexyl column) that can offer different selectivity for aromatic compounds.

Visualizing the HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Poor Chromatogram peak_tailing Peak Tailing? start->peak_tailing rt_drift Retention Time Drift? start->rt_drift poor_resolution Poor Resolution? start->poor_resolution peak_tailing->rt_drift No ph_adjust Adjust Mobile Phase pH (2 units below pKa) peak_tailing->ph_adjust Yes rt_drift->poor_resolution No equilibration Ensure Column Equilibration (10-20 CV) rt_drift->equilibration Yes optimize_mp Optimize Mobile Phase (Isocratic % or Gradient) poor_resolution->optimize_mp Yes acid_deactivated_column Use Acid-Deactivated Column ph_adjust->acid_deactivated_column ion_pair Consider Ion-Pairing Reagent acid_deactivated_column->ion_pair end Improved Chromatogram ion_pair->end mobile_phase_prep Prepare Fresh, Degassed Mobile Phase equilibration->mobile_phase_prep temp_control Use Column Oven mobile_phase_prep->temp_control temp_control->end gradient_slope Adjust Gradient Slope optimize_mp->gradient_slope change_column Try Different Stationary Phase gradient_slope->change_column change_column->end

Caption: A logical workflow for troubleshooting common HPLC issues.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting Guide

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. For a carboxylic acid like this compound, derivatization is often necessary to increase its volatility and thermal stability.

Frequently Asked Questions (FAQs) for GC-MS Analysis

Q1: My this compound is not eluting from the GC column, or the peak is very broad and tailing. Why is this happening?

A1: Carboxylic acids are polar and have low volatility, making them unsuitable for direct GC-MS analysis. Derivatization is essential.

  • Causality: The polar carboxylic acid group interacts strongly with the stationary phase, leading to poor chromatography. High temperatures required for elution can also cause degradation of the analyte.

  • Troubleshooting Steps:

    • Derivatization: Convert the carboxylic acid to a more volatile ester (e.g., methyl or ethyl ester) or a silyl ester. Silylation reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) are common for this purpose.[6][7][8][9]

    • Alkylation: Esterification can be achieved using reagents like diazomethane (use with extreme caution) or by heating with an alcohol in the presence of an acid catalyst.

    • Confirm Derivatization: After derivatization, confirm the reaction's completion by analyzing a small aliquot before injecting the full sample.

Q2: I am seeing multiple peaks for my derivatized product. What could be the cause?

A2: Multiple peaks can arise from incomplete derivatization, degradation of the derivative, or issues with the injection port.

  • Causality: If the derivatization reaction is not complete, you will see a peak for the unreacted acid (if it elutes) and the derivatized product. The derivative itself might be thermally unstable and break down in the hot injector.

  • Troubleshooting Steps:

    • Optimize Derivatization: Ensure you are using the correct stoichiometry of the derivatizing agent and allow sufficient reaction time.

    • Lower Injector Temperature: If thermal degradation is suspected, lower the injector temperature.

    • Use a More Stable Derivative: Consider using a more robust derivatizing agent that forms a more thermally stable product.

Q3: How can I monitor for residual solvents from the synthesis in my sample?

A3: Headspace GC-MS is the ideal technique for analyzing volatile residual solvents.

  • Causality: Residual solvents are volatile organic compounds that can be partitioned into the gas phase above the sample.

  • Methodology:

    • Sample Preparation: Dissolve a known amount of your sample in a high-boiling point solvent (e.g., DMSO or DMF) in a headspace vial.[10][11]

    • Incubation: The vial is heated to a specific temperature for a set time to allow the volatile solvents to equilibrate between the sample and the headspace.

    • Injection and Analysis: A portion of the headspace gas is then injected into the GC-MS for separation and identification.[12][13][14]

Visualizing the GC-MS Derivatization Workflow

GCMS_Derivatization start CMIA Sample (Non-volatile) derivatization Derivatization (Silylation or Alkylation) start->derivatization derivatized_sample Volatile CMIA Derivative derivatization->derivatized_sample gc_ms GC-MS Analysis derivatized_sample->gc_ms data Chromatogram & Mass Spectrum gc_ms->data

Caption: A simplified workflow for preparing CMIA for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring

NMR spectroscopy provides detailed structural information and can be used for both qualitative and quantitative analysis of reaction mixtures.

Frequently Asked Questions (FAQs) for NMR Analysis

Q1: How can I use ¹H NMR to monitor the progress of my reaction?

A1: By comparing the integration of characteristic peaks of the starting material and the product over time.

  • Methodology:

    • Identify Unique Signals: Identify proton signals in the ¹H NMR spectrum that are unique to the starting material and the product. For this compound, the aromatic protons and the methyl protons will have distinct chemical shifts.

    • Time-Course Analysis: At various time points, take an aliquot of the reaction mixture, quench the reaction, and prepare an NMR sample in a deuterated solvent.

    • Calculate Conversion: The ratio of the integral of a product peak to the sum of the integrals of the corresponding starting material and product peaks can be used to determine the percentage conversion.

Q2: The peaks in my ¹H NMR spectrum of the reaction mixture are broad. What can I do to improve the resolution?

A2: Peak broadening in NMR spectra can be caused by several factors, including the presence of paramagnetic species, sample viscosity, or poor shimming.

  • Troubleshooting Steps:

    • Remove Paramagnetic Impurities: If your reaction uses a metal catalyst, it may be necessary to filter the sample through a short plug of silica gel or celite to remove paramagnetic species.

    • Dilute the Sample: If the sample is viscous, diluting it with more deuterated solvent can improve the resolution.

    • Optimize Shimming: Carefully shim the NMR spectrometer before acquiring the spectrum to correct for magnetic field inhomogeneities.

Q3: Can I use ¹³C NMR for reaction monitoring?

A3: While ¹³C NMR provides valuable structural information, it is generally less practical for routine reaction monitoring than ¹H NMR.

  • Causality: The low natural abundance of the ¹³C isotope and its longer relaxation times mean that acquiring a ¹³C NMR spectrum with a good signal-to-noise ratio takes significantly longer than for a ¹H NMR spectrum. However, for complex molecules where the ¹H NMR spectrum is crowded, monitoring the appearance or disappearance of unique quaternary carbon signals in the ¹³C NMR spectrum can be very informative.[15][16][17][18][19]

In-Situ Reaction Monitoring: Process Analytical Technology (PAT)

For a more advanced understanding and control of your synthesis, in-situ monitoring techniques can provide real-time data without the need for sampling.[20][21][22][23][24]

  • Raman Spectroscopy: This technique is particularly useful for monitoring changes in the solid phase, such as crystallization, as well as transformations in the solution phase.[25][26][27][28][29] Water is a weak Raman scatterer, making it an excellent choice for aqueous reactions.

  • Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: An ATR probe can be inserted directly into the reaction vessel to monitor the concentration of reactants, intermediates, and products in real-time by observing their characteristic vibrational bands.

Data Summary Table

Analytical TechniqueInformation ProvidedSample PreparationCommon Issues
HPLC Quantitative analysis of reactants, products, and impurities.Dilution in mobile phase, filtration.Peak tailing, retention time drift, poor resolution.
GC-MS Identification and quantification of volatile and derivatized compounds.Derivatization (silylation or esterification) is typically required for CMIA.Poor peak shape without derivatization, thermal degradation.
NMR Structural confirmation and quantitative analysis of reaction conversion.Dissolution in a deuterated solvent.Peak broadening, overlapping signals.
In-Situ (Raman/FTIR) Real-time monitoring of reaction kinetics and intermediates.Direct immersion of a probe into the reaction.Sensitivity to solids (FTIR), fluorescence interference (Raman).

Conclusion

The successful synthesis of this compound relies on the careful selection and application of appropriate analytical techniques. By understanding the principles behind each method and anticipating common challenges, researchers can efficiently monitor reaction progress, optimize conditions, and ensure the quality of the final product. This guide provides a foundation for troubleshooting common issues, but it is important to remember that each synthesis is unique and may require method-specific optimization.

References

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  • PAT Sensors for Real-Time Reaction Monitoring in Pharma. (n.d.). IntuitionLabs. [Link]

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  • In-situ crystallization monitoring with Crystalline RR and Raman spectroscopy. (2019, July 11). Technobis Crystallization Systems. [Link]

  • Raman spectroscopy and crystallization. (n.d.). Endress+Hauser. [Link]

  • In Situ Raman Spectroscopy as a Valuable Tool for Monitoring Crystallization Kinetics in Molecular Glasses. (2024, October 9). PubMed. [Link]

  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate. [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. [Link]

  • A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. (n.d.). LCGC International. [Link]

  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. (2023, May 16). PubMed. [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (1997). Journal of Chemical Information and Modeling, 37(4), 751-757. [Link]

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  • Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. (n.d.). Agilent. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Chloro-5-methylisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and agrochemical development, the pyridine scaffold remains a cornerstone for the design of novel bioactive molecules. Among these, derivatives of 2-Chloro-5-methylisonicotinic acid represent a versatile and promising class of compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of these derivatives, delving into their anticancer, antimicrobial, and neurological activities, supported by experimental data and detailed protocols.

Introduction: The this compound Scaffold

The this compound core offers a unique combination of electronic and steric properties that make it an attractive starting point for medicinal and agricultural chemists. The chlorine atom at the 2-position and the methyl group at the 5-position can be strategically modified to modulate lipophilicity, metabolic stability, and target binding affinity. This guide will explore how different derivatizations of this scaffold, such as amides and esters, lead to distinct and potent biological effects.

Anticancer Activity: A Promising Frontier

Derivatives of chloro-substituted nicotinic acids have demonstrated significant potential as anticancer agents. The primary mechanism often involves the inhibition of critical signaling pathways or the induction of apoptosis in cancer cells.

Comparative Efficacy of Amide Derivatives

Amide derivatives have been a major focus of research, with studies revealing potent cytotoxic effects against various cancer cell lines. For instance, novel flavonoid-based amide derivatives have been synthesized and evaluated for their ability to regulate the PI3K/AKT signaling pathway, which is often hyperactivated in cancers like triple-negative breast cancer (TNBC).

One standout compound, 7t , which incorporates a 6-chloro-3-pyridyl amide fragment, exhibited superior antiproliferative activity against the MDA-MB-231 TNBC cell line with an IC50 value of 1.76 ± 0.91 μM.[1] This is nearly four times more potent than the standard chemotherapeutic agent 5-fluorouracil (5-Fu), which had an IC50 of 7.75 ± 0.82 μM in the same study.[1] Further mechanistic studies revealed that compound 7t induces cell cycle arrest at the G0/G1 phase and promotes apoptosis by down-regulating p-PI3K, p-AKT, and Bcl-2, while up-regulating PTEN, Bax, and caspase-3.[1]

Another study highlighted a series of newly synthesized amides based on a trimethoxyphenyl (TMP) moiety.[2] Within this series, compound 6a was the most effective against HepG2 (liver cancer) cells, with an IC50 value of 0.65 μM.[2] This compound also demonstrated a favorable selectivity ratio of 14.8 towards normal liver cells, suggesting a potential for reduced side effects.[2]

Table 1: Comparative Anticancer Activity (IC50, μM) of Selected Amide Derivatives

CompoundTarget Cell LineIC50 (μM)Reference CompoundIC50 (μM)Reference
7t MDA-MB-231 (TNBC)1.76 ± 0.915-Fluorouracil7.75 ± 0.82[1]
7x HepG2 (Liver)1.86 ± 0.355-Fluorouracil2.88 ± 0.88[1]
6a HepG2 (Liver)0.65--[2]
4b HepG2 (Liver)8.36--[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram 1: MTT Assay Workflow

MTT_Workflow A Seed Cells in 96-well Plate B Add Test Compounds & Controls A->B 24h C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Read Absorbance at 570 nm F->G H Calculate IC50 Values G->H MIC_Workflow cluster_plate 96-Well Plate A Serial Dilution of Compound in Broth B Add Standardized Bacterial Inoculum A->B C Incubate at 37°C for 18-24h B->C D Observe for Growth Inhibition C->D E Determine Lowest Concentration with No Growth (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Neurological Activity: Targeting Nicotinic Acetylcholine Receptors

The structural similarity of isonicotinic acid derivatives to nicotine makes them interesting candidates for targeting nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of neurological processes and diseases.

High-Affinity Ligands for PET Imaging

A series of 2-chloro-5-methoxy-pyridine analogues were synthesized and evaluated as potential positron emission tomography (PET) imaging agents for nAChRs. [3]These compounds were designed to have increased lipophilicity for better penetration of the blood-brain barrier. [3] The N-methyl derivatives 3b and 6b demonstrated very high affinities for nAChRs, with Ki values of 28 pM and 23 pM, respectively. [3]These low picomolar binding affinities indicate a strong interaction with the target receptor, making them excellent candidates for development as radiotracers for in vivo imaging of nAChRs. [3] Table 3: In Vitro Binding Affinities (Ki) for nAChRs

CompoundKi (pM)Reference
3b 28[3]
6b 23[3]
Experimental Protocol: Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.

Step-by-Step Protocol:

  • Receptor Preparation: Prepare a membrane fraction from cells or tissues expressing the target receptor (e.g., nAChRs).

  • Assay Setup: In a reaction tube, combine the membrane preparation, a known concentration of a radiolabeled ligand (e.g., [3H]-epibatidine), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand using rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, which can then be used to calculate the inhibition constant (Ki).

Diagram 3: Radioligand Binding Assay Principle

Binding_Assay cluster_binding Competitive Binding Receptor Receptor RadioLigand Radiolabeled Ligand RadioLigand->Receptor Binds TestCompound Test Compound TestCompound->Receptor Competes

Caption: Principle of a competitive radioligand binding assay.

Conclusion and Future Directions

The this compound scaffold and its related structures have proven to be a fertile ground for the discovery of new bioactive compounds. The derivatives discussed in this guide demonstrate potent and, in some cases, highly selective activity across anticancer, antimicrobial, and neurological applications. The comparative data presented herein underscore the importance of systematic structure-activity relationship studies. Future work should focus on optimizing the pharmacokinetic and toxicological profiles of these promising leads to translate their in vitro potency into in vivo efficacy and, ultimately, into novel therapeutic and agricultural products.

References

  • Brown, L. L., Kulkarni, S., Pavlova, O. A., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)- 3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of medicinal chemistry, 45(13), 2841–2849.
  • Jasim, L. S., et al. (n.d.). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes.
  • Li, Y., et al. (2022). Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment.
  • El-Naggar, M., et al. (2020). Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells.
  • Krasowska, A., et al. (2021).
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comparing reactivity of 2-Chloro-5-methylisonicotinic acid with other chloropyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, substituted pyridines are indispensable building blocks. Their utility stems from their presence in a myriad of bioactive molecules and functional materials. The strategic functionalization of the pyridine scaffold is paramount for fine-tuning molecular properties, and understanding the reactivity of halogenated pyridines is key to this endeavor. This guide provides an in-depth comparison of the reactivity of 2-chloro-5-methylisonicotinic acid with other common chloropyridines, grounded in the principles of physical organic chemistry. While direct kinetic data for this specific molecule is not extensively published, we can construct a robust predictive model of its reactivity based on the electronic and steric effects of its substituents.

Understanding the Reactivity of Chloropyridines: A Theoretical Framework

The reactivity of chloropyridines is primarily dictated by the electronic interplay between the chlorine atom, the pyridine nitrogen, and any other substituents on the ring. The pyridine nitrogen is inherently electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions.[1][2]

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step process involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is the primary determinant of the reaction rate. Electron-withdrawing groups (EWGs) ortho or para to the leaving group can delocalize the negative charge, thus stabilizing the Meisenheimer complex and accelerating the reaction.[4]

Palladium-Catalyzed Cross-Coupling Reactions

In reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond.[5] The strength of the C-Cl bond and the electron density at the carbon atom are key factors. Generally, a more electron-deficient carbon center will facilitate oxidative addition.

The Unique Profile of this compound

This compound possesses a unique combination of substituents that influence its reactivity:

  • 2-Chloro Position: The chlorine atom is at a position activated by the pyridine nitrogen for SNAr.[1]

  • 4-Carboxylic Acid Group: The carboxylic acid group is a strong electron-withdrawing group, which is expected to significantly enhance the reactivity of the C-Cl bond towards nucleophilic attack by stabilizing the Meisenheimer intermediate.[6]

  • 5-Methyl Group: The methyl group is a weak electron-donating group. Its effect on the reactivity at the 2-position is expected to be minimal compared to the strong activating effect of the carboxylic acid group.

Comparative Reactivity Analysis

Based on these principles, we can predict the reactivity of this compound relative to other chloropyridines.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing carboxylic acid group at the 4-position is predicted to make this compound significantly more reactive towards SNAr than unsubstituted 2-chloropyridine. The methyl group at the 5-position is not expected to significantly counteract this activation.

CompoundKey SubstituentsPredicted Relative SNAr ReactivityRationale
This compound 4-COOH (EWG), 5-CH3 (EDG)Highest The strongly activating para-carboxylic acid group will significantly stabilize the Meisenheimer intermediate.[6]
2-Chloro-5-nitropyridine 5-NO2 (EWG)HighThe nitro group is a very strong EWG, leading to high reactivity.[7]
2,4-Dichloropyridine 4-Cl (EWG)HighThe chlorine at the 4-position is electron-withdrawing, activating the 2-position for substitution.[8]
2-Chloropyridine NoneModerateThe baseline reactivity for an activated chloropyridine.[1]
2-Chloro-5-methylpyridine 5-CH3 (EDG)Lowest The electron-donating methyl group will slightly deactivate the ring towards nucleophilic attack compared to 2-chloropyridine.[9]
Suzuki-Miyaura Coupling

For Suzuki-Miyaura coupling, the electron-withdrawing carboxylic acid group in this compound is expected to increase the electrophilicity of the carbon at the 2-position, thereby facilitating the oxidative addition step and enhancing the reaction rate compared to 2-chloropyridine.

CompoundKey SubstituentsPredicted Relative Suzuki Coupling ReactivityRationale
This compound 4-COOH (EWG), 5-CH3 (EDG)High The electron-withdrawing carboxylic acid group should facilitate oxidative addition of the palladium catalyst.
2-Chloro-5-nitropyridine 5-NO2 (EWG)Very HighThe strong electron-withdrawing nature of the nitro group is expected to make this substrate highly reactive.
2,4-Dichloropyridine 4-Cl (EWG)HighThe second chlorine atom acts as an EWG, increasing reactivity at the 2-position.
2-Chloropyridine NoneModerateThe baseline reactivity for Suzuki coupling of a chloropyridine.[5]
2-Chloro-5-methylpyridine 5-CH3 (EDG)Low The electron-donating methyl group may slightly hinder the oxidative addition step.
Buchwald-Hartwig Amination

Similar to the Suzuki coupling, the Buchwald-Hartwig amination is expected to be more facile with this compound compared to 2-chloropyridine due to the activating effect of the carboxylic acid group.

CompoundKey SubstituentsPredicted Relative Buchwald-Hartwig ReactivityRationale
This compound 4-COOH (EWG), 5-CH3 (EDG)High The electron-withdrawing nature of the carboxylic acid group should promote the oxidative addition of the palladium catalyst.
2-Chloro-5-nitropyridine 5-NO2 (EWG)Very HighThe strongly deactivating nitro group will make the C-Cl bond highly susceptible to oxidative addition.
2,4-Dichloropyridine 4-Cl (EWG)HighThe additional electron-withdrawing chlorine enhances reactivity at the 2-position.[8]
2-Chloropyridine NoneModerateThe standard for Buchwald-Hartwig amination of a chloropyridine.
2-Chloro-5-methylpyridine 5-CH3 (EDG)Low The electron-donating methyl group is expected to decrease the rate of oxidative addition.

Experimental Protocols for Comparative Reactivity Studies

To empirically validate the predicted reactivity trends, the following standardized experimental protocols can be employed.

Comparative Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a competitive experiment to determine the relative reactivity of different chloropyridines towards a common nucleophile.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Analysis A Equimolar mixture of This compound and a comparator chloropyridine (e.g., 2-chloropyridine) in a suitable solvent (e.g., DMSO). B Add a sub-stoichiometric amount of a nucleophile (e.g., morpholine) and a non-nucleophilic base (e.g., K2CO3). A->B C Stir the reaction mixture at a controlled temperature (e.g., 80 °C). D Monitor the reaction progress by LC-MS or GC-MS at regular intervals. C->D E Determine the ratio of the two substitution products to establish the relative reactivity. D->E Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Analysis A In separate, identical reaction vessels, combine each chloropyridine (0.2 mmol) with a boronic acid (e.g., phenylboronic acid, 0.24 mmol). B Add a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), a base (e.g., K2CO3, 0.4 mmol), and a solvent (e.g., 1,4-dioxane/water). A->B C Heat all reactions to the same temperature (e.g., 100 °C) for a fixed time (e.g., 12 hours). D Work up all reactions identically. C->D E Determine the yield of each coupled product by 1H NMR with an internal standard or by LC with a calibration curve. D->E

Caption: Workflow for a parallel Suzuki-Miyaura coupling experiment.

Detailed Protocol:

  • Preparation: In a series of identical reaction vials, place each chloropyridine (0.2 mmol), a boronic acid (e.g., phenylboronic acid, 0.24 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 0.01 mmol), and a base (e.g., K2CO3, 0.4 mmol).

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1, 2 mL) to each vial.

  • Reaction: Seal the vials and heat them in a heating block to a constant temperature (e.g., 100 °C) for a fixed period (e.g., 12 hours).

  • Work-up: After cooling, quench each reaction with water and extract with an organic solvent.

  • Analysis: Determine the yield of the coupled product for each reaction using 1H NMR spectroscopy with an internal standard or by creating a calibration curve for LC analysis. Higher yields will indicate greater reactivity of the starting chloropyridine.

Conclusion

Based on established principles of physical organic chemistry, this compound is predicted to be a highly reactive substrate for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The potent electron-withdrawing nature of the carboxylic acid group at the 4-position is the dominant factor influencing this reactivity, overriding the weak donating effect of the methyl group at the 5-position. For researchers and drug development professionals, this heightened reactivity can be advantageous, potentially allowing for milder reaction conditions, shorter reaction times, and broader substrate scope. The experimental protocols provided in this guide offer a framework for the empirical validation of these predictions, enabling a data-driven approach to reaction optimization and library synthesis.

References

  • BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
  • Leitch, D. C., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(42), 12536-12546.
  • BenchChem. (2025). A Head-to-Head Battle: Suzuki vs.
  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Chemistry–A European Journal, 19(34), 11296-11303.
  • van der Pijl, F., et al. (2013). A kinetic study on the Cu(0)-catalyzed Ullmann SArN-type C-O coupling of potassium phenolate and 4-chloropyridine. Industrial & Engineering Chemistry Research, 52(51), 18206-18214.
  • BenchChem. (2025). A Comparative Analysis of 2-Chloropyridine-3-boronic Acid and 2-Chloropyridine-4-boronic Acid in Suzuki Coupling Reactions.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.
  • BenchChem. (2025). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines.
  • Kaur, N., et al. (2018). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. RSC advances, 8(2), 947-955.
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  • Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 265-274.
  • Mahdhaoui, F., et al. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun.
  • Wu, W., & Ting, C. P. (2006). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Letters in Organic Chemistry, 3(4), 274-276.
  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of 2-halopyridines. [a].
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  • Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ...
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  • Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?.
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  • Deka, K., & Phukan, P. (2014). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Journal of Chemical Sciences, 126(5), 1435-1445.
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  • Google Patents. (1994).
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  • Sigma-Aldrich. (n.d.). 2-Chloro-5-methylpyridine 97 18368-64-4.
  • Du, P., et al. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Physical Chemistry Chemical Physics, 23(1), 221-229.
  • Chemistry Stack Exchange. (2020).
  • BLD Pharm. (n.d.). 2386774-32-7|2-Chloro-5-fluoro-3-methylisonicotinic acid|BLD Pharm.
  • Sigma-Aldrich. (n.d.). 2-Chloro-4-pyridinecarboxaldehyde 97 101066-61-9.
  • Google Patents. (1986).
  • Zaier, R., et al. (2020). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Frontiers in Chemistry, 8, 644.
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A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-5-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides a comprehensive comparison of potential analytical methods for the quantification and purity assessment of 2-Chloro-5-methylisonicotinic acid, a key intermediate in various synthetic pathways. As a Senior Application Scientist, the following content is structured to provide not just procedural steps, but the scientific rationale behind the validation of these methods, ensuring that the data generated is reliable, reproducible, and fit for its intended purpose.

The validation frameworks discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the methodologies are robust and compliant with global regulatory standards.[1][2][3]

The Imperative of Method Validation

Before delving into specific techniques, it is crucial to understand the objective of analytical method validation. The process is designed to demonstrate that an analytical procedure is suitable for its intended purpose.[4] This involves a series of experiments to evaluate the method's performance characteristics, ensuring that it is specific, sensitive, accurate, precise, and robust over the specified range of concentrations.[5][6]

The lifecycle of an analytical method, from development through validation and routine use, should be a continuous process of ensuring its suitability.[3] This guide will explore and compare three common analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is often the method of choice for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility in terms of stationary and mobile phases allows for the development of highly specific and efficient separation methods.[7]

Experimental Protocol: Reversed-Phase HPLC with UV Detection

A stability-indicating reversed-phase HPLC (RP-HPLC) method is proposed for the determination of this compound and its potential impurities.

Chromatographic Conditions:

  • Column: C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric acid in water (e.g., 50:50 v/v).[8][9]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm[9]

  • Injection Volume: 10 µL

Validation of the HPLC Method

The validation of this HPLC method would involve assessing the following parameters as stipulated by ICH guidelines.[6][10]

1. Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1][6] This is typically demonstrated by:

  • Analyzing blank and placebo samples to show no interference at the retention time of the analyte.
  • Performing forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to demonstrate that the degradation products do not co-elute with the main peak.

2. Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[5][6]

  • A series of at least five concentrations of this compound reference standard would be prepared and injected.
  • The peak area response would be plotted against the concentration, and the correlation coefficient (r²), y-intercept, and slope of the regression line would be calculated.

3. Accuracy: The closeness of the test results obtained by the method to the true value.[1][6]

  • Accuracy would be determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with each level analyzed in triplicate.

4. Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1][5]

  • Repeatability (Intra-day precision): Assessed by analyzing a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
  • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, with different analysts, and/or on different instruments.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[11]

  • LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

6. Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][5]

  • This would involve varying parameters such as the mobile phase composition (±2%), pH of the aqueous phase (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
Data Summary for HPLC Validation
Validation ParameterAcceptance Criteria
Specificity No interference at the analyte's retention time. Peak purity index > 0.995.
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Mean recovery of 98.0% to 102.0%
Precision (RSD) Repeatability ≤ 2.0%, Intermediate Precision ≤ 2.0%
LOD & LOQ Signal-to-Noise Ratio: LOD ~3:1, LOQ ~10:1
Robustness System suitability parameters remain within acceptance criteria.
HPLC Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation MD_Start Define Analytical Target Profile (ATP) MD_Optimize Optimize Chromatographic Conditions MD_Start->MD_Optimize V_Protocol Develop Validation Protocol MD_Optimize->V_Protocol V_Specificity Specificity (Forced Degradation) V_Protocol->V_Specificity V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy (Recovery) V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness V_Report Compile Validation Report V_Robustness->V_Report

Caption: Workflow for HPLC Method Validation.

Gas Chromatography (GC): An Alternative for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct GC analysis, derivatization can be employed to convert it into a more volatile ester, such as a methyl or silyl ester.[12][13] This approach can offer high resolution and sensitivity.

Experimental Protocol: GC with Flame Ionization Detection (FID) after Derivatization

Derivatization Step: Esterification of the carboxylic acid group, for example, using diazomethane or BF3/methanol.[13]

GC Conditions:

  • Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.[14]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: e.g., initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 300 °C.

Validation of the GC Method

The validation parameters for the GC method are analogous to those for HPLC, with a critical additional consideration for the derivatization step.

1. Specificity: In addition to potential impurities and degradation products, specificity studies must demonstrate that the derivatization reagent and by-products do not interfere with the analysis of the derivatized analyte.

2. Linearity, Accuracy, Precision, LOD, LOQ, and Robustness: These parameters are evaluated similarly to the HPLC method, but the entire analytical procedure, including the derivatization step, must be included in the assessment. The robustness study should also include variations in the derivatization conditions (e.g., reaction time and temperature).

Data Summary for GC Validation
Validation ParameterAcceptance Criteria
Specificity No interference from derivatization reagents or by-products.
Linearity Correlation coefficient (r²) ≥ 0.998
Accuracy Mean recovery of 97.0% to 103.0%
Precision (RSD) Repeatability ≤ 3.0%, Intermediate Precision ≤ 3.0%
LOD & LOQ Determined based on instrument sensitivity and derivatization efficiency.
Robustness System suitability parameters remain within acceptance criteria, including variations in derivatization.
GC Validation Workflow with Derivatization

GC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation MD_Start Define Analytical Target Profile (ATP) MD_Derivatization Optimize Derivatization MD_Start->MD_Derivatization MD_GC_Conditions Optimize GC Conditions MD_Derivatization->MD_GC_Conditions V_Protocol Develop Validation Protocol MD_GC_Conditions->V_Protocol V_Specificity Specificity V_Protocol->V_Specificity V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness V_Report Compile Validation Report V_Robustness->V_Report

Caption: Workflow for GC Method Validation including Derivatization.

UV-Visible Spectroscopy: A Simpler, High-Throughput Alternative

For routine assays where high specificity for impurities is not required, a direct UV-Vis spectrophotometric method can be a rapid and cost-effective alternative.[15] This technique relies on the inherent absorbance of UV light by the analyte.

Experimental Protocol: UV-Vis Spectrophotometry
  • Solvent: A suitable solvent in which this compound is soluble and stable (e.g., methanol or a buffered aqueous solution).

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte across the UV spectrum.

  • Measurement: Absorbance of the sample solution is measured at the λmax.

Validation of the UV-Vis Spectrophotometric Method

The validation of a spectrophotometric method is generally less extensive than for chromatographic methods but still requires a thorough evaluation of its performance.

1. Specificity: This is a significant limitation of UV-Vis spectroscopy. Specificity is typically demonstrated by showing that excipients and potential impurities do not absorb significantly at the analytical wavelength. This method is generally not stability-indicating.

2. Linearity: A calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations. The method's adherence to Beer's Law is assessed.

3. Accuracy and Precision: Determined similarly to the chromatographic methods, by analyzing samples of known concentration.

4. LOD and LOQ: Calculated from the calibration curve parameters.

5. Robustness: Evaluated by assessing the impact of small changes in solvent composition and pH.

Data Summary for UV-Vis Spectroscopy Validation
Validation ParameterAcceptance Criteria
Specificity Minimal absorbance from excipients and impurities at λmax.
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Mean recovery of 98.0% to 102.0%
Precision (RSD) Repeatability ≤ 1.5%, Intermediate Precision ≤ 2.0%
LOD & LOQ Dependent on the molar absorptivity of the analyte.
Robustness Minimal impact on absorbance from minor variations in solvent and pH.

Comparative Analysis of the Validated Methods

The choice of the most appropriate analytical method depends on the intended application.

FeatureHPLCGC (with Derivatization)UV-Vis Spectroscopy
Specificity High (Stability-indicating)HighLow (Not stability-indicating)
Sensitivity HighVery HighModerate
Sample Throughput ModerateModerateHigh
Complexity HighHigh (due to derivatization)Low
Cost (Instrument) HighHighLow
Cost (per sample) ModerateHighLow
Best Application Purity testing, stability studies, quantification in complex matrices.Trace analysis, quantification of volatile impurities.Routine assay of pure substance, dissolution testing.
Decision-Making Flowchart

Method_Selection Start Need to Analyze this compound? Stability_Indicating Is a Stability-Indicating Method Required? Start->Stability_Indicating Trace_Analysis Is Trace Analysis of Volatile Impurities Needed? Stability_Indicating->Trace_Analysis No HPLC_Method Use Validated HPLC Method Stability_Indicating->HPLC_Method Yes GC_Method Use Validated GC Method (with Derivatization) Trace_Analysis->GC_Method Yes UV_Vis_Method Use Validated UV-Vis Method Trace_Analysis->UV_Vis_Method No

Caption: Decision-making flowchart for selecting an analytical method.

Conclusion

The validation of analytical methods for this compound is a critical exercise to ensure data quality and regulatory compliance. While HPLC stands out as the most versatile and robust method for comprehensive analysis, including stability studies, GC with derivatization offers a powerful alternative for specific applications requiring high sensitivity for volatile compounds. UV-Vis spectroscopy, though less specific, provides a simple and rapid tool for routine assays of the pure substance.

The selection of the most appropriate method should be based on a thorough understanding of the analytical requirements, including the need for specificity, sensitivity, and throughput. The validation protocols and comparative data presented in this guide serve as a comprehensive framework for researchers, scientists, and drug development professionals to establish scientifically sound and defensible analytical methods.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

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  • Regulatory Affairs Professionals Society (RAPS). (2022). ICH releases draft guidelines on analytical method development. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

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  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • Science.gov. hplc assay method: Topics by Science.gov. [Link]

  • McCalley, D., Thomas, C. W., & Leveson, L. L. (1984). Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone.
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  • Desai, R., & Nadkarni, G. (2010). Gas Chromatographic Determination of Methyl-isonicotinate in Methyl-isonipecotinate. Asian Journal of Chemistry, 18, 3139-3140.
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The Evolving Landscape of 2-Chloro-5-methylisonicotinic Acid Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, 2-chloro-5-methylisonicotinic acid presents a versatile template for the design of novel bioactive molecules. Its unique arrangement of a chlorine atom, a methyl group, and a carboxylic acid on the pyridine ring offers multiple points for chemical modification, enabling the fine-tuning of pharmacological properties. This guide provides a comparative analysis of the putative structure-activity relationships (SAR) of this compound analogs, exploring their potential as anticancer, anti-inflammatory, and kinase-inhibiting agents. The insights presented herein are synthesized from studies on structurally related chloropyridine and isonicotinic acid derivatives, offering a predictive framework for future drug discovery efforts.

Putative Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study on the this compound scaffold is not yet extensively documented, we can infer potential relationships based on the biological activities of analogous compounds. The following sections delineate the likely impact of structural modifications on anticancer, anti-inflammatory, and kinase inhibitory activities.

Anticancer Activity

Substituted pyridine derivatives have demonstrated significant potential as anticancer agents, often through the modulation of key signaling pathways involved in cell proliferation and survival.[1][2] For this compound analogs, the primary points of modification for enhancing anticancer potency would likely be the carboxylic acid group and the potential for further substitution on the pyridine ring.

Comparative Anticancer Potency of Hypothetical Analogs:

Compound IDModificationTarget Cell LineIC50 (µM)Putative Rationale
1a (Parent) this compoundMCF-7 (Breast)>100The free carboxylic acid may limit cell permeability.
1b Amide formation (e.g., with aniline)MCF-7 (Breast)45.2Increased lipophilicity can enhance membrane transport.[3]
1c Esterification (e.g., ethyl ester)MCF-7 (Breast)60.1Ester groups can act as prodrugs, hydrolyzed intracellularly.
1d Hydrazone formationMCF-7 (Breast)25.1Hydrazone moieties are known to exhibit cytotoxic effects.[1]
1e Introduction of a second substituent (e.g., -OH at C6)MCF-7 (Breast)15.8Electron-donating groups may enhance binding to target proteins.[3]

The antiproliferative effects of such analogs are often linked to the induction of apoptosis.[4] The introduction of bulky aromatic amides or hydrazones could facilitate interactions with hydrophobic pockets in target proteins, potentially inhibiting their function and triggering programmed cell death.

Anti-inflammatory Activity

Isonicotinic acid derivatives have been investigated for their anti-inflammatory properties, which are often attributed to the inhibition of pro-inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS).[5][6] The structural features of this compound can be systematically modified to optimize these effects.

Comparative Anti-inflammatory Activity of Hypothetical Analogs:

Compound IDModificationAssayIC50 (µM)Putative Rationale
2a (Parent) this compoundNO Inhibition (LPS-stimulated RAW 264.7)85.3Moderate activity, serving as a baseline.
2b Amide with electron-donating group (e.g., p-methoxyaniline)NO Inhibition (LPS-stimulated RAW 264.7)32.7Electron-donating substituents can enhance anti-inflammatory potency.
2c Amide with electron-withdrawing group (e.g., p-nitroaniline)NO Inhibition (LPS-stimulated RAW 264.7)58.1Electron-withdrawing groups may decrease activity in some scaffolds.
2d Conversion to a 1,3,4-oxadiazoleNO Inhibition (LPS-stimulated RAW 264.7)21.5Heterocyclic derivatization can significantly improve anti-inflammatory profiles.[5]

The anti-inflammatory mechanism of these compounds is likely tied to the modulation of the NF-κB signaling pathway, a critical regulator of the inflammatory response.[7] By inhibiting this pathway, the production of pro-inflammatory cytokines and enzymes such as iNOS (inducible nitric oxide synthase) can be suppressed.

Kinase Inhibition

The pyridine core is a common feature in many kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket.[8] The 2-chloro and 5-methyl substituents on the isonicotinic acid scaffold can be strategically utilized to achieve potent and selective kinase inhibition.

Comparative Kinase Inhibitory Activity of Hypothetical Analogs:

Compound IDModificationTarget KinaseIC50 (nM)Putative Rationale
3a (Parent) this compoundPIM-1 Kinase>10,000The charged carboxylic acid is generally unfavorable for kinase binding.
3b Amidation with a small, flexible aminePIM-1 Kinase850Neutralization of the charge and introduction of H-bond donors/acceptors.
3c Amidation with a rigid, aromatic aminePIM-1 Kinase150Aromatic rings can form favorable pi-stacking interactions in the active site.
3d Replacement of the 2-chloro with an amino groupPIM-1 Kinase75The 2-amino-pyridine motif is a known hinge-binding element.[9]
3e Further substitution on the amide's aromatic ringPIM-1 Kinase25Substituents can be tailored to exploit specific sub-pockets of the kinase.

The inhibitory activity of these analogs would likely be directed towards serine/threonine or tyrosine kinases implicated in cancer and inflammatory diseases. The 2-chloro substituent can serve as a key interaction point or be replaced by other groups to optimize binding affinity and selectivity.

Key Signaling Pathways

The biological activities of this compound analogs are likely mediated through the modulation of critical intracellular signaling pathways.

Nicotinic Acetylcholine Receptor (nAChR) Signaling in Cancer

Nicotinic acetylcholine receptors, typically associated with the nervous system, are also expressed in various cancer cells and can promote tumor growth and metastasis upon activation.[10][11][12] Analogs of nicotinic acid could potentially act as antagonists at these receptors, thereby inhibiting downstream pro-survival signaling.

Caption: Putative inhibition of nAChR signaling by a this compound analog.

NF-κB Signaling in Inflammation

The NF-κB pathway is a central mediator of inflammation.[7][13] Upon stimulation by inflammatory signals, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes. Isonicotinic acid derivatives may inhibit this pathway at various points.

Caption: Proposed inhibition of the NF-κB signaling pathway.

Experimental Protocols

To facilitate the investigation of this compound analogs, the following are detailed protocols for key in vitro assays.

In Vitro Anticancer Activity: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent Part A, followed by 50 µL of Part B, to each supernatant sample.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., PIM-1) and its specific substrate

  • ATP

  • Test compounds

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, kinase, and substrate in the kinase assay buffer.

  • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for 60 minutes at 30°C.

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader and determine the IC50 values.[14]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. By leveraging the putative structure-activity relationships outlined in this guide, researchers can rationally design and synthesize new analogs with enhanced potency and selectivity for anticancer, anti-inflammatory, and kinase inhibitory applications. The provided experimental protocols offer a robust framework for evaluating the efficacy of these novel compounds, paving the way for the discovery of next-generation therapeutics.

References

[10] Schaal, C. M., & Chellappan, S. P. (2014). Nicotinic Acetylcholine Receptor Signaling in Tumor Growth and Metastasis. Journal of Oncology, 2014, 454917. [Link]

[11] Bele, T., Turk, T., & Krizaj, I. (2023). Nicotinic acetylcholine receptors in cancer: Limitations and prospects. Biochimica et Biophysica Acta (BBA) - Diseases, 1869(11), 166875. [Link]

[12] Wu, W., Liu, P., & Li, J. (2017). Nicotinic acetylcholine receptors and cancer. Oncology Letters, 14(3), 2693–2700. [Link]

[15] ResearchGate. (2022). Schematic diagram illustrating the nuclear factor kappa B (NF-κB) signaling pathway. [Link]

[16] Al-Obeidi, F. A., et al. (2025). Nicotinic Acetylcholine Receptor Pathways in Cancer: From Psychiatric Clues to Therapeutic Opportunities. Cancer Investigation. [Link]

[7] Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

[17] Semantic Scholar. (2014). Nicotinic Acetylcholine Receptor Signaling in Tumor Growth and Metastasis. [Link]

[18] Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]

[19] ResearchGate. (2017). Schematic representation of the NF-κB signalling pathway. [Link]

[5] Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(15), 4478. [Link]

[20] Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39–55. [Link]

[21] Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

[22] Adriaenssens, E. (2023). In vitro kinase assay. ResearchGate. [Link]

[3] Al-Ostoot, F. H., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(21), 7205. [Link]

[23] Bio-protocol. (n.d.). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. [Link]

[24] ResearchGate. (2018). Synthesis of novel hetero ring fused pyridine derivatives; Their anticancer activity, CoMFA and CoMSIA studies. [Link]

[2] Khan, I., et al. (2021). Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). Current Topics in Medicinal Chemistry, 21(25), 2292–2349. [Link]

[4] Abdel-Wahab, B. F., et al. (2014). Synthesis and anticancer activity of some novel fused pyridine ring system. Medicinal Chemistry Research, 23, 375-384. [Link]

[25] Jones, K. L., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry, 65(13), 8963–8985. [Link]

[6] ResearchGate. (2022). Anti-inflammatory activities of isonicotinamides and isonicotinates. [Link]

[8] Wallace, E. M., et al. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(19), 2767–2770. [Link]

[26] MDPI. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. [Link]

ResearchGate. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. [Link]

[27] El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4933. [Link]

[9] ResearchGate. (n.d.). SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... [Link]

[28] Sharma, S., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry. [Link]

Sources

comparative study of different synthetic routes to 2-Chloro-5-methylisonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Chloro-5-methylisonicotinic Acid

This compound is a key heterocyclic compound whose structural motifs are found in a range of biologically active molecules. Its strategic importance lies in its utility as a versatile intermediate for the synthesis of more complex molecular architectures, particularly in the discovery of novel drug candidates and crop protection agents. The precise positioning of the chloro, methyl, and carboxylic acid groups on the pyridine ring allows for a variety of subsequent chemical modifications, making the efficient and scalable synthesis of this compound a topic of considerable interest in the chemical and pharmaceutical industries.

Comparative Analysis of Synthetic Strategies

Two principal synthetic strategies have emerged for the preparation of this compound:

  • Direct Oxidation of 2-Chloro-5-methylpyridine: This approach is conceptually straightforward, involving the direct conversion of the methyl group of the readily available starting material into a carboxylic acid.

  • Multi-step Synthesis via a Chloromethyl Intermediate: This pathway involves the initial functionalization of the methyl group to a chloromethyl group, followed by nucleophilic substitution and subsequent hydrolysis to yield the desired carboxylic acid.

This guide will now delve into the specifics of each route, providing the necessary data for an informed selection based on laboratory or industrial requirements.

Route 1: Direct Oxidation of 2-Chloro-5-methylpyridine

This synthetic route leverages the direct oxidation of the methyl group of 2-chloro-5-methylpyridine. The success of this method hinges on the careful selection of an oxidizing agent that is potent enough to convert the methyl group to a carboxylic acid without degrading the pyridine ring, which is often sensitive to harsh oxidative conditions.

Mechanistic Considerations

The oxidation of an alkyl side chain on an aromatic ring typically proceeds via a free-radical mechanism, often initiated by a potent oxidizing agent. The stability of the pyridine ring, particularly with an electron-withdrawing chloro substituent, presents a challenge, as over-oxidation or ring cleavage can occur. The choice of catalyst and reaction conditions is therefore paramount to achieving high selectivity and yield.

Experimental Protocol

Materials:

  • 2-Chloro-5-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a solution of 2-chloro-5-methylpyridine (1 equivalent) in water is prepared.

  • Sodium hydroxide (2 equivalents) is added to the solution, and the mixture is stirred until the base is fully dissolved.

  • Potassium permanganate (3-4 equivalents) is added portion-wise to the stirred solution. The addition should be controlled to manage the exothermic reaction.

  • After the complete addition of KMnO₄, the reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the manganese dioxide byproduct is removed by filtration.

  • The filtrate is concentrated under reduced pressure to remove excess water.

  • The resulting aqueous solution is cooled in an ice bath and acidified to a pH of 3-4 with concentrated hydrochloric acid, leading to the precipitation of the crude product.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum.

  • The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure this compound.

Performance and Limitations
MetricPerformance
Yield Moderate to Good
Purity Good after recrystallization
Scalability Moderate; large-scale reactions require careful heat management.
Cost-Effectiveness Good; uses relatively inexpensive reagents.
Safety Concerns Use of a strong oxidizing agent (KMnO₄) requires caution.
Environmental Impact Generation of manganese dioxide waste.

Expert Insight: While seemingly direct, this route's success is highly dependent on controlling the reaction conditions to prevent over-oxidation and ensure a good yield. The workup procedure to remove the manganese dioxide can also be cumbersome on a larger scale.

Route 2: Synthesis via a 2-Chloro-5-(chloromethyl)pyridine Intermediate

This multi-step approach offers an alternative to direct oxidation, proceeding through a more controlled functionalization of the methyl group. This pathway involves the radical chlorination of 2-chloro-5-methylpyridine, followed by a nucleophilic substitution and subsequent hydrolysis.

Workflow Diagram

G cluster_0 Route 2: Multi-step Synthesis Start 2-Chloro-5-methylpyridine Step1 Radical Chlorination (NCS or SO₂Cl₂, Initiator) Start->Step1 Intermediate1 2-Chloro-5-(chloromethyl)pyridine Step1->Intermediate1 Step2 Nucleophilic Substitution (e.g., with NaCN) Intermediate1->Step2 Intermediate2 2-Chloro-5-(cyanomethyl)pyridine Step2->Intermediate2 Step3 Hydrolysis (Acid or Base Catalyzed) Intermediate2->Step3 End This compound Step3->End

Caption: Workflow for the multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine

This intermediate can be synthesized from 2-Chloro-5-methylpyridine via a radical chlorination reaction.[1]

  • Materials: 2-Chloro-5-methylpyridine, N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂), Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator, and a suitable solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve 2-Chloro-5-methylpyridine in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add the chlorinating agent (NCS or SO₂Cl₂) and a catalytic amount of the radical initiator (BPO or AIBN).

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

    • Once the reaction is complete, cool the mixture to room temperature and filter off any solid by-products.

    • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 2-chloro-5-(chloromethyl)pyridine.

    • Purify the product by vacuum distillation or column chromatography.

Step 2 & 3: Conversion to this compound via the Nitrile

A common method to convert the chloromethyl group to a carboxylic acid is through a nitrile intermediate.

  • Materials: 2-Chloro-5-(chloromethyl)pyridine, Sodium cyanide (NaCN), a suitable solvent (e.g., ethanol/water mixture), and acid or base for hydrolysis.

  • Procedure:

    • Dissolve 2-chloro-5-(chloromethyl)pyridine in an ethanol/water mixture.

    • Add sodium cyanide to the solution and heat the mixture to reflux for several hours. Monitor the reaction for the formation of 2-chloro-5-(cyanomethyl)pyridine.

    • Upon completion of the cyanation reaction, the nitrile can be hydrolyzed without isolation.

    • For acidic hydrolysis, add a strong acid like concentrated HCl and continue to reflux until the nitrile is fully converted to the carboxylic acid.

    • For basic hydrolysis, add a strong base like NaOH and reflux, followed by acidification to precipitate the product.

    • After hydrolysis, cool the reaction mixture and adjust the pH to precipitate the this compound.

    • Collect the product by filtration, wash with cold water, and dry. Recrystallization can be performed for further purification.

Performance and Limitations
MetricPerformance
Yield Good to Excellent (over multiple steps)
Purity High purity achievable
Scalability Generally more scalable than direct oxidation
Cost-Effectiveness Can be more expensive due to multiple steps and reagents.
Safety Concerns Use of highly toxic sodium cyanide is a major drawback.
Environmental Impact Generation of cyanide waste requires specialized disposal.

Expert Insight: This route offers better control and potentially higher overall yields. However, the use of highly toxic cyanide is a significant safety and environmental concern, often necessitating specialized handling and waste treatment protocols. For industrial applications, exploring alternative nucleophiles to cyanide for the conversion of the chloromethyl group is an active area of research.

Summary Comparison of Synthetic Routes

FeatureRoute 1: Direct OxidationRoute 2: Multi-step Synthesis
Starting Material 2-Chloro-5-methylpyridine2-Chloro-5-methylpyridine
Number of Steps 12-3
Key Reagents KMnO₄, NaOHNCS/SO₂Cl₂, NaCN, Acid/Base
Overall Yield ModerateGood to Excellent
Scalability ModerateGood
Key Advantage Simplicity, fewer stepsHigher yield and purity
Key Disadvantage Use of strong oxidizer, waste generationUse of highly toxic cyanide

Conclusion and Recommendations

The choice between the direct oxidation and the multi-step synthetic route to this compound depends heavily on the specific requirements of the researcher or organization.

  • For small-scale laboratory synthesis where simplicity is valued and appropriate safety measures for handling strong oxidizers are in place, the direct oxidation route offers a viable and cost-effective option.

  • For larger-scale production where yield, purity, and scalability are paramount, the multi-step synthesis is generally preferred. However, the significant safety and environmental hazards associated with the use of sodium cyanide must be addressed through rigorous safety protocols and waste management strategies.

Future research in this area should focus on developing greener and safer alternatives, such as catalytic oxidation methods for the direct route or the use of less toxic nucleophiles in the multi-step pathway.

References

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A Comparative Guide to the Efficacy of Agrochemicals Derived from 2-Chloro-5-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the efficacy of agrochemicals derived from the chemical precursor 2-Chloro-5-methylisonicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanism of action, comparative performance data, and experimental protocols associated with this significant class of insecticides.

Introduction: The Significance of the Pyridine Ring in Insecticide Chemistry

The pyridine ring is a fundamental heterocyclic scaffold in a multitude of biologically active compounds. This compound and its close derivatives, such as 2-chloro-5-methylpyridine, are pivotal starting materials in the synthesis of several commercially important agrochemicals.[1][2] The strategic placement of the chloro and methyl groups on the pyridine ring influences the chemical reactivity and ultimately the biological efficacy of the resulting insecticides. This guide will focus on the neonicotinoid class of insecticides, many of which trace their synthetic origins back to these pyridine-based precursors.[1]

Neonicotinoids: A Prominent Class of Agrochemicals

Neonicotinoids are a class of neuro-active insecticides chemically similar to nicotine.[3] They have been widely used in agriculture to protect a variety of crops from sucking and chewing insects.[4][5] Key commercial neonicotinoids synthesized from 2-chloro-5-methylpyridine derivatives include Acetamiprid, Thiacloprid, and the globally significant Imidacloprid.[1][3] These compounds are systemic, meaning they are absorbed and translocated throughout the plant, providing protection to all its parts, including the leaves, stems, and roots.[6][7][8]

Mechanism of Action: Targeting the Insect Nervous System

The primary mode of action for neonicotinoids is their role as agonists of the insect nicotinic acetylcholine receptors (nAChRs).[9][10][11][12] In the insect central nervous system, acetylcholine (ACh) is a key neurotransmitter that binds to nAChRs, opening ion channels and propagating nerve impulses. Neonicotinoids mimic ACh but bind to the nAChRs with a much higher affinity and are not easily broken down by the enzyme acetylcholinesterase.[11] This leads to a continuous and irreversible stimulation of the receptors, causing hyperexcitation of the nerve cells, followed by paralysis and eventual death of the insect.[7][11]

The selectivity of neonicotinoids for insects over mammals is attributed to differences in the structure and composition of their respective nAChRs.[3][13] Most neonicotinoids bind with much greater strength to insect nAChRs than to mammalian ones.[3]

Neonicotinoid Mechanism of Action cluster_synapse Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic_Neuron->ACh releases Postsynaptic_Neuron Postsynaptic Neuron Neonicotinoid Neonicotinoid nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR irreversibly binds to ACh->nAChR binds to AChE Acetylcholinesterase (AChE) ACh->AChE is degraded by Ion_Channel Ion Channel Opening nAChR->Ion_Channel activates Nerve_Impulse Continuous Nerve Impulse nAChR->Nerve_Impulse leads to Paralysis_Death Paralysis & Death Nerve_Impulse->Paralysis_Death

Caption: Mechanism of action of neonicotinoid insecticides at the insect synapse.

Comparative Efficacy of Neonicotinoids and Their Alternatives

Neonicotinoids are particularly effective against a broad spectrum of sucking insects such as aphids, whiteflies, thrips, and leafhoppers.[5][12][14] Their systemic nature makes them valuable for controlling pests that are difficult to reach with contact insecticides.

Efficacy Data Summary

The following table summarizes the efficacy of prominent neonicotinoids against common agricultural pests. It is important to note that efficacy can vary based on application method, environmental conditions, and the potential for pest resistance.

Insecticide ClassActive IngredientTarget PestsGeneral EfficacyReference
Neonicotinoid ImidaclopridAphids, Whiteflies, BeetlesHigh[15]
Neonicotinoid AcetamipridAphids, Whiteflies, ThripsHigh[5][7][12]
Neonicotinoid ThiaclopridAphids, Whiteflies, Lepidopteran pestsHigh[4][16][17][18]
Pyrethroid Lambda-cyhalothrinBroad spectrum (including sucking & chewing insects)Moderate to High (resistance can be an issue)[17]
Organophosphate ProfenofosBroad spectrumHigh (often with higher non-target toxicity)[17]
Diamide ChlorantraniliproleLepidopteran pestsHigh[19][20]
Spinosyn SpinosadThrips, Lepidopteran pestsHigh[19][20]
Comparison with Alternative Insecticide Classes

While neonicotinoids have been a cornerstone of pest management, concerns over insect resistance and non-target effects have prompted research into alternatives.[19][21]

  • Pyrethroids and Organophosphates: These older classes of insecticides can be effective but often have a broader spectrum of activity, which can impact beneficial insects.[17][21] Resistance to these chemicals is also more widespread in certain pest populations.

  • Diamides (e.g., Chlorantraniliprole): This class of insecticides has a different mode of action, targeting the ryanodine receptors in insects. They show excellent efficacy against lepidopteran pests.[19]

  • Spinosyns (e.g., Spinosad): Derived from a soil bacterium, spinosyns have a unique mode of action on the insect nervous system and are effective against a range of pests.[10][19][20]

  • Sulfoximines and Butenolides: These are newer classes of insecticides that also target the nAChR but may act on different subtypes compared to neonicotinoids, making them useful for resistance management.[10]

Environmental and Non-Target Organism Considerations

A significant aspect of the scientific discourse surrounding neonicotinoids is their environmental impact.[6][22][23] Their systemic nature and presence in pollen and nectar have raised concerns about their effects on non-target organisms, particularly pollinators like bees.[6][24] Sub-lethal doses of certain neonicotinoids have been shown to affect bee navigation, foraging behavior, and overall colony health.[4][22]

Furthermore, the water solubility of neonicotinoids can lead to their leaching into groundwater and surface water bodies, posing a risk to aquatic invertebrates.[15][22][24] It is worth noting that not all neonicotinoids have the same level of toxicity to non-target organisms. For instance, neonicotinoids with a cyano-imino group (e.g., Acetamiprid, Thiacloprid) are generally less toxic to bees than those with a nitro-imino group (e.g., Imidacloprid, Clothianidin).[8]

Experimental Protocols: Assessing Insecticide Efficacy

To objectively compare the efficacy of different agrochemicals, standardized bioassays are crucial. Below is a representative protocol for determining the median lethal concentration (LC50) of a systemic insecticide against a sucking insect like an aphid using a leaf-dip bioassay.

Protocol: Leaf-Dip Bioassay for Aphid LC50 Determination
  • Insect Rearing: Maintain a healthy, age-synchronized colony of the target aphid species on untreated host plants in a controlled environment (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).

  • Insecticide Preparation: Prepare a stock solution of the test insecticide in a suitable solvent (e.g., acetone). Make a series of at least five serial dilutions in water containing a non-ionic surfactant (e.g., 0.01% Triton X-100) to ensure even spreading on the leaf surface. A control solution (water + surfactant) must be included.

  • Leaf Preparation: Select young, fully expanded leaves from untreated host plants.

  • Treatment Application: Dip each leaf into a corresponding insecticide dilution (or control) for 10-15 seconds, ensuring complete coverage.

  • Drying: Allow the treated leaves to air-dry completely in a fume hood.

  • Bioassay Setup: Place the petiole of each treated leaf in a small vial of water or a water-saturated cotton ball to maintain turgor. Place each leaf in a ventilated petri dish.

  • Insect Infestation: Carefully transfer a known number of adult aphids (e.g., 20-30) onto each treated leaf.

  • Incubation: Keep the petri dishes in the same controlled environment used for insect rearing.

  • Mortality Assessment: Assess aphid mortality at specified time intervals (e.g., 24, 48, and 72 hours) under a stereomicroscope. Aphids that are unable to move when gently prodded with a fine brush are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula if necessary. Use probit analysis to calculate the LC50 value and its 95% confidence intervals.

Experimental Workflow for LC50 Determination Start Start Insect_Rearing Rear Healthy Insect Colony Start->Insect_Rearing Prepare_Insecticide_Dilutions Prepare Serial Dilutions of Insecticide Insect_Rearing->Prepare_Insecticide_Dilutions Treat_Leaves Treat Host Plant Leaves (Leaf-Dip) Prepare_Insecticide_Dilutions->Treat_Leaves Infest_Leaves Infest Treated Leaves with Insects Treat_Leaves->Infest_Leaves Incubate Incubate Under Controlled Conditions Infest_Leaves->Incubate Assess_Mortality Assess Mortality at Time Intervals Incubate->Assess_Mortality Data_Analysis Analyze Data (Probit Analysis) Assess_Mortality->Data_Analysis End Determine LC50 Value Data_Analysis->End Simplified Synthesis of Imidacloprid Precursor 2-Chloro-5-methylpyridine Intermediate 2-Chloro-5-(chloromethyl)pyridine Precursor->Intermediate Chlorination Product Imidacloprid Intermediate->Product + Reactant Reactant 2-Nitroiminoimidazolidine

Caption: Simplified synthetic route to Imidacloprid.

Conclusion

Agrochemicals derived from this compound and its related precursors, particularly neonicotinoids like Imidacloprid, Acetamiprid, and Thiacloprid, have demonstrated high efficacy against a wide range of sucking insect pests. Their systemic properties and novel mode of action have made them valuable tools in integrated pest management programs. However, a comprehensive evaluation must also consider their environmental fate and potential impacts on non-target organisms. Ongoing research into alternative chemistries and more targeted application strategies is essential for the future of sustainable agriculture. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers and professionals working in the development and evaluation of new and existing crop protection agents.

References

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A Spectroscopic Journey: The Transformation of 3-Picoline to 2-Chloro-5-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical development, the synthesis of pyridine-based heterocyclic compounds is of paramount importance. 2-Chloro-5-methylisonicotinic acid stands as a valuable building block, and understanding its molecular evolution from common precursors is key to efficient synthesis and quality control. This guide provides an in-depth spectroscopic comparison of this compound and its precursors, 3-picoline and 2-chloro-5-methylpyridine. By examining the characteristic shifts and signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can trace the chemical modifications at each synthetic step.

This document is structured to provide not just data, but a causal understanding of the spectroscopic changes observed. We will begin by outlining the synthetic pathway, followed by a detailed analysis of the experimental data for the precursors, and conclude with a predictive analysis of the final product's spectroscopic characteristics, grounded in established chemical principles.

The Synthetic Pathway: From Commodity Chemical to High-Value Intermediate

The synthesis of this compound typically proceeds in a two-step sequence starting from 3-picoline (3-methylpyridine). The first step involves a chlorination reaction to selectively add a chlorine atom at the 2-position, yielding 2-chloro-5-methylpyridine. The subsequent step is the oxidation of the methyl group at the 5-position to a carboxylic acid.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Oxidation 3-Picoline 3-Picoline 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine 3-Picoline->2-Chloro-5-methylpyridine  Cl2 / Catalyst This compound This compound 2-Chloro-5-methylpyridine->this compound  Oxidizing Agent (e.g., KMnO4, O2/Catalyst)

Caption: Synthetic route to this compound.

Precursor Analysis: Spectroscopic Fingerprints

A thorough understanding of the precursors' spectra is essential for in-process monitoring and for appreciating the transformations that lead to the final product.

Precursor 1: 3-Picoline (3-Methylpyridine)

3-Picoline is a readily available starting material.[1] Its structure is characterized by a pyridine ring with a methyl group at the 3-position.

Caption: Structure of 3-Picoline.

Table 1: Spectroscopic Data for 3-Picoline

Technique Characteristic Peaks / Signals Interpretation
¹H NMR δ ~8.4 ppm (m, 2H), ~7.4 ppm (m, 1H), ~7.2 ppm (m, 1H), ~2.3 ppm (s, 3H).[2]Four distinct aromatic protons on the pyridine ring and a singlet for the three methyl protons.
¹³C NMR Aromatic region: ~149, 147, 137, 134, 123 ppm. Methyl Carbon: ~18 ppm.[3]Five signals for the aromatic carbons and one upfield signal for the methyl carbon.
IR (cm⁻¹) ~3050-3000 (C-H aromatic stretch), ~2950-2850 (C-H aliphatic stretch), ~1600, 1480, 1430 (C=C and C=N ring stretching).[4]Shows characteristic absorptions for both the aromatic pyridine ring and the aliphatic methyl group.
Mass Spec (m/z) Molecular Ion (M⁺): 93. Fragmentation: 92 (loss of H), 66 (loss of HCN).[5]The molecular ion peak corresponds to the molecular weight of C₆H₇N.[1]
Precursor 2: 2-Chloro-5-methylpyridine

The chlorination of 3-picoline introduces a chlorine atom, significantly altering the electronic environment and symmetry of the molecule.

Caption: Structure of 2-Chloro-5-methylpyridine.

Table 2: Spectroscopic Data for 2-Chloro-5-methylpyridine

Technique Characteristic Peaks / Signals Interpretation
¹H NMR δ ~8.2 ppm (d, 1H), ~7.4 ppm (dd, 1H), ~7.1 ppm (d, 1H), ~2.3 ppm (s, 3H).[6]The number of aromatic protons is reduced to three, and their chemical shifts and splitting patterns change due to the chloro substituent. The methyl signal remains a singlet.
¹³C NMR Aromatic region: ~151, 149, 138, 123, 122 ppm. Methyl Carbon: ~18 ppm.[7]The chemical shifts of the ring carbons are altered by the electron-withdrawing chlorine atom.
IR (cm⁻¹) Similar to 3-picoline but with the addition of a C-Cl stretch, typically observed in the fingerprint region (~850-550 cm⁻¹).The presence of the C-Cl bond is the most significant change from the 3-picoline spectrum.
Mass Spec (m/z) Molecular Ions (M⁺, M⁺+2): 127, 129 (approx. 3:1 ratio). Fragmentation: 92 (loss of Cl).[7]The presence of two molecular ion peaks in a ~3:1 ratio is the characteristic isotopic signature of a chlorine atom.

Experimental Protocol: Synthesis of this compound

The following protocol is an adapted procedure for the oxidation of a methyl group on a chloropyridine ring, based on established methods. This protocol is designed to be self-validating, where reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) by observing the disappearance of the starting material and the appearance of a more polar product.

G start Start: Charge Reactor step1 Dissolve 2-chloro-5-methylpyridine in a suitable solvent (e.g., acetic acid). start->step1 step2 Add catalyst (e.g., cobalt acetate) and initiator (e.g., N-hydroxyphthalimide). step1->step2 step3 Pressurize reactor with Oxygen (e.g., 1.0 MPa). step2->step3 step4 Heat the mixture (e.g., 80-100°C) and stir. step3->step4 step5 Monitor reaction by TLC/HPLC for consumption of starting material. step4->step5 step6 Cool to room temperature and filter the mixture. step5->step6 Reaction Complete step7 Wash the solid product with water. step6->step7 step8 Dry the product under vacuum. step7->step8 end_node End: Obtain this compound step8->end_node

Caption: Workflow for the oxidation of 2-chloro-5-methylpyridine.

Detailed Steps:

  • Reactor Setup: Charge a suitable pressure reactor with 2-chloro-5-methylpyridine and a solvent such as acetic acid or acetonitrile.

  • Addition of Reagents: Add a catalytic amount of a metal salt (e.g., cobalt(III) acetylacetonate) and an initiator like N-hydroxyphthalimide.

  • Reaction Conditions: Seal the reactor and pressurize with oxygen to approximately 1.0 MPa. Heat the mixture to 80-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction over several hours (e.g., 18-24 h) via TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to ambient temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the collected solid with water to remove any residual catalyst and solvent, then dry under vacuum. The purity can be assessed by melting point and HPLC.

(This protocol is adapted from the general methodology described in patent CN111153853B for the oxidation of a related isomer).[8]

Final Product Analysis: Predicted Spectroscopic Data for this compound

While experimental spectra for this compound are not widely published, we can confidently predict its key spectroscopic features based on the transformation from its precursor, 2-chloro-5-methylpyridine. The molecular weight of the product, C₇H₆ClNO₂, is 171.58 g/mol .[9]

Caption: Structure of this compound.

Table 3: Predicted Spectroscopic Data for this compound

Technique Predicted Characteristic Peaks / Signals Interpretation & Comparison with Precursor
¹H NMR δ ~8.5 ppm (s, 1H), ~8.0 ppm (s, 1H), ~2.5 ppm (s, 3H), ~13-14 ppm (br s, 1H).The two remaining aromatic protons (at C3 and C6) would appear as singlets due to the substitution pattern. They are shifted downfield compared to the precursor due to the strong electron-withdrawing effect of the new carboxylic acid group. A new broad singlet for the acidic proton appears at a very high chemical shift.
¹³C NMR Carboxyl Carbon: ~165-175 ppm. Aromatic region: Shifts expected, with C4 (bearing the COOH group) significantly downfield. Methyl Carbon: ~18-20 ppm.The most dramatic change is the appearance of a new signal in the characteristic range for a carboxylic acid carbon.
IR (cm⁻¹) ~3300-2500 (broad, O-H stretch), ~1710-1680 (strong, C=O stretch), ~1320-1210 (C-O stretch), C-Cl stretch (~850-550).The key transformations from the precursor are the appearance of the very broad O-H stretch (characteristic of a carboxylic acid dimer) and the intense C=O carbonyl stretch. The aliphatic C-H stretches from the precursor's methyl group are replaced by these new, highly diagnostic peaks.
Mass Spec (m/z) Molecular Ions (M⁺, M⁺+2): 171, 173 (approx. 3:1 ratio). Fragmentation: 126, 128 (loss of COOH), 136 (loss of Cl).The molecular ion peaks will confirm the molecular weight and the presence of one chlorine atom. Key fragmentation will involve the loss of the carboxyl group.

Comparative Summary

The spectroscopic data clearly illustrates the chemical transformations from a simple pyridine derivative to a functionalized isonicotinic acid.

Table 4: Spectroscopic Comparison of the Synthetic Pathway

Compound Key ¹H NMR Features Key IR Features (cm⁻¹) Mass Spec (m/z) of M⁺
3-Picoline 4 aromatic protons, 1 methyl singletC-H (aliphatic/aromatic), C=C/C=N ring stretches93
2-Chloro-5-methylpyridine 3 aromatic protons, 1 methyl singletAdds C-Cl stretch127, 129
This compound (Predicted) 2 aromatic protons (singlets), 1 methyl singlet, 1 COOH proton (broad)Adds broad O-H and strong C=O stretches171, 173

Conclusion

The spectroscopic comparison of this compound with its precursors, 3-picoline and 2-chloro-5-methylpyridine, provides a clear and logical narrative of its synthesis. Each reaction step imparts a distinct and predictable signature on the molecule's spectrum. The introduction of a chlorine atom is readily identified by its effect on the NMR shifts and the characteristic isotopic pattern in mass spectrometry. The subsequent oxidation of the methyl group to a carboxylic acid is unequivocally confirmed by the appearance of the classic broad O-H and sharp C=O stretches in the IR spectrum, a new downfield carbon signal in the ¹³C NMR, and the corresponding mass increase in the mass spectrum. This guide serves as a valuable resource for researchers, enabling them to confidently monitor the synthesis and verify the identity and purity of this important chemical intermediate.

References

  • National Center for Biotechnology Information. "3-Picoline-N-oxide." PubChem Compound Database. Available at: [Link]

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  • National Institute of Standards and Technology. "Pyridine, 3-methyl-." NIST Chemistry WebBook. Available at: [Link]

  • SpectraBase. Isonicotinic acid, N'-(2,5-dioxo-1-phenethylpyrrolidin-3-yl)hydrazide - Optional[1H NMR] - Spectrum. Available at: [Link]

  • El-Gohary, N.S., Shaaban, M.I. "Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies." Medicinal Chemistry Research, 2013.
  • Google Patents. CN111153853B - Preparation method of 2-chloronicotinic acid.
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  • Google Patents. US2818378A - Oxidation of methyl-pyridines.
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  • Google Patents. EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine.
  • Google Patents. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation.
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assessing the purity of synthesized 2-Chloro-5-methylisonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Purity Assessment of Synthesized 2-Chloro-5-methylisonicotinic Acid

For researchers, medicinal chemists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the foundation of a compound's safety, efficacy, and reproducibility. This compound is an important structural motif and building block in the synthesis of various pharmaceutical agents. The presence of even minute impurities, such as isomers, starting materials, or reaction by-products, can significantly alter biological activity and introduce toxicity.

This guide provides a comprehensive comparison of orthogonal analytical techniques for robustly . We will move beyond procedural lists to explain the causality behind methodological choices, ensuring that the described protocols are self-validating systems for generating trustworthy and accurate data.

The Synthetic Landscape: Anticipating Potential Impurities

A robust purity assessment begins with understanding the synthetic route, as it predicts the likely impurity profile. A common synthesis for a related compound, 2-chloro-5-methylnicotinic acid, involves the hydrolysis of its corresponding methyl ester.[1] Similarly, syntheses of the parent 2-chloronicotinic acid often start from nicotinic acid or a methylated precursor.[2][3][4]

Based on these routes, potential impurities in a batch of this compound may include:

  • Starting Materials: Unreacted precursors.

  • Isomeric Impurities: Incomplete regioselectivity during chlorination or other functionalization steps could lead to other chloro-methyl-isonicotinic acid isomers.[5]

  • Related Substances: By-products from side reactions or over-reaction.

  • Residual Solvents: Solvents used during reaction and purification steps.

  • Des-chloro Impurity: Reductive dehalogenation could lead to the formation of 5-methylisonicotinic acid.

A multi-pronged analytical approach is therefore essential for comprehensive characterization.

Comparative Analysis of Core Analytical Techniques

No single technique can provide a complete purity profile. The synergistic use of chromatographic and spectroscopic methods is paramount. The choice depends on the specific question being asked—be it routine quality control, initial structural confirmation, or in-depth impurity identification.

Technique Principle Strengths for This Application Limitations Primary Use Case
Reverse-Phase HPLC (RP-HPLC) Differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.Excellent for quantification of the main component and separation of non-volatile, structurally similar impurities. High precision and robustness.[6][7]May not separate all isomers without extensive method development. Requires a reference standard for absolute quantification.Quantitative purity determination (% area), routine quality control, stability testing.
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information.Gold standard for structural confirmation.[8] Can detect and help identify unexpected impurities. Quantitative NMR (qNMR) can determine purity without a specific reference standard for the analyte.[9]Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals.Absolute structural elucidation, identification of impurities, and primary quantification (qNMR).
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.Highly sensitive for detecting and identifying volatile and semi-volatile impurities, such as residual solvents.[10][11]Not suitable for non-volatile compounds like the target acid without derivatization, which adds complexity.Analysis of residual solvents and volatile organic impurities.
Elemental Analysis (CHNS/O) Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂), which are then quantified.Confirms the elemental composition and empirical formula of the bulk material, providing a fundamental check on overall purity.[12][13]Insensitive to impurities with the same elemental composition (isomers). Does not provide information on the nature of impurities.Confirmation of elemental composition against the theoretical formula.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capability of MS.Excellent for identifying unknown impurities by providing molecular weight information.[2] Confirms the molecular weight of the main peak.Quantification can be less precise than HPLC-UV unless stable isotope-labeled standards are used.Impurity identification and profiling, confirmation of synthesis success.

Experimental Workflows & Protocols

The following sections provide detailed, self-validating protocols. The rationale behind key steps is explained to empower the researcher to adapt these methods as needed.

Logical Workflow for Purity Assessment

A systematic approach ensures all aspects of purity are addressed. The following workflow illustrates the logical progression from initial characterization to final purity assignment.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Data Consolidation A Synthesized Sample of This compound B NMR Spectroscopy (¹H, ¹³C) A->B Structural Confirmation C LC-MS Analysis A->C MW Confirmation & Impurity Profiling F GC-MS Headspace A->F Residual Solvent Analysis D RP-HPLC Method (UV Detection) B->D Structure Confirmed C->D Impurities Identified G Calculate Purity (HPLC Area %, qNMR, Elemental) D->G E Elemental Analysis (CHN) E->G F->G H Final Purity Report G->H

Caption: Logical workflow for comprehensive purity assessment.

Protocol 1: Quantitative Purity by Reverse-Phase HPLC

This method is designed to separate the main compound from potential process-related impurities and degradation products. The use of a phosphate buffer is crucial for obtaining sharp, symmetrical peaks for the acidic analyte.[14]

1. Instrumentation and Conditions:

  • System: HPLC with UV Detector.

  • Column: C18 reverse phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.[14]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

2. Reagent and Sample Preparation:

  • Mobile Phase Preparation: Filter the aqueous buffer (Mobile Phase A) through a 0.45 µm membrane filter and degas.[14]

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Preparation (if available): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a concentration of 100 µg/mL.

  • Sample Preparation: Prepare the synthesized sample in the same manner as the standard to achieve a nominal concentration of 100 µg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Run (Gradient Elution):

  • A gradient is recommended to elute both polar and non-polar impurities.

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

4. System Suitability (Self-Validation):

  • Inject the standard solution five times.

  • Acceptance Criteria: The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. Tailing factor for the main peak should be ≤ 2.0.

5. Data Analysis and Purity Calculation:

  • Integrate all peaks in the sample chromatogram.

  • Calculate the purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Structural Confirmation by NMR Spectroscopy

NMR is indispensable for verifying that the synthesized molecule has the correct structure. Both ¹H and ¹³C NMR should be acquired.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is often observable.[15]

2. Instrumentation and Acquisition:

  • Spectrometer: 400 MHz or higher for better resolution.

  • ¹H NMR: Acquire a standard proton spectrum. Key signals to verify include the aromatic protons on the pyridine ring and the methyl group protons. The chemical shifts and coupling patterns should be consistent with the proposed structure.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts for the carboxylic acid carbon, the carbon bearing the chlorine, and other ring carbons are diagnostic.[16]

3. Data Interpretation:

  • Structural Verification: Compare the observed chemical shifts, integration values (for ¹H), and coupling constants to expected values for this compound.

  • Impurity Detection: Look for small, unidentifiable peaks in both the ¹H and ¹³C spectra. The integration of impurity peaks in the ¹H spectrum relative to the main compound can provide a semi-quantitative estimate of their levels.

Protocol 3: Purity Confirmation by Elemental Analysis

This classic technique validates the fundamental composition of your bulk sample. It is a powerful tool for confirming that no significant inorganic or incorrectly formulated organic material is present.[17]

1. Sample Preparation:

  • The sample must be thoroughly dried to remove residual solvents and water, as these will affect the hydrogen and carbon percentages. Drying under high vacuum is recommended.

  • Submit ~2-3 mg of the dried sample to an analytical services laboratory.

2. Data Analysis:

  • Theoretical Calculation: Calculate the theoretical weight percentages of Carbon, Hydrogen, and Nitrogen for the formula C₇H₆ClNO₂ (MW: 171.58).

    • C = (7 * 12.011) / 171.58 * 100 = 49.00%

    • H = (6 * 1.008) / 171.58 * 100 = 3.53%

    • N = (1 * 14.007) / 171.58 * 100 = 8.16%

  • Comparison: Compare the experimentally determined values to the theoretical values.

  • Acceptance Criterion: For a pure compound, the experimental values should be within ±0.4% of the theoretical values.[18] Deviations outside this range suggest the presence of impurities or incomplete drying.

Visualization of the HPLC Method Development Process

Choosing the right HPLC conditions is a logical, stepwise process. This diagram outlines the thought process behind developing the robust method described above.

HPLC_Dev A Define Goal: Separate Acidic Analyte from Polar & Non-Polar Impurities B Column Selection: C18 Reverse Phase (Good for moderately polar organics) A->B C Mobile Phase Screening B->C E Detector Selection: UV Detection at 225 nm (Pyridine ring is a chromophore) B->E D A: Acidified Water (pH ~3) (Suppresses ionization of COOH for better peak shape) B: Acetonitrile C->D F Gradient Optimization D->F G Run broad gradient (e.g., 5-95% B) to determine elution window of all components F->G H Refine gradient slope around main peak for optimal resolution G->H I Method Validation H->I J Test for Specificity, Linearity, Accuracy, Precision, Robustness I->J

Caption: Stepwise workflow for HPLC method development.

Conclusion and Recommendations

The purity assessment of synthesized this compound demands a multi-technique, orthogonal approach. While RP-HPLC stands as the primary workhorse for quantitative purity determination and routine quality control, its findings must be contextualized and confirmed by spectroscopic methods. NMR spectroscopy is non-negotiable for initial structural confirmation and for identifying any unexpected impurities that may co-elute in an HPLC run. Finally, Elemental Analysis provides an essential, independent confirmation of the bulk sample's elemental composition. For a comprehensive impurity profile, especially during process development, LC-MS and GC-MS are invaluable for identifying unknown components and residual solvents, respectively. By integrating these techniques, researchers and drug developers can establish a robust, trustworthy, and scientifically sound purity profile for their synthesized compounds.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds.
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  • SIELC Technologies. Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column.
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in vitro testing of compounds synthesized from 2-Chloro-5-methylisonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Evaluation of Compounds Derived from 2-Chloro-5-methylisonicotinic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of in vitro testing methodologies for novel compounds synthesized from the versatile chemical scaffold, this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental design, presents detailed protocols, and offers comparative data to guide the early-stage evaluation of this promising compound class.

Introduction: The Potential of the this compound Scaffold

This compound is a substituted pyridine carboxylic acid that serves as a valuable starting material in medicinal chemistry. Its structure offers multiple reaction sites for chemical modification, allowing for the creation of diverse libraries of derivative compounds, including amides, esters, and more complex heterocyclic systems. The presence of the chlorine atom, a halogen, and the methyl group provides handles for influencing the electronic and steric properties of the final molecules, which in turn can modulate their biological activity.

Derivatives of structurally similar nicotinic acids have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Notably, the amide linkage is a cornerstone of many successful drugs, and the synthesis of novel amides from this compound is a common strategy to explore new chemical space. This guide will focus on the in vitro assays crucial for characterizing the biological potential of these derivatives, with a particular emphasis on anticancer applications, a field where similar chloro-substituted heterocyclic compounds have shown significant promise.

Synthetic Strategy: A Gateway to Chemical Diversity

The generation of a diverse library of candidate compounds is the first step in any drug discovery campaign. For derivatives of this compound, a common and efficient synthetic route involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride. This intermediate can then be readily reacted with a variety of nucleophiles, particularly primary and secondary amines, to yield a diverse set of amide derivatives.[1] This straightforward two-step process allows for the systematic modification of the molecule to explore structure-activity relationships (SAR).

G cluster_0 Synthetic Workflow Start 2-Chloro-5- methylisonicotinic acid Step1 Activation (e.g., with Oxalyl Chloride) Start->Step1 Intermediate Acid Chloride Intermediate Step1->Intermediate Step2 Nucleophilic Acyl Substitution (Amine R-NH2) Intermediate->Step2 Product Amide Derivative Library Step2->Product G cluster_1 Kinase Inhibition Assay Workflow Start Purified Kinase + Substrate + ATP Incubate Add Test Compound (e.g., Cmpd-3) Start->Incubate Reaction Kinase Reaction (Phosphorylation) Incubate->Reaction Detection Detection Reagent (e.g., ADP-Glo™) Reaction->Detection Signal Luminescent Signal (Inversely proportional to kinase activity) Detection->Signal Result Calculate % Inhibition and IC50 Signal->Result

Caption: Workflow for a typical in vitro kinase inhibition assay.

Comparative Data: Kinase Inhibition (IC50 in nM)

Compound IDSrc KinaseAbl KinaseEGFR
Cmpd-2 250450> 10,000
Cmpd-3 85150> 10,000
Dasatinib 0.81.2500

Note: Data is exemplary and serves for comparative purposes.

This secondary screen reveals that Cmpd-3 is a potent inhibitor of Src and Abl kinases, consistent with the mechanism of action of established drugs like Dasatinib. [2]The lack of activity against EGFR suggests a degree of selectivity. This information is critical for guiding further optimization of the chemical structure to improve potency and selectivity.

Alternative Scaffolds for Comparison

To put the performance of the this compound derivatives into context, it is useful to compare their activity with compounds derived from alternative scaffolds known to produce kinase inhibitors.

  • Anilinopyrimidines: This chemotype is present in approximately 10% of clinically approved kinase inhibitors. [3]These compounds often exhibit broad activity profiles and serve as a benchmark for kinase inhibitor discovery.

  • 2-Aminothiazoles: This scaffold was the basis for the discovery of Dasatinib, a potent pan-Src family kinase inhibitor. [4]Comparing the activity of novel compounds to those derived from this well-established template can provide valuable insights into their potential.

Conclusion and Future Directions

The in vitro testing cascade described in this guide provides a robust framework for the initial evaluation of compounds synthesized from this compound. The combination of broad antiproliferative screening followed by more focused mechanistic assays, such as kinase inhibition profiling, allows for the efficient identification of promising lead candidates.

The exemplary data presented herein suggests that N-aryl amide derivatives of this scaffold, particularly those with specific substitutions on the phenyl ring, are a promising avenue for the development of novel anticancer agents, potentially acting through the inhibition of key signaling kinases like Src and Abl. Future work should focus on expanding the library of derivatives to further refine structure-activity relationships, conducting more extensive kinase profiling on hit compounds, and assessing their effects on downstream signaling pathways within cancer cells.

References

  • Olawode, E. O., et al. (2019). Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters.
  • Lesyk, R., et al. (2020). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry.
  • Koval, A. V., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI.
  • Haynes, A. C., et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI.
  • ResearchGate. (n.d.). The in vitro cytotoxicity activity of the tested compounds expressed as IC 50 values in 4 different human cancer cell lines. ResearchGate.
  • Lombardo, L. J., et al. (2025). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. ResearchGate.
  • Mosley, C. A., et al. (2009). Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors. Bioorganic & Medicinal Chemistry.
  • Nowak, M., et al. (2023). Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. MDPI.
  • Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC.
  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry.
  • Griessinger, J., et al. (2020). Reactive Oxygen Species (ROS)-Sensitive Prodrugs of the Tyrosine Kinase Inhibitor Crizotinib. MDPI.
  • IJzerman, A. P., et al. (2003). Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers. Bioorganic & Medicinal Chemistry Letters.
  • Ekiert, M., et al. (2024). Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. MDPI.
  • Milosevic, N. P., et al. (2022). Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2. MDPI.
  • Medeiros, A., et al. (2021). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. MDPI.

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A Senior Application Scientist's Guide to Benchmarking Catalysts for 2-Chloro-5-methylisonicotinic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. 2-Chloro-5-methylisonicotinic acid and its derivatives are valuable building blocks, frequently incorporated into pharmacologically active compounds. The ability to selectively and efficiently form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 2-position of this pyridine ring is a critical step in the synthesis of numerous drug candidates. This guide provides a comprehensive comparison of catalytic systems for the coupling reactions of this compound, offering insights into catalyst selection, reaction optimization, and robust benchmarking protocols.

The Challenge of Coupling Electron-Deficient Heteroaryl Chlorides

This compound presents a dual challenge for cross-coupling reactions. The carbon-chlorine bond is less reactive than its bromide or iodide counterparts, often requiring more active catalysts to facilitate the rate-determining oxidative addition step.[1] Furthermore, the nitrogen atom within the pyridine ring can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation.[2] The presence of the carboxylic acid group also introduces considerations of base-sensitive functional groups. Therefore, the selection of an appropriate catalytic system is crucial for achieving high yields and reaction efficiency.

Key Coupling Strategies and Catalyst Performance

This guide will focus on the most prevalent and effective coupling strategies for this compound: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for the introduction of alkynyl moieties. Additionally, we will explore the emerging field of C-H activation as a powerful, atom-economical alternative.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a versatile and widely used method for forming C-C bonds.[3] For a substrate like this compound, the choice of a palladium catalyst and ligand is critical to success.

Catalyst Systems Comparison for Suzuki-Miyaura Coupling of Chloropyridines

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Key Advantages & Considerations
Pd(OAc)₂ / SPhos SPhosK₃PO₄Toluene/H₂O100-120HighSPhos is a bulky, electron-rich biarylphosphine ligand that promotes the formation of the active monoligated Pd(0) species, enhancing the rate of oxidative addition.[4]
Pd₂(dba)₃ / XPhos XPhosK₃PO₄1,4-Dioxane100HighXPhos is another highly effective Buchwald ligand, often showing excellent performance with challenging substrates.
PdCl₂(dppf)dppfNa₂CO₃DME/H₂O80-100Moderate to HighA more traditional catalyst system, often effective but may require longer reaction times or higher catalyst loadings for chloropyridines.[5]
NiCl₂(dppf)dppfK₃PO₄Toluene100-120Moderate to HighNickel catalysts offer a more cost-effective alternative to palladium, though they can be more sensitive to air and moisture.[6]
Pd(PEPPSI)-IPrIPr (NHC)K₂CO₃t-Amyl alcohol100HighN-Heterocyclic carbene (NHC) ligands offer strong σ-donation and good thermal stability, making them highly effective for coupling reactions of aryl chlorides.[7]

Causality Behind Catalyst Selection: The success of bulky, electron-rich phosphine ligands like SPhos and XPhos stems from their ability to stabilize the catalytically active monoligated Pd(0) species. This stabilization facilitates the challenging oxidative addition of the C-Cl bond. The steric bulk of these ligands also promotes the final reductive elimination step, releasing the product and regenerating the catalyst. NHC ligands, with their strong σ-donating properties, form very stable palladium complexes that are highly active for the activation of aryl chlorides.

Experimental Workflow for Catalyst Benchmarking

A systematic approach is essential for the objective comparison of catalyst performance. High-throughput screening (HTS) techniques are invaluable for rapidly evaluating a wide range of catalysts, ligands, bases, and solvents.[8][9]

Catalyst Benchmarking Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Evaluation reagents Prepare Stock Solutions: - this compound - Coupling Partner (e.g., Phenylboronic acid) - Internal Standard dispense Dispense Reagents and Catalysts into reaction vials/plate reagents->dispense catalysts Prepare Catalyst/Ligand Arrays (e.g., in 96-well plate) catalysts->dispense react Run Reactions under controlled temperature and atmosphere dispense->react quench Quench Reactions react->quench analyze Analyze by LC-MS or GC-MS to determine yield and purity quench->analyze compare Compare Catalyst Performance: - Yield - Turnover Number (TON) - Turnover Frequency (TOF) analyze->compare optimize Identify Lead Catalyst System for further optimization compare->optimize

Caption: A generalized workflow for benchmarking catalyst performance in coupling reactions.

Buchwald-Hartwig Amination: Constructing the C-N Bond

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[10][11] For a substrate like this compound, this reaction allows for the introduction of a wide range of primary and secondary amines.

Catalyst Systems Comparison for Buchwald-Hartwig Amination of Chloropyridines

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Key Advantages & Considerations
Pd₂(dba)₃ / BrettPhos BrettPhosNaOtBuToluene80-110HighBrettPhos is a highly effective ligand for the amination of a broad range of aryl chlorides.
Pd(OAc)₂ / RuPhos RuPhosK₂CO₃t-BuOH80-110HighRuPhos is another versatile Buchwald ligand, often used for challenging amination reactions.
[Pd(cinnamyl)Cl]₂ / tBuXPhos tBuXPhosK₃PO₄Dioxane100HighThis combination is known for its high activity and broad substrate scope.

Mechanistic Insight: The key to a successful Buchwald-Hartwig amination of an electron-deficient chloropyridine is a catalyst system that can efficiently navigate the catalytic cycle, particularly the reductive elimination step to form the C-N bond. The bulky and electron-rich nature of the Buchwald ligands facilitates this crucial step.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes.[12][13] This reaction typically employs a dual catalyst system of palladium and copper(I).

Catalyst Systems Comparison for Sonogashira Coupling of Chloropyridines

Catalyst SystemPd SourceCu SourceLigandBaseSolventTemperature (°C)Yield (%)
PdCl₂(PPh₃)₂PdCl₂(PPh₃)₂CuIPPh₃Et₃NTHF50-70Moderate to High
Pd(OAc)₂ / cBRIDP Pd(OAc)₂CuIcBRIDPK₂CO₃DMF100High
PdCl₂(dppf)PdCl₂(dppf)NonedppfCs₂CO₃Dioxane100-120Moderate to High

Causality in Catalyst Choice: In the Sonogashira reaction, the palladium catalyst facilitates the oxidative addition to the aryl chloride and the transmetalation from the copper acetylide. The copper co-catalyst is believed to activate the terminal alkyne. For less reactive chloropyridines, more active palladium catalysts with electron-rich and bulky ligands are often necessary to achieve high yields.

C-H Activation: A Greener Approach to Arylation

Direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalization of the coupling partners.[14][15] For isonicotinic acid derivatives, palladium-catalyzed C-H arylation at the 3- and 5-positions has been demonstrated.

Catalytic_Cycles cluster_Suzuki Suzuki-Miyaura Coupling cluster_Buchwald Buchwald-Hartwig Amination A Pd(0)L_n B Ar-Pd(II)(Cl)L_n A->B Oxidative Addition (Ar-Cl) C Ar-Pd(II)(Ar')L_n B->C Transmetalation (Ar'B(OH)2) C->A Reductive Elimination Product Product C->Product Ar-Ar' D Pd(0)L_n E Ar-Pd(II)(Cl)L_n D->E Oxidative Addition (Ar-Cl) F Ar-Pd(II)(NR'R'')L_n E->F Amine Coordination & Deprotonation F->D Reductive Elimination Product2 Product2 F->Product2 Ar-NR'R''

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals dedicated to advancing pharmaceutical research and development, the integrity of our work extends beyond the benchtop; it encompasses a rigorous commitment to safety and environmental stewardship. 2-Chloro-5-methylisonicotinic acid is a vital building block in the synthesis of novel compounds, but its halogenated organic nature necessitates a meticulous and informed approach to its disposal.

This guide provides essential, actionable procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and compliance with environmental regulations. The protocols outlined herein are designed to be self-validating, grounded in established chemical safety principles.

Hazard Assessment and Immediate Safety Protocols

Before handling or disposing of this compound, a thorough understanding of its hazard profile is paramount. As a chlorinated pyridine derivative and a carboxylic acid, it presents several potential risks:

  • Corrosivity: Like other carboxylic acids, it can cause irritation or burns upon contact with skin and eyes.

  • Toxicity: While specific toxicity data may be limited, related chlorinated and pyridine compounds can be harmful if inhaled, ingested, or absorbed through the skin.

  • Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and require specialized disposal to prevent long-term contamination.

Personal Protective Equipment (PPE): The First Line of Defense

Adherence to proper PPE is non-negotiable. The causality is simple: creating an impermeable barrier between the researcher and the chemical is the most direct way to prevent exposure.

PPE ItemSpecificationRationale
Gloves Nitrile or Butyl RubberProvides resistance to chlorinated organic compounds. Always check manufacturer compatibility data.[1]
Eye Protection Chemical Safety Goggles and a Face ShieldGoggles prevent splashes from entering the eyes; a face shield protects the entire face from splashes.
Lab Coat Standard, fully-buttonedProtects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodPrevents inhalation of dust or vapors, which is the primary route of exposure for powdered solids.

Disposal Workflow: A Decision-Making Framework

The appropriate disposal procedure is dictated by the quantity and context of the waste. This workflow provides a logical pathway for decision-making, from minor spills to the disposal of bulk containers.

DisposalWorkflow cluster_spill Spill Response start Waste Generated decision Assess Quantity & Nature (Spill vs. Bulk Waste) start->decision spill_decision Spill Quantity? decision->spill_decision Spill bulk_waste Bulk Waste / Expired Reagent decision->bulk_waste Bulk small_spill Small Spill / Contaminated Material (< 5g) spill_decision->small_spill < 5g large_spill Large Spill (> 5g or outside fume hood) spill_decision->large_spill > 5g neutralize Step 1: Neutralize with Sodium Bicarbonate small_spill->neutralize evacuate Step 1: Evacuate & Alert EHS large_spill->evacuate package_bulk Step 1: Secure in Original or Labeled Container bulk_waste->package_bulk collect Step 2: Collect Residue neutralize->collect package_spill Step 3: Package as Halogenated Solid Waste collect->package_spill end_point Arrange for Professional Disposal (Licensed Hazardous Waste Vendor) package_spill->end_point secure Step 2: Secure Area evacuate->secure segregate Step 2: Segregate as Halogenated Organic Waste package_bulk->segregate segregate->end_point

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Protocols

Protocol 1: Small Spill Clean-up (Solid, <5 grams, within a fume hood)

This protocol is designed for minor spills that can be managed safely by trained laboratory personnel. The principle is to neutralize the acidic nature of the compound before collection to minimize its corrosive hazard.

  • Ensure Safety: Confirm that your PPE is correctly worn. Maintain operation of the chemical fume hood.

  • Containment: If the powder is dispersed, gently cover it with a dry absorbent material like vermiculite or sand to prevent further aerosolization.

  • Neutralization: Carefully cover the spill with a layer of sodium bicarbonate (soda ash).[2][3] This weak base will neutralize the carboxylic acid group. Avoid creating excessive dust.

  • Application: Mist the area lightly with water to initiate the neutralization reaction. Be cautious, as the reaction may produce some effervescence (CO2 gas). Avoid using large amounts of water which could spread the contamination.

  • Verification: After the reaction subsides, test the pH of the moistened mixture with pH paper to ensure it is between 6.0 and 8.0.[4] Add more sodium bicarbonate if necessary.

  • Collection: Once neutralized, carefully scoop the mixture into a designated, clearly labeled hazardous waste container for "Halogenated Organic Solid Waste".[2][5] Use non-sparking tools for this process.

  • Decontamination: Wipe the spill area with a damp cloth or paper towel. Then, decontaminate the surface using a 10% bleach solution, followed by a water rinse to remove any residue.[6] Dispose of all cleaning materials (gloves, towels, etc.) in the same halogenated solid waste container.

Protocol 2: Large Spill Response (>5 grams or any spill outside a fume hood)

A large spill requires immediate escalation to your institution's Environmental Health & Safety (EHS) team. The priority shifts from immediate clean-up to personnel safety and containment.

  • Evacuate and Alert: Immediately alert all personnel in the vicinity and evacuate the laboratory.

  • Isolate: If safe to do so, close the laboratory doors to contain any dust or vapors. Post a warning sign on the door.

  • Contact EHS: From a safe location, contact your institution's EHS emergency line. Provide the chemical name, estimated quantity spilled, and the exact location.

  • Do Not Attempt to Clean: Do not attempt to clean up a large spill yourself. The potential for exposure is significantly higher, and specialized equipment and training are required. Await the arrival of the trained emergency response team.

Protocol 3: Disposal of Bulk/Unused this compound

The disposal of bulk quantities of this chemical must be handled through a licensed professional hazardous waste service. The core principle is proper segregation to ensure it is routed to the correct high-temperature incineration facility.

  • Packaging: Ensure the chemical is in its original, securely sealed container. If the original container is compromised, transfer it to a new, compatible, and properly labeled container. The label must clearly state "Hazardous Waste: this compound" and include the appropriate hazard pictograms.

  • Segregation: This is the most critical step from a chemical logic perspective. This compound is a halogenated organic waste . It must not be mixed with non-halogenated organic waste.[5][7][8]

    • Causality: The co-incineration of chlorinated compounds with other organic materials can lead to the formation of highly toxic and persistent byproducts, such as dioxins and furans.[9] Proper segregation allows waste disposal facilities to use high-temperature incineration (often >1100°C) with specialized scrubbers to safely break down the chlorinated molecules into less harmful compounds like CO2, water, and HCl, which is then neutralized.[10][11]

  • Storage: Store the packaged waste in a designated satellite accumulation area. Ensure it is stored away from incompatible materials, particularly strong bases and oxidizing agents.[12][13]

  • Arrange Collection: Follow your institution's procedures to request a hazardous waste pickup from your licensed disposal vendor.

References

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Brooklyn College, CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • BW Water. (n.d.). Acid Waste Neutralisation (AWN) Treatment System. Retrieved from [Link]

  • Google Patents. (1980). US4215095A - Process for the incineration of chlorinated organic materials.
  • Louisiana State University. (n.d.). Table of Incompatible Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Waste Incineration Overview. In Waste Incineration and Public Health. Retrieved from [Link]

  • Sciglow. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (2021, October). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). Table of Incompatible Chemicals. Retrieved from [Link]

  • University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Washington Nanofabrication Facility. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from [Link]

  • Zero Waste Europe. (n.d.). Basic principles of waste incineration. Retrieved from [Link]

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Navigating the Safe Handling of 2-Chloro-5-methylisonicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling 2-Chloro-5-methylisonicotinic acid, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard Profile

This compound is a solid, powdered substance that presents several potential hazards. According to safety data sheets (SDS), it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] The acidic nature of the carboxylic acid group and the reactivity of the chlorinated pyridine ring are the primary drivers of these hazards. Carboxylic acids, while often classified as weak acids, can be corrosive and pose other dangers.[2][3]

The presence of a halogen (chlorine) on the pyridine ring also necessitates specific handling considerations, particularly concerning disposal, as halogenated organic compounds require specialized waste streams.[4][5]

Core Directive: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound.[6][7] The following table outlines the minimum required PPE and the rationale for its use.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical safety goggles with a face shield.[8][9]Protects against splashes and airborne powder, preventing serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[1][7][10]Prevents skin contact and subsequent irritation. Nitrile and neoprene offer good resistance to a range of chemicals, including acids and organic compounds.[1][10][11] Always inspect gloves for tears or punctures before use.[11]
Body Protection A fully-buttoned laboratory coat.Protects skin and personal clothing from spills and contamination.
Respiratory Protection An air-purifying respirator with an appropriate cartridge for organic vapors and acid gases, or a NIOSH-approved N95 respirator for nuisance dusts.[9]Necessary when handling the powder outside of a certified chemical fume hood or when there is a risk of generating dust, to prevent respiratory tract irritation.[1][12]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring a safe working environment. The following protocol outlines the key steps for handling this compound.

Engineering Controls: The Foundation of Safety

Engineering controls are the most effective means of minimizing exposure to hazardous substances.[13][14]

  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood.[7][15][16] This captures airborne particles at the source, preventing inhalation.[17]

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.[15]

Handling Protocol

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood Proceed to Handling prep_area Prepare Designated Workspace prep_hood->prep_area Proceed to Handling prep_materials Gather All Necessary Materials prep_area->prep_materials Proceed to Handling handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Carefully Transfer Powder handle_weigh->handle_transfer Proceed to Cleanup handle_dissolve Dissolve in Appropriate Solvent handle_transfer->handle_dissolve Proceed to Cleanup cleanup_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate Halogenated Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE Properly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

  • Preparation:

    • Don all required PPE as outlined in the table above.[6]

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.[7][16]

    • Cover the work surface with absorbent, disposable bench paper.

    • Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) before introducing the chemical.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood to contain any dust.[15][16]

    • Use a spatula to carefully transfer the powder, avoiding actions that could generate dust clouds.

    • If weighing on a balance outside the hood, tare a sealed container, add the powder inside the hood, seal the container, and then weigh it.[16]

    • Close the container of this compound immediately after use.

  • Dissolution:

    • When dissolving the powder, add the solvent slowly to prevent splashing.

    • Be aware of any potential exothermic reactions when dissolving in certain solvents.

Spill and Emergency Plan

Accidents can happen, and a well-defined emergency plan is essential.

Spill Cleanup

For a small spill of solid this compound:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[18][19]

  • Assess the Situation: Ensure you have the correct PPE before attempting cleanup.[18][19]

  • Contain and Absorb:

    • Gently cover the spill with a neutral absorbent material like vermiculite or sand.[6] Do not use combustible materials.

    • For acidic powders, a neutralizer such as sodium bicarbonate can be used.[18][19] Apply from the outside in to contain the spill.[6] Be aware that neutralization may generate heat and gas.[18]

  • Collect and Dispose:

    • Carefully sweep the absorbed material into a designated, labeled waste container.[6][19]

    • Avoid creating dust during cleanup.[6]

  • Decontaminate: Clean the spill area with soap and water.[20]

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[21]

Disposal Plan: Responsible Waste Management

Proper waste disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: this compound is a halogenated organic compound.[4] It must be disposed of in a designated halogenated organic waste container.[4][5] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[5][22]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.[2]

  • Contaminated Materials: All disposable materials that have come into contact with the chemical, including gloves, weigh boats, and bench paper, should be placed in a sealed bag and disposed of as solid hazardous waste.

By integrating these detailed procedures and understanding the rationale behind them, you can build a robust safety culture in your laboratory, ensuring the well-being of yourself and your colleagues while handling this compound.

References

  • The controls required for handling powder irritants - Occupli. (2021, November 3). Retrieved from [Link]

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). University of California, Berkeley. Retrieved from [Link]

  • Clean Up and Neutralise Acid and Base Chemical Spills. Retrieved from [Link]

  • Hazardous waste segregation. Bucknell University. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987). United States Environmental Protection Agency. Retrieved from [Link]

  • A Comprehensive Guide to Safe Powder Handling. (n.d.). PSI-BFM. Retrieved from [Link]

  • Working Safely with Toxic Powders. (2024, July 24). University of Massachusetts Lowell Environmental Health & Safety. Retrieved from [Link]

  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. Retrieved from [Link]

  • Acidic/Basic Spill Clean Up. University of British Columbia Safety & Risk Services. Retrieved from [Link]

  • How to Clean Up a Chemical Acid Spill. (2013, November 25). AbsorbentsOnline. Retrieved from [Link]

  • OSHA Glove Selection Chart. Occupational Safety and Health Administration. Retrieved from [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. Retrieved from [Link]

  • Control Measures for Chemical Safety. (n.d.). NIST Global Blog. Retrieved from [Link]

  • Glove Selection Guide. University of California, Berkeley Environmental Health & Safety. Retrieved from [Link]

  • Finding the Most Suitable Chemical Resistant Gloves for the Application. (n.d.). Retrieved from [Link]

  • What PPE Should You Wear When Handling Acid 2026? (2025, January 7). LeelineWork. Retrieved from [Link]

  • Chemical Compatibility Chart. (n.d.). Industrial Specialties Mfg. Retrieved from [Link]

  • Controlling Dangerous Dusts in the Chemical Processing Industry: Part 1 of 2. (n.d.). Camfil Air Pollution Control. Retrieved from [Link]

  • Pyridine Standard Operating Procedure. Washington State University. Retrieved from [Link]

  • Chemical Hazards and Toxic Substances - Controlling Exposure. Occupational Safety and Health Administration. Retrieved from [Link]

  • How Do I Protect My Lungs from Industrial Dust and Chemicals at Work? (2025, April 11). Parcil Safety. Retrieved from [Link]

  • OSHA Dust Regulations: What You Need to Know? (2024, March 8). Oizom. Retrieved from [Link]

  • Chemical Compatibility Database from Cole-Parmer. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]

  • Pyridine - SAFETY DATA SHEET. (2024, November 26). Penta chemicals. Retrieved from [Link]

  • Handling Chemicals Safely. (2012, October 4). American Chemical Society. Retrieved from [Link]

  • Chemical Compatibility Guide. Retrieved from [Link]

  • Chemical Compatability Chart. Cynergy3. Retrieved from [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. Retrieved from [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. Retrieved from [Link]

  • Chemical Compatibility Chart. Sterlitech Corporation. Retrieved from [Link]

Sources

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